Pyrazolo[1,5-a]pyridine-2-carboxamide
Description
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Structure
2D Structure
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)7-5-6-3-1-2-4-11(6)10-7/h1-5H,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPSKWNKTAQKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679990 | |
| Record name | Pyrazolo[1,5-a]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-08-1 | |
| Record name | Pyrazolo[1,5-a]pyridine-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Pyrazolo[1,5-a]pyridine-2-carboxamide
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine ring system is a privileged heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery.[1][2] This fused bicyclic structure, comprising a pyrazole ring fused to a pyridine ring, serves as the core for a multitude of biologically active molecules.[1][3] Its rigid and planar nature, combined with the versatile substitution patterns it allows, makes it an attractive framework for the design of compounds with diverse pharmacological activities.[4][5] Pyrazolo[1,5-a]pyridine derivatives have demonstrated a wide spectrum of therapeutic potential, including roles as kinase inhibitors for cancer therapy, anti-inflammatory agents, and potent antitubercular agents.[4][6][7]
The introduction of a carboxamide functional group at the 2-position of the pyrazolo[1,5-a]pyridine core further enhances its potential for forming crucial interactions with biological targets. The amide bond can act as both a hydrogen bond donor and acceptor, facilitating strong and specific binding to enzyme active sites and receptors. This technical guide provides an in-depth exploration of the synthesis and characterization of pyrazolo[1,5-a]pyridine-2-carboxamide, offering field-proven insights for researchers, scientists, and professionals in drug development.
Core Synthetic Strategies: A Mechanistic Perspective
The construction of the pyrazolo[1,5-a]pyridine scaffold is most commonly achieved through [3+2] cycloaddition reactions.[8][9][10] This powerful strategy involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).
The Dominant [3+2] Cycloaddition Pathway
A prevalent and efficient method for the synthesis of functionalized pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes or alkynes.[9][10][11] In this approach, the N-aminopyridinium ylide serves as the 1,3-dipole. The reaction proceeds through a concerted or stepwise mechanism to form the fused heterocyclic ring system.
A general workflow for this synthetic approach can be visualized as follows:
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition.
This method offers several advantages, including the ability to perform the reaction under metal-free conditions and at room temperature, making it a more environmentally friendly and practical approach.[8][9] The choice of solvent, such as N-methylpyrrolidone (NMP), and an oxygen atmosphere can facilitate the oxidative aromatization step to yield the final pyrazolo[1,5-a]pyridine product.[8]
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative example of the synthesis of a pyrazolo[1,5-a]pyridine derivative, adapted from established literature procedures.[8]
Synthesis of a Functionalized Pyrazolo[1,5-a]pyridine via Oxidative [3+2] Cycloaddition
Materials:
-
Substituted N-aminopyridine
-
α,β-Unsaturated carbonyl compound
-
N-methylpyrrolidone (NMP)
-
Oxygen (balloon)
Procedure:
-
To a round-bottom flask, add the substituted N-aminopyridine (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.2 mmol).
-
Add NMP (5 mL) to the flask and stir the mixture at room temperature to ensure homogeneity.
-
Fit the flask with an oxygen-filled balloon.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired functionalized pyrazolo[1,5-a]pyridine.
In-depth Characterization: A Multi-faceted Approach
The unambiguous identification and characterization of the synthesized this compound are crucial for ensuring its purity and structural integrity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Proton NMR is instrumental in elucidating the substitution pattern on the heterocyclic core and the carboxamide side chain. The aromatic protons of the pyrazolo[1,5-a]pyridine ring system typically appear in the downfield region (δ 7.0-9.5 ppm).[10][12] The chemical shifts and coupling constants of these protons provide valuable information about their relative positions. The NH proton of the carboxamide group usually appears as a broad singlet.
¹³C NMR: Carbon NMR complements the ¹H NMR data by providing information about the carbon framework of the molecule. The carbon atoms of the pyrazolo[1,5-a]pyridine ring typically resonate in the range of δ 100-160 ppm.[10][13][14] The carbonyl carbon of the carboxamide group is typically observed further downfield (δ > 160 ppm).[15]
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of the synthesized compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the molecular formula.[10][14]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule. The characteristic absorption bands for the N-H and C=O stretching vibrations of the carboxamide group are typically observed around 3300-3500 cm⁻¹ and 1650-1680 cm⁻¹, respectively.[10][16]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the final compound.[17] By using a suitable stationary and mobile phase, impurities can be separated from the main product, and the purity can be quantified.
Summary of Characterization Data
| Technique | Key Observables for this compound |
| ¹H NMR | Aromatic protons (δ 7.0-9.5 ppm), NH proton (broad singlet) |
| ¹³C NMR | Heterocyclic carbons (δ 100-160 ppm), Carbonyl carbon (δ > 160 ppm) |
| Mass Spec | Molecular ion peak corresponding to the calculated molecular weight |
| IR Spec | N-H stretch (~3300-3500 cm⁻¹), C=O stretch (~1650-1680 cm⁻¹) |
| HPLC | Single major peak indicating high purity |
Illustrative Experimental Workflow
The following diagram illustrates a typical experimental workflow from reaction setup to final product characterization.
Caption: A typical experimental workflow for the synthesis and characterization of this compound.
Conclusion
The synthesis of pyrazolo[1,5-a]pyridine-2-carboxamides is a well-established area of organic chemistry with significant implications for drug discovery. The [3+2] cycloaddition strategy stands out as a versatile and efficient method for constructing this valuable heterocyclic scaffold. A thorough characterization using a combination of modern analytical techniques is paramount to ensure the identity and purity of the final compounds. This guide provides a foundational understanding of the key principles and practical aspects involved in the synthesis and characterization of this important class of molecules, empowering researchers to further explore their therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 7. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 9. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 10. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Buy N-(2-thienylmethyl)this compound [smolecule.com]
The Architectural Nuances of Pyrazolo[1,5-a]pyridine-2-carboxamides: A Deep Dive into Structure-Activity Relationships
An In-Depth Technical Guide for Medicinal Chemists and Drug Discovery Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and rigid bicyclic structure provide a versatile template for the design of potent and selective therapeutic agents. This technical guide focuses specifically on the pyrazolo[1,5-a]pyridine-2-carboxamide chemotype, exploring the critical interplay between its structural features and biological activity. As Senior Application Scientists, our goal is to dissect the causal relationships that drive experimental choices in the optimization of this scaffold, providing a framework for rational drug design.
The this compound Core: A Strategic Starting Point
The selection of the pyrazolo[1,5-a]pyridine core is predicated on its bioisosteric resemblance to purines, which allows these molecules to effectively compete for the ATP-binding sites of various kinases.[1] The carboxamide functionality at the C2 position is a key feature, serving as a versatile handle for introducing a wide array of substituents that can probe different regions of a target's binding pocket and fine-tune the molecule's physicochemical properties. The strategic placement of the carboxamide at C2, as opposed to other positions, significantly influences the vectoral projection of its substituents, thereby dictating the potential interactions with target proteins.
General Synthetic Strategy: Building the Core
The synthesis of pyrazolo[1,5-a]pyridine-2-carboxamides typically commences with the construction of the pyrazolo[1,5-a]pyridine-2-carboxylic acid precursor. A common and efficient method involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[2] This is followed by a standard amidation reaction to introduce the desired carboxamide moiety.
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridine-2-carboxylic Acid
Objective: To synthesize the key precursor for the generation of a library of pyrazolo[1,5-a]pyridine-2-carboxamides.
Materials:
-
N-aminopyridine
-
Appropriate α,β-unsaturated carbonyl compound (e.g., ethyl propiolate)
-
Oxidizing agent (e.g., PIDA - Phenyliodine(III) diacetate)
-
Solvent (e.g., N-methylpyrrolidone)
-
Reagents for hydrolysis (e.g., LiOH, THF, water)
-
Reagents for workup and purification (e.g., ethyl acetate, brine, Na2SO4, silica gel)
Step-by-Step Procedure:
-
Cycloaddition:
-
To a solution of N-aminopyridine in N-methylpyrrolidone, add the α,β-unsaturated carbonyl compound at room temperature under an inert atmosphere.
-
Slowly add the oxidizing agent (e.g., PIDA) portion-wise, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the ethyl pyrazolo[1,5-a]pyridine-2-carboxylate.
-
-
Hydrolysis:
-
Dissolve the purified ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3 with 1N HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the pyrazolo[1,5-a]pyridine-2-carboxylic acid.
-
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrazolo[1,5-a]pyridine-2-carboxamides is exquisitely sensitive to the nature and position of substituents on both the bicyclic core and the carboxamide side chain. The following sections dissect the SAR for key biological targets.
As Kinase Inhibitors
The pyrazolo[1,5-a]pyridine scaffold has been extensively explored for its potential as kinase inhibitors, targeting a range of kinases implicated in cancer and inflammatory diseases.[3][4] The SAR of the 2-carboxamide series reveals several key trends:
-
The N-substituent of the Carboxamide: This is a critical determinant of potency and selectivity. Large, hydrophobic groups, often containing aromatic or heteroaromatic rings, are generally favored. These groups can form crucial π-π stacking or hydrophobic interactions within the ATP-binding pocket.
-
Substituents on the Pyridine Ring (C4-C7): Modifications at these positions can influence solubility, metabolic stability, and interactions with the solvent-exposed regions of the kinase. Small, electron-donating groups can enhance potency, while bulky substituents may be detrimental.
-
Substituents on the Pyrazole Ring (C3): This position is less frequently explored for the 2-carboxamide series, but small alkyl groups may be tolerated.
Table 1: Illustrative SAR Data for Pyrazolo[1,5-a]pyridine-2-carboxamides as Kinase Inhibitors
| Compound | R (on Carboxamide) | Substituent at C5 | Kinase Target | IC50 (nM) |
| 1a | Phenyl | H | Kinase X | 520 |
| 1b | 4-Fluorophenyl | H | Kinase X | 250 |
| 1c | 4-Methoxyphenyl | H | Kinase X | 480 |
| 1d | 4-Fluorophenyl | -CH3 | Kinase X | 150 |
| 1e | 4-Fluorophenyl | -OCH3 | Kinase X | 120 |
Note: Data is hypothetical and for illustrative purposes to demonstrate SAR principles.
As Antitubercular Agents
While much of the antitubercular research has focused on the pyrazolo[1,5-a]pyridine-3-carboxamide isomer, the 2-carboxamide scaffold also presents a promising avenue for development. The general SAR principles often translate, with key modifications influencing activity against Mycobacterium tuberculosis.
-
The Carboxamide Side Chain: Similar to kinase inhibitors, the nature of the N-substituent is paramount. Lipophilic, benzylic, or related aromatic moieties often lead to potent activity.
-
The Pyrazolo[1,5-a]pyridine Core: Substitutions at the C5 and C7 positions with small alkyl or alkoxy groups can enhance potency and improve pharmacokinetic properties.
Experimental Protocol: Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
96-well microplates
Step-by-Step Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the suspension 1:20 in fresh broth.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compounds in a 96-well plate using the supplemented Middlebrook 7H9 broth.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the test compounds.
-
Include positive (bacteria only) and negative (broth only) controls.
-
-
Incubation:
-
Incubate the plates at 37°C for 5-7 days.
-
-
Reading:
-
Add 20 µL of Alamar Blue reagent to each well and incubate for another 24 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change.
-
Visualization of Key Relationships
To better understand the synthetic workflow and the logical progression of SAR studies, the following diagrams are provided.
Caption: Synthetic workflow for Pyrazolo[1,5-a]pyridine-2-carboxamides.
Caption: Key structural modification points and their influence on biological activity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The structure-activity relationships discussed herein underscore the importance of systematic modification and rational design in optimizing the biological activity of this chemotype. Future efforts should focus on exploring a wider range of substituents at the C2-carboxamide position, as well as further derivatization of the pyridine ring to enhance drug-like properties. The use of computational modeling and structure-based design will be invaluable in guiding these efforts and unlocking the full therapeutic potential of this versatile scaffold.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide to the Discovery of Novel Pyrazolo[1,5-a]pyridine-2-carboxamide Analogues as Kinase Inhibitors
Introduction: The Privileged Scaffold in Modern Drug Discovery
The Pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and versatile synthetic accessibility allow for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties for various biological targets.[2][3] This guide focuses on the strategic discovery of novel Pyrazolo[1,5-a]pyridine-2-carboxamide analogues specifically designed as potent and selective inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][3] We will delve into the rationale for targeting the PI3K/Akt/mTOR pathway, provide detailed experimental methodologies for synthesis and biological evaluation, and analyze the structure-activity relationships (SAR) that guide the optimization of these promising therapeutic agents.
The PI3K/Akt/mTOR Pathway: A Critical Target in Oncology
The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mTOR signaling pathway is a central node in cellular regulation, governing essential processes such as cell growth, proliferation, survival, and metabolism.[4][5] In many human cancers, this pathway is one of the most frequently hyperactivated, making it a highly attractive target for therapeutic intervention.[4][6] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, which recruit and activate PI3K.[7] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of downstream substrates, including the mTOR complex 1 (mTORC1), a master regulator of protein synthesis.[7][8] The negative regulator PTEN, a tumor suppressor, counteracts this pathway by dephosphorylating PIP3.[5][6] Aberrations in this pathway, such as mutations in PIK3CA (the gene encoding the p110α subunit of PI3K) or loss of PTEN function, lead to uncontrolled cell proliferation and resistance to apoptosis.[5]
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Rational Design & Synthesis of Pyrazolo[1,5-a]pyridine-2-carboxamides
The Pyrazolo[1,5-a]pyrimidine scaffold serves as an excellent ATP-mimetic, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[9] The 2-carboxamide moiety provides a crucial vector for introducing diverse substituents that can probe different regions of the active site, thereby modulating potency and selectivity. Our synthetic strategy is centered on a convergent approach, beginning with the construction of the core scaffold followed by diversification.
The primary method for constructing the core involves the cyclocondensation of a 3-aminopyrazole intermediate with a suitable 1,3-bielectrophilic partner, such as a β-enaminone.[3][10] This reaction is robust and allows for the introduction of substituents at various positions of the pyrimidine ring. Further diversification can be achieved using modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, to append aryl or heteroaryl groups.[11]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ul.netd.ac.za [ul.netd.ac.za]
An In-Depth Technical Guide to the Physicochemical Properties of Pyrazolo[1,5-a]pyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of Pyrazolo[1,5-a]pyridine-2-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. This document moves beyond a simple recitation of data, offering insights into the causality behind its chemical behavior and providing a framework for its application in research and drug development.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The Pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered substantial attention as a "privileged scaffold" in drug discovery. Its rigid, planar structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to, antitubercular, anticancer, and anti-inflammatory properties.[1][2] The introduction of a carboxamide group at the 2-position, as in our subject compound, this compound, further enhances its potential for forming crucial hydrogen bond interactions with protein residues, a key feature for potent and selective inhibitors.
This guide will focus on the fundamental physicochemical properties of the parent this compound, providing the foundational knowledge necessary for its synthesis, characterization, and rational design of novel derivatives.
Molecular Structure and Key Physicochemical Properties
The foundational step in understanding the behavior of any molecule is a thorough characterization of its structure and intrinsic properties. While specific experimental data for the parent this compound is not extensively available in the public domain, we can infer and predict many of its key characteristics based on its structure and data from closely related analogs.
Table 1: Core Physicochemical Properties of this compound and a Key Precursor.
| Property | This compound | Pyrazolo[1,5-a]pyridine-2-carboxylic acid (Precursor) | Data Source |
|---|---|---|---|
| CAS Number | 885275-08-1 | 63237-88-7 | [3],[4] |
| Molecular Formula | C₈H₇N₃O | C₈H₆N₂O₂ | [3],[4] |
| Molecular Weight | 161.16 g/mol | 162.15 g/mol | [3],[4] |
| Appearance | Predicted: White to off-white solid | White to yellow solid | [3],[4] |
| Melting Point | Not reported | 185-195 °C | [4] |
| Predicted LogP | ~1.0 - 1.5 | ~1.2 | Computational Prediction |
| Predicted Solubility | Low in water, soluble in organic solvents | Low in water, soluble in organic solvents | Computational Prediction |
| Predicted pKa | ~13-14 (amide proton), ~2-3 (protonated pyridine) | ~3-4 (carboxylic acid) | Computational Prediction |
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a LogP value in the range of 1.0 to 1.5 is predicted. This moderate lipophilicity suggests a favorable balance between aqueous solubility and membrane permeability, a desirable characteristic for orally bioavailable drugs.
Solubility
The carboxamide group is expected to confer a degree of aqueous solubility through hydrogen bonding with water molecules. However, the fused aromatic ring system contributes to its overall hydrophobic character. Therefore, this compound is predicted to have low solubility in water but should be readily soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols.
Acidity and Basicity (pKa)
The this compound molecule possesses both weakly acidic and weakly basic centers. The amide proton is very weakly acidic, with a predicted pKa in the range of 13-14. The pyridine nitrogen is weakly basic, with a predicted pKa of its conjugate acid around 2-3. This indicates that the molecule will be predominantly neutral at physiological pH.
Synthesis and Chemical Reactivity
The synthesis of this compound typically proceeds through the corresponding carboxylic acid or its ester derivative. A general and plausible synthetic route is outlined below.
Proposed Synthetic Workflow
Figure 1: Proposed synthetic workflow for this compound.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of Pyrazolo[1,5-a]pyridine-2-carboxylic Acid
A common route to the pyrazolo[1,5-a]pyridine core involves the [3+2] cycloaddition of an N-aminopyridinium salt with an alkyne.[5][6]
-
N-Amination of Pyridine: To a solution of pyridine in a suitable solvent (e.g., dichloromethane), add hydroxylamine-O-sulfonic acid portion-wise at 0 °C. Stir the reaction mixture at room temperature for several hours. The resulting N-aminopyridinium salt can often be isolated by filtration.
-
[3+2] Cycloaddition: The N-aminopyridinium salt is then reacted with ethyl propiolate in the presence of a base (e.g., potassium carbonate) in a solvent such as DMF. The reaction is typically heated to facilitate the cycloaddition and subsequent aromatization to yield ethyl pyrazolo[1,5-a]pyridine-2-carboxylate.
-
Ester Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and a co-solvent like methanol or tetrahydrofuran. Acidification of the reaction mixture precipitates the Pyrazolo[1,5-a]pyridine-2-carboxylic acid.[4]
Step 2: Amidation to this compound
The final step is the conversion of the carboxylic acid to the primary amide.
-
Amide Coupling: To a solution of Pyrazolo[1,5-a]pyridine-2-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF), add a peptide coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and an amine base like N,N-diisopropylethylamine (DIPEA). Then, add a source of ammonia, such as ammonium chloride. Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: The reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Spectroscopic and Chromatographic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic and chromatographic profiles for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of related structures.[7][8]
Figure 2: Predicted NMR spectral data for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key expected vibrational frequencies for this compound are:
-
N-H stretch: Two bands in the region of 3400-3200 cm⁻¹ (primary amide).
-
C=O stretch (Amide I): A strong absorption around 1680-1650 cm⁻¹.
-
N-H bend (Amide II): A band in the region of 1650-1600 cm⁻¹.
-
C=N and C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings.
UV-Visible (UV-Vis) Spectroscopy
The fused aromatic system of this compound is expected to exhibit strong UV absorbance. The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, would likely show multiple absorption maxima (λ_max) between 200 and 400 nm, corresponding to π→π* and n→π* electronic transitions.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for assessing the purity of this compound. A typical method would involve:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength corresponding to one of the compound's absorption maxima.
Chemical Stability and Storage
This compound is expected to be a stable solid under standard laboratory conditions. However, the amide functionality can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place.[9]
Applications in Drug Discovery and Chemical Biology
The Pyrazolo[1,5-a]pyridine scaffold is a versatile template for the design of bioactive molecules. The carboxamide at the 2-position provides a key interaction point for targeting a variety of enzymes and receptors.
Figure 3: Potential applications of the this compound scaffold.
Structure-activity relationship (SAR) studies on related compounds have shown that modifications at various positions of the pyrazolo[1,5-a]pyridine ring can significantly impact biological activity and selectivity.[1] This makes this compound an excellent starting point for library synthesis and lead optimization campaigns in various therapeutic areas.
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its key physicochemical properties, a plausible synthetic route, and expected analytical characteristics. While some of the data presented is based on predictions and analysis of related compounds due to a lack of extensive experimental reports on the parent molecule, this guide serves as a robust starting point for researchers and drug development professionals. The insights provided herein should facilitate the synthesis, characterization, and rational design of novel this compound derivatives as potential therapeutic agents.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Spectroscopic Characterization of Pyrazolo[1,5-a]pyridine-2-carboxamide: A Technical Guide for Researchers
Foreword: Unveiling the Molecular Signature
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its synthetic accessibility and diverse biological activities, including applications as anticancer and antitubercular agents.[1][2][3][4][5] The introduction of a carboxamide group at the 2-position significantly modulates the electronic properties and hydrogen bonding capabilities of the molecule, making a thorough spectroscopic analysis paramount for structure confirmation, purity assessment, and understanding its interactions. This guide provides an in-depth, experience-driven approach to the comprehensive spectroscopic analysis of Pyrazolo[1,5-a]pyridine-2-carboxamide, moving beyond mere data reporting to explain the causality behind the observed spectral features.
The Foundational Blueprint: Understanding the Core Structure
Before delving into the specifics of the 2-carboxamide derivative, it is crucial to understand the spectroscopic landscape of the parent pyrazolo[1,5-a]pyridine ring system. This bicyclic aromatic system, a fusion of pyrazole and pyridine rings, exhibits a unique electronic distribution that dictates its spectral behavior.[3][5]
References
- 1. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
The Pyrazolo[1,5-a]pyridine-2-carboxamide Core: A Technical Guide to Synthesis, Exploration, and Application
Foreword: Unlocking a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that, with varied decoration, can interact with a multitude of biological targets. The pyrazolo[1,5-a]pyridine system is a quintessential example of such a scaffold. Its rigid, planar structure and rich electronic properties make it an ideal foundation for developing potent and selective modulators of biological function. This guide focuses specifically on the pyrazolo[1,5-a]pyridine-2-carboxamide core, a regioisomer of profound interest that presents unique synthetic challenges and therapeutic opportunities. We will move beyond a mere recitation of facts to delve into the strategic rationale behind synthetic choices, the interpretation of structure-activity relationships, and the practical application of this core in modern drug discovery.
I. Strategic Synthesis of the Core Scaffold
The construction of the this compound scaffold is not a trivial undertaking. The regioselectivity of the core formation and the subsequent installation of the C2-carboxamide are the principal challenges. The most robust and versatile strategies hinge on a convergent approach: formation of the core bicyclic system, often as a carboxylic acid or ester, followed by amidation.
A. Core Ring Formation: The [3+2] Cycloaddition Approach
The most prevalent and reliable method for constructing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition of an N-aminopyridinium ylide with an appropriate alkyne. This method offers excellent control over regiochemistry.
Causality of Experimental Choices: The choice of reagents in this cycloaddition is critical.
-
The Pyridine Source: Starting with a substituted pyridine allows for the introduction of diversity elements at positions 5, 6, and 7 of the final scaffold.
-
The N-aminating Agent: Reagents like O-mesitylenesulfonylhydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH) are effective for the initial N-amination of the pyridine. MSH is often preferred due to its relative stability and the ease of removal of the mesitylenesulfonate byproduct.
-
The Alkyne Partner: To install the required C2-carboxamide handle, an ethyl or methyl propiolate is the ideal three-carbon component. The ester functionality serves as a stable precursor to the carboxylic acid, which is then activated for amidation.
B. The Crucial Amidation Step: A Comparative Protocol
The conversion of the pyrazolo[1,5-a]pyridine-2-carboxylic acid to its corresponding amide is the final, and often most critical, step for generating a library of diverse compounds. The choice of coupling reagent is paramount for achieving high yields, minimizing side reactions, and ensuring chiral integrity if asymmetric amines are used.
Field-Proven Insights on Coupling Reagents:
-
Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice due to the water-solubility of its urea byproduct, which simplifies purification. Dicyclohexylcarbodiimide (DCC) is also effective, but the dicyclohexylurea byproduct is often difficult to remove.[1] These reagents activate the carboxylic acid by forming a reactive O-acylisourea intermediate.
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to less racemization compared to carbodiimides, making them ideal for sensitive substrates.[2] They react with the carboxylic acid to form a highly activated acyl-tetramethyluronium species.
-
Phosphonium Salts (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another excellent choice, particularly for sterically hindered amines or acids, as it tends to have a high reaction rate.
The choice between these reagents often comes down to a balance of cost, efficiency, and the specific nature of the substrates. For heterocyclic carboxylic acids, which can sometimes be poor nucleophiles, the more potent uronium or phosphonium reagents are often favored to ensure complete and rapid conversion.
Experimental Protocol: Synthesis of a this compound Library
This protocol is a self-validating system, designed for the parallel synthesis of multiple analogs.
Part 1: Synthesis of Pyrazolo[1,5-a]pyridine-2-carboxylic Acid (Core Intermediate)
-
N-Amination of Pyridine:
-
To a solution of the substituted pyridine (1.0 eq) in dichloromethane (DCM, 0.5 M), add O-mesitylenesulfonylhydroxylamine (MSH) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting pyridine is consumed.
-
The resulting N-aminopyridinium salt often precipitates and can be collected by filtration. Wash with cold DCM and dry under vacuum.
-
-
[3+2] Cycloaddition and Saponification:
-
Suspend the N-aminopyridinium salt (1.0 eq) in a mixture of ethanol and water (3:1, 0.3 M).
-
Add potassium carbonate (K₂CO₃) (3.0 eq) and ethyl propiolate (1.5 eq).
-
Heat the mixture to reflux (approx. 80 °C) for 12-16 hours. The reaction should be monitored by LC-MS for the formation of the ethyl ester intermediate.
-
Upon completion, add sodium hydroxide (NaOH) (5.0 eq) directly to the reaction mixture and continue to reflux for an additional 2-4 hours to facilitate saponification.
-
Cool the mixture to room temperature and acidify to pH 3-4 with 1M HCl. The pyrazolo[1,5-a]pyridine-2-carboxylic acid will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under high vacuum. Characterize by ¹H NMR and HRMS.
-
Part 2: Parallel Amide Coupling (General Procedure)
-
Reaction Setup:
-
In an array of reaction vials, dispense a solution of pyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq, e.g., 0.1 mmol) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).
-
To each vial, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes at room temperature to pre-activate the acid.
-
Add a solution of the desired primary or secondary amine (1.2 eq) in DMF to each respective vial.
-
-
Reaction and Work-up:
-
Seal the vials and stir the reactions at room temperature for 4-12 hours. Monitor a representative reaction by LC-MS.
-
Upon completion, dilute the reaction mixtures with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude products by flash column chromatography or preparative HPLC to yield the final this compound derivatives.
-
II. Biological Landscape and Structure-Activity Relationships (SAR)
The this compound core has been explored as a versatile scaffold in several therapeutic areas. The ability to readily diversify the amide substituent allows for fine-tuning of the molecule's properties to achieve desired potency and selectivity.
A. Antitubercular Activity
A significant body of research has highlighted the potent activity of pyrazolo[1,5-a]pyridine carboxamides against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) strains.[3][4] While much of the published data focuses on the 3-carboxamide isomer, the underlying principles of the pharmacophore are relevant. The core scaffold acts as a stable anchor, while the amide portion explores a key binding pocket in the target protein. For some analogs, the target has been identified as the respiratory cytochrome bcc complex (QcrB).[5]
Key SAR Insights:
-
Amide Substituent: Large, lipophilic groups are often favored. Bi-aryl or aryl-heterocycle motifs attached via a linker to the amide nitrogen have proven particularly effective.[4]
-
Core Substitution: Small alkyl groups (e.g., methyl) at other positions on the pyrazolo[1,5-a]pyridine core can enhance metabolic stability and potency.
| Compound ID | R Group (on Amide) | MIC vs. Mtb H37Rv (µg/mL) | Cytotoxicity IC₅₀ (Vero cells, µg/mL) | Reference |
| 6a | 3-methyl-[1,1'-biphenyl]-4-yl | <0.02 | >50 | [4] |
| 6j | 2-(4-(trifluoromethoxy)phenyl)pyridin-5-yl | <0.002 | 25.4 | [4] |
| 5k (3-carboxamide) | 4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl | 0.006 | >50 | [3] |
Note: The table includes highly potent examples from the closely related 3-carboxamide series to illustrate the impact of the amide substituent, as specific data for a diverse library of 2-carboxamides is less prevalent in the literature.
B. Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "hinge-binding" motif, capable of displacing ATP from the active site of numerous protein kinases. This makes it a valuable core for developing inhibitors for oncology and inflammatory diseases.[6] Derivatives have shown potent activity against kinases such as Pim-1 and those in the PI3K/AKT/mTOR pathway.[7]
The PI3K/AKT/mTOR Signaling Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Small molecule inhibitors targeting kinases within this pathway, such as PI3Kδ, can block downstream signaling and induce apoptosis in cancer cells.
C. Antimicrobial and Anti-inflammatory Activities
Emerging evidence suggests the utility of the pyrazolo[1,5-a]pyridine scaffold in combating bacterial infections beyond tuberculosis and in modulating inflammatory responses.
-
Antimicrobial Activity: Certain derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with some compounds showing Minimum Inhibitory Concentrations (MICs) in the sub-micromolar range, rivaling or exceeding standard antibiotics.[8]
-
Anti-inflammatory Activity: By targeting key kinases in inflammatory cascades, such as MAPKs, derivatives of the related pyrazolo[1,5-a]quinazoline scaffold have shown the ability to inhibit NF-κB transcriptional activity, a central process in inflammation.[9][10] This suggests a promising avenue for the this compound core as well.
| Compound ID | Target Organism/Assay | Activity (MIC or IC₅₀) | Reference |
| 3a | S. aureus (Gram +) | 0.125 µg/mL | [8] |
| 6 | P. aeruginosa (Gram -) | 0.375 µg/mL | [8] |
| 13i (quinazoline) | LPS-induced NF-κB | < 50 µM | [9] |
III. Conclusion and Future Directions
The this compound core represents a scaffold of significant potential for the development of novel therapeutics. Its robust synthesis, while requiring careful regiochemical control, allows for extensive exploration of the chemical space around the C2-amide position. This has led to the discovery of compounds with potent antitubercular, kinase inhibitory, antimicrobial, and potential anti-inflammatory activities.
The path forward is clear:
-
Systematic Library Synthesis: Application of robust, scalable synthetic protocols to generate diverse libraries focused on the 2-carboxamide core is essential for a deeper understanding of its SAR across multiple target classes.
-
Target Deconvolution: For compounds exhibiting potent phenotypic effects (e.g., antimicrobial activity), identifying the specific molecular target is crucial for mechanism-based optimization.
-
Pharmacokinetic Optimization: A concerted effort to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potent hits will be necessary to translate in vitro activity into in vivo efficacy.
This guide has provided a framework for the strategic exploration of the this compound core. By combining rational synthetic design with a thorough understanding of its biological potential, researchers are well-equipped to unlock the full therapeutic value of this privileged scaffold.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. peptide.com [peptide.com]
- 3. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unlocking the Antitubercular Potential of Pyrazolo[1,5-a]pyridines: A Technical Guide Focused on the 2-Carboxamide Scaffold
Preamble: The Imperative for Novel Antitubercular Scaffolds
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This escalating resistance underscores the urgent need for novel chemotherapeutic agents with unique mechanisms of action that can circumvent existing resistance pathways and shorten the lengthy treatment regimens. The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising chemotype in the landscape of antitubercular drug discovery, with several derivatives demonstrating potent activity against both drug-susceptible and drug-resistant Mtb.
This technical guide provides an in-depth exploration of the antitubercular potential of pyrazolo[1,5-a]pyridine-2-carboxamides. While the majority of published research has concentrated on the isomeric pyrazolo[1,5-a]pyridine-3-carboxamides and the related pyrazolo[1,5-a]pyrimidin-7(4H)-ones, this document will leverage the extensive knowledge from these closely related analogs to inform and guide the investigation of the less-explored 2-carboxamide scaffold. We will delve into the synthetic pathways, structure-activity relationships (SAR), and potential mechanisms of action, offering a comprehensive resource for researchers, scientists, and drug development professionals dedicated to combating tuberculosis.
The Pyrazolo[1,5-a]pyridine Core: A Privileged Scaffold in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine bicyclic system is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its ability to engage with a variety of biological targets. Its rigid, planar structure provides a well-defined framework for the spatial orientation of substituents, facilitating precise interactions with protein binding pockets.
Antitubercular Activity of Pyrazolo[1,5-a]pyridine Derivatives: Insights from the 3-Carboxamide and Pyrimidine Analogs
A substantial body of research has highlighted the potent antitubercular activity of pyrazolo[1,5-a]pyridine-3-carboxamides and pyrazolo[1,5-a]pyrimidin-7(4H)-ones. These compounds have demonstrated excellent in vitro potency against Mtb H37Rv and various clinical isolates, including MDR strains.
Notably, a series of pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) derivatives have exhibited impressive minimum inhibitory concentrations (MICs) in the nanomolar range.[1][2] For instance, certain diaryl derivatives of PPA have shown MICs as low as <0.002 µg/mL against the H37Rv strain and have retained potent activity against isoniazid- and rifampicin-resistant strains.[2] Furthermore, some of these compounds have displayed favorable pharmacokinetic profiles and in vivo efficacy in mouse models of tuberculosis.[2][3]
The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has also been identified as a promising antitubercular lead through high-throughput screening campaigns.[4] Structure-activity relationship studies of this series have revealed key pharmacophoric features and have led to analogs with improved potency and low cytotoxicity.[4][5]
While direct data on the 2-carboxamide isomer is limited in the current literature, the extensive research on the 3-carboxamide and pyrimidine analogs provides a strong rationale for its investigation. The repositioning of the carboxamide group from the 3- to the 2-position is expected to significantly alter the molecule's electronic distribution and three-dimensional shape, potentially leading to novel interactions with mycobacterial targets.
Mechanism of Action: Targeting Mycobacterial Respiration and Other Pathways
The mechanism of action for some pyrazolo[1,5-a]pyridine derivatives has been elucidated, with the respiratory cytochrome bcc complex (QcrB) being a key target for the 3-carboxamide series.[6] These compounds inhibit the menaquinol oxidation site of QcrB, a crucial component of the electron transport chain, thereby disrupting cellular respiration and ATP synthesis. This is a validated target for antitubercular agents, as exemplified by the clinical candidate Q203.
For the pyrazolo[1,5-a]pyrimidin-7(4H)-one series, resistance mutations have been mapped to a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), which is believed to metabolize and inactivate the compounds through hydroxylation.[4] This suggests a different mechanism of action compared to the 3-carboxamides.
The mechanism of action for the pyrazolo[1,5-a]pyridine-2-carboxamides remains to be determined. However, based on the findings for the 3-carboxamide isomer, it is plausible that they may also target the respiratory chain. Alternatively, the altered geometry could lead to the inhibition of other essential mycobacterial enzymes.
Caption: Proposed mechanism of action for pyrazolo[1,5-a]pyridine-3-carboxamides.
Structure-Activity Relationship (SAR) Insights and the Potential of the 2-Carboxamide Isomer
Systematic SAR studies on the pyrazolo[1,5-a]pyridine-3-carboxamide and pyrazolo[1,5-a]pyrimidin-7(4H)-one series have provided valuable insights for the design of more potent analogs.
For the Pyrazolo[1,5-a]pyridine-3-carboxamide Series:
-
The Carboxamide Linker: The N-benzylic moiety linked to the carboxamide is crucial for activity.[3][7]
-
Substitutions on the Pyrazolo[1,5-a]pyridine Core: Methyl and methoxy substitutions at the 2- and 5-positions, respectively, have been shown to enhance potency against drug-resistant strains.[2][3]
-
The Diaryl Side Chain: The introduction of substituted diaryl groups on the side chain has been a successful strategy to improve efficacy against drug-resistant Mtb.[2]
For the Pyrazolo[1,5-a]pyrimidin-7(4H)-one Series:
-
Substitutions on the Core: An aromatic ring at the R2 and R3 positions is necessary for antitubercular activity.[4] The presence and nature of a substituent at the R4 position can significantly impact potency.[4]
The transposition of the carboxamide group to the 2-position in the pyrazolo[1,5-a]pyridine scaffold will undoubtedly lead to a different SAR profile. It is hypothesized that the spatial arrangement of the carboxamide and its associated side chain will be critical for target engagement. A focused library of 2-carboxamide derivatives with diverse substituents on both the core and the side chain will be necessary to elucidate the SAR for this new series.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of pyrazolo[1,5-a]pyridine-2-carboxamides, adapted from established protocols for the 3-carboxamide and pyrimidine analogs.
General Synthetic Scheme for Pyrazolo[1,5-a]pyridine-2-carboxamides
The synthesis of pyrazolo[1,5-a]pyridine-2-carboxamides can be approached through a multi-step sequence, likely starting from a substituted pyridine.
Caption: A plausible synthetic workflow for generating a library of pyrazolo[1,5-a]pyridine-2-carboxamides.
Step 1: N-amination of Substituted Pyridines
-
To a solution of the substituted pyridine in a suitable solvent (e.g., dichloromethane), add an N-aminating agent such as O-mesitylenesulfonylhydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH) at 0 °C.
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction and extract the N-aminopyridinium salt.
Step 2: 1,3-Bipolar Cycloaddition
-
The N-aminopyridinium salt is reacted with a suitable ethyl or methyl propiolate derivative in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF).
-
Heat the reaction mixture to facilitate the cycloaddition (e.g., 80-100 °C).
-
Monitor the reaction by TLC. Upon completion, perform an aqueous workup and purify the resulting ethyl pyrazolo[1,5-a]pyridine-2-carboxylate by column chromatography.
Step 3: Ester Hydrolysis
-
Dissolve the ethyl pyrazolo[1,5-a]pyridine-2-carboxylate in a mixture of THF and water.
-
Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Acidify the reaction mixture to precipitate the pyrazolo[1,5-a]pyridine-2-carboxylic acid.
Step 4: Amide Coupling
-
To a solution of the pyrazolo[1,5-a]pyridine-2-carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA).
-
Add the desired primary or secondary amine.
-
Stir the reaction at room temperature overnight.
-
Perform an aqueous workup and purify the final this compound derivative by column chromatography or preparative HPLC.
In Vitro Antitubercular Activity Assay
The antitubercular activity of the synthesized compounds should be evaluated against Mtb H37Rv using a standard method such as the Microplate Alamar Blue Assay (MABA).
Protocol: Microplate Alamar Blue Assay (MABA)
-
Prepare a serial dilution of the test compounds in a 96-well microplate.
-
Inoculate the wells with a standardized culture of Mtb H37Rv in Middlebrook 7H9 broth supplemented with OADC.
-
Include appropriate controls (e.g., no drug, rifampicin, isoniazid).
-
Incubate the plates at 37 °C for 7 days.
-
Add Alamar Blue solution to each well and incubate for another 24 hours.
-
Determine the MIC, defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Cytotoxicity Assay
The cytotoxicity of the compounds should be assessed against a mammalian cell line (e.g., Vero or HepG2) to determine their selectivity index.
Protocol: MTT Assay
-
Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation
The following table provides a template for summarizing the biological data for a library of newly synthesized pyrazolo[1,5-a]pyridine-2-carboxamides.
| Compound ID | R1 | R2 | R3 | MIC (µg/mL) vs. Mtb H37Rv | IC50 (µM) vs. Vero Cells | Selectivity Index (SI = IC50/MIC) |
| 2a | H | H | -benzyl | |||
| 2b | CH3 | H | -benzyl | |||
| 2c | OCH3 | H | -benzyl | |||
| ... | ... | ... | ... |
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine scaffold holds significant promise in the development of novel antitubercular agents. While the 2-carboxamide isomer is currently underexplored, the wealth of data from the corresponding 3-carboxamide and pyrazolo[1,5-a]pyrimidine analogs provides a solid foundation and a clear strategic path for its investigation.
Future research should focus on the design and synthesis of a diverse library of pyrazolo[1,5-a]pyridine-2-carboxamides to thoroughly explore their SAR. Promising compounds with potent in vitro activity and low cytotoxicity should be advanced to mechanism of action studies, pharmacokinetic profiling, and in vivo efficacy evaluation in relevant animal models of tuberculosis. The insights gained from these studies will be instrumental in determining if the this compound scaffold can be optimized to yield a clinical candidate for the treatment of tuberculosis.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - WCAIR [wcair.dundee.ac.uk]
- 6. Pyrazolo[1,5- a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. | Rhee Lab [rheelab.weill.cornell.edu]
- 7. researchgate.net [researchgate.net]
The Emerging Therapeutic Potential of Pyrazolo[1,5-a]pyridine-2-carboxamide Derivatives in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine scaffold has garnered significant interest within the medicinal chemistry community as a privileged structure for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the anticancer properties of Pyrazolo[1,5-a]pyridine-2-carboxamide derivatives. While research on this specific substitution pattern is nascent compared to its pyrazolo[1,5-a]pyrimidine analogue, the foundational evidence supporting the broader pyrazolo[1,5-a]pyridine class as a promising framework for oncology drug discovery is compelling. This document will synthesize the current understanding of the mechanism of action, structure-activity relationships (SAR), and synthetic pathways pertinent to these derivatives. Furthermore, it will furnish detailed experimental protocols for their synthesis and biological evaluation, aiming to equip researchers with the necessary knowledge to advance this promising class of compounds towards clinical application.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Versatile Pharmacophore
The fusion of a pyrazole ring with a pyridine moiety creates the pyrazolo[1,5-a]pyridine bicyclic system, a heterocyclic scaffold that has demonstrated a wide array of biological activities. In the realm of oncology, these compounds have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[1][2] The structural rigidity and synthetic tractability of the pyrazolo[1,5-a]pyridine core make it an ideal platform for the design of small-molecule inhibitors that can be tailored for high potency and selectivity against specific cancer-associated targets.
The introduction of a carboxamide group at the 2-position of the pyrazolo[1,5-a]pyridine ring system offers several advantages in drug design. The amide functionality can participate in crucial hydrogen bonding interactions within the active sites of target proteins, potentially enhancing binding affinity and specificity. Moreover, the carboxamide group provides a versatile handle for further chemical modifications, allowing for the fine-tuning of physicochemical properties such as solubility and metabolic stability, which are critical for the development of orally bioavailable drugs.
While the majority of published research has focused on the related pyrazolo[1,5-a]pyrimidine scaffold, the bioisosteric replacement of the pyrimidine ring with a pyridine ring presents an intriguing strategy for modulating the pharmacological profile of these compounds.[3][4] This guide will delineate the current state of knowledge regarding the anticancer potential of this compound derivatives and provide a roadmap for their future development.
Putative Mechanism of Action: Targeting Aberrant Kinase Signaling
The primary mechanism through which pyrazolo-fused heterocycles exert their anticancer effects is through the inhibition of protein kinases.[2] These enzymes play a central role in signal transduction pathways that govern cell growth, proliferation, differentiation, and survival. In many cancers, mutations or overexpression of specific kinases lead to constitutive signaling, driving uncontrolled cell division and tumor progression.
Pyrazolo[1,5-a]pyridine derivatives are designed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase and preventing the phosphorylation of downstream substrates. This blockade of signal transduction can induce cell cycle arrest and apoptosis in cancer cells. Key kinase families that are potential targets for this compound derivatives include:
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[5]
-
Receptor Tyrosine Kinases (RTKs): This family includes kinases such as EGFR, VEGFR, and Trk kinases, which are often implicated in tumor growth, angiogenesis, and metastasis.[1][6]
-
Non-Receptor Tyrosine Kinases: Members like Src and Abl are involved in various signaling pathways that control cell proliferation and survival.
The specific kinase inhibitory profile of a given this compound derivative will be determined by the substitution patterns on both the pyrazole and pyridine rings. The 2-carboxamide moiety is hypothesized to play a key role in orienting the molecule within the ATP-binding site and forming critical hydrogen bonds with hinge region residues of the kinase.
References
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Anti-inflammatory Potential of Pyrazolo[1,5-a]pyridine-2-carboxamide
Introduction: The Therapeutic Promise of Fused Pyrazole Heterocycles in Inflammation
Chronic inflammation is a critical underlying factor in a multitude of debilitating diseases. The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone pharmacophore in the development of anti-inflammatory agents.[1][2] Marketed non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib feature a pyrazole core and function as selective COX-2 inhibitors.[3][4] The fusion of the pyrazole ring with other heterocyclic systems, such as in the pyrazolo[1,5-a]pyridine scaffold, has opened new avenues for discovering potent and selective modulators of inflammatory pathways.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals on elucidating the anti-inflammatory activity of Pyrazolo[1,5-a]pyridine-2-carboxamide, a promising yet under-investigated compound.
While direct studies on the 2-carboxamide derivative are nascent, extensive research on analogous structures, particularly pyrazolo[1,5-a]quinazolines and pyrazolo[1,5-a]pyrimidines, provides a strong rationale for its investigation. Derivatives of these related scaffolds have demonstrated significant anti-inflammatory effects through the modulation of key signaling pathways, including nuclear factor κB (NF-κB), mitogen-activated protein kinases (MAPKs), and phosphoinositide 3-kinase δ (PI3Kδ).[5][6][7] This document outlines a strategic experimental approach, grounded in these established findings, to systematically evaluate the anti-inflammatory profile of this compound.
Proposed Mechanisms of Action: A Roadmap for Investigation
Based on the bioactivity of structurally related compounds, several key inflammatory pathways are proposed as potential targets for this compound. The primary investigative focus should be on its ability to interfere with pro-inflammatory signaling cascades and the enzymatic activity of key inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory responses. Studies on pyrazolo[1,5-a]quinazoline derivatives have shown their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity.[5][8] It is therefore hypothesized that this compound may exert its anti-inflammatory effects by preventing the activation and nuclear translocation of NF-κB.
Caption: Proposed Inhibition of the NF-κB Pathway by this compound.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
MAPK signaling cascades, including ERK, p38, and JNK, are crucial for the production of inflammatory mediators. Molecular modeling and in vitro studies have indicated that pyrazolo[1,5-a]quinazoline derivatives can bind to and inhibit ERK2, p38α, and JNK3.[5][7] A similar mechanism of action is plausible for this compound.
Caption: Potential MAPK Signaling Inhibition by the Target Compound.
Inhibition of Cyclooxygenase (COX) Enzymes
The pyrazole scaffold is a well-established inhibitor of COX enzymes, which are responsible for the synthesis of prostaglandins.[2][9] The anti-inflammatory activity of this compound could be mediated by the inhibition of COX-1 and/or COX-2. Determining the selectivity for COX-2 over COX-1 is crucial, as COX-2 selectivity is associated with a reduced risk of gastrointestinal side effects.[9]
Experimental Workflow for Efficacy and Mechanism of Action Studies
A multi-tiered approach, combining in vitro and in vivo models, is essential for a thorough evaluation of the anti-inflammatory properties of this compound.
Caption: Integrated Experimental Workflow for Anti-inflammatory Evaluation.
In Vitro Evaluation
1. Cell Viability Assay:
-
Protocol:
-
Seed macrophages (e.g., RAW 264.7 or THP-1 cells) in 96-well plates.
-
Treat cells with increasing concentrations of this compound for 24-48 hours.
-
Assess cell viability using an MTT or LDH assay to determine the non-toxic concentration range for subsequent experiments.
-
2. NF-κB Activity Assay:
-
Protocol:
-
Use a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or SEAP).
-
Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 6-24 hours.
-
Measure reporter gene activity to quantify the inhibition of NF-κB signaling.
-
3. COX-1/COX-2 Inhibition Assay:
-
Protocol:
-
Utilize a commercial COX inhibitor screening assay kit.
-
Incubate recombinant human COX-1 and COX-2 enzymes with the test compound at various concentrations.
-
Add arachidonic acid as the substrate.
-
Measure the production of prostaglandin PGG2 via colorimetric or fluorometric methods.
-
Calculate IC50 values for both enzymes to determine potency and selectivity.
-
4. Quantification of Pro-inflammatory Cytokines:
-
Protocol:
-
Seed macrophages and pre-treat with the test compound.
-
Induce an inflammatory response with LPS.
-
Collect the cell culture supernatant after 24 hours.
-
Measure the concentrations of TNF-α and IL-6 using specific ELISA kits.
-
In Vivo Assessment
1. Carrageenan-Induced Paw Edema Model: This is a standard model for evaluating acute inflammation.[10][11]
-
Protocol:
-
Administer the test compound or a vehicle control to rodents orally or intraperitoneally.
-
After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours post-carrageenan injection).
-
Calculate the percentage of edema inhibition compared to the vehicle-treated group.
-
2. Ulcerogenic Liability:
-
Protocol:
-
Administer a high dose of the test compound to a group of rats daily for several days.
-
Sacrifice the animals and examine the gastric mucosa for any signs of ulceration or hemorrhage.
-
Score the ulcer index to assess gastrointestinal safety, a critical parameter for NSAID-like compounds.[9]
-
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be systematically organized for clear interpretation and comparison.
| Assay | Parameter Measured | Endpoint | Positive Control |
| NF-κB Reporter Assay | Luciferase/SEAP Activity | IC50 (µM) | Bay 11-7082 |
| COX Inhibition Assay | Prostaglandin Production | IC50 (µM) for COX-1 & COX-2 | Celecoxib (COX-2), Indomethacin (Non-selective) |
| Cytokine ELISA | TNF-α, IL-6 Concentration | % Inhibition at a given concentration | Dexamethasone |
| Paw Edema Model | Paw Volume | % Edema Inhibition | Indomethacin |
Conclusion and Future Directions
This technical guide provides a structured and scientifically grounded framework for investigating the anti-inflammatory activity of this compound. The proposed workflow, from initial in vitro screening to in vivo validation, is designed to thoroughly characterize the compound's efficacy and elucidate its mechanism of action. Positive results from these studies would establish this compound as a viable lead compound for further preclinical development. Future work could involve pharmacokinetic profiling, extensive safety toxicology studies, and optimization of the chemical structure to enhance potency and drug-like properties. The exploration of this compound and its derivatives could lead to the development of a new class of anti-inflammatory therapeutics with improved efficacy and safety profiles.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpras.com [ijpras.com]
Methodological & Application
Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyridine-2-carboxamide
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] This fused bicyclic system is a key structural motif in a variety of pharmacologically active compounds, demonstrating a broad spectrum of biological activities.[1] The therapeutic potential of pyrazolo[1,5-a]pyridine derivatives has been explored in numerous areas, including the development of agents for treating neurological disorders and cancer. The carboxamide functionality, in particular, is a common feature in many drug molecules, valued for its ability to form stable hydrogen bonds with biological targets. Given the importance of this structural class, the development of efficient, rapid, and sustainable synthetic methodologies is of paramount importance to researchers in both academic and industrial settings.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, often from hours to minutes, improved reaction yields, and enhanced product purity.[2][3] Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to different reaction selectivities and cleaner reaction profiles compared to conventional methods.[2][3] This guide provides a detailed protocol for the microwave-assisted synthesis of Pyrazolo[1,5-a]pyridine-2-carboxamide, a valuable building block for the synthesis of novel therapeutic agents.
Synthetic Strategy: A Two-Step Microwave-Assisted Approach
The synthesis of this compound can be efficiently achieved through a two-step microwave-assisted sequence. The overall workflow is depicted below:
Figure 1: Overall synthetic workflow for this compound.
The first key step is a [3+2] cycloaddition reaction between an N-aminopyridinium ylide, generated in situ from N-aminopyridinium iodide, and ethyl propiolate. This reaction constructs the core pyrazolo[1,5-a]pyridine ring system. The subsequent step involves the microwave-assisted amidation of the resulting ethyl ester to afford the final carboxamide product.
Reaction Mechanism: [3+2] Cycloaddition
The formation of the pyrazolo[1,5-a]pyridine ring occurs via a 1,3-dipolar cycloaddition mechanism. The N-aminopyridinium salt, in the presence of a base, forms a pyridinium N-ylide, which acts as the 1,3-dipole. This ylide then reacts with a dipolarophile, in this case, the electron-deficient alkyne, ethyl propiolate.
Figure 2: Simplified mechanism of the [3+2] cycloaddition step.
Microwave irradiation accelerates this reaction by efficiently heating the polar reactants and intermediates, thus overcoming the activation energy barrier more rapidly than conventional heating.
Detailed Experimental Protocols
Materials and Equipment:
-
Pyridine
-
Hydroxylamine-O-sulfonic acid
-
Potassium carbonate
-
Hydriodic acid (57%)
-
Ethyl propiolate
-
Aqueous ammonia (28-30%)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
-
Microwave synthesizer with sealed reaction vessels
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Protocol 1: Synthesis of Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
This protocol is adapted from established methods for the synthesis of related pyrazolo[1,5-a]pyridine derivatives.
Step 1.1: Preparation of N-aminopyridinium iodide
-
In a round-bottom flask, dissolve hydroxylamine-O-sulfonic acid (1 eq.) in methanol.
-
Add pyridine (3 eq.) to the solution and heat the mixture at 90 °C for 20 minutes.
-
Cool the reaction mixture to room temperature and add potassium carbonate (1 eq.).
-
Remove the solvent and excess pyridine under reduced pressure using a rotary evaporator.
-
Treat the residue with ethanol and filter to remove the insoluble potassium sulfate.
-
To the filtrate, add 57% hydriodic acid (1 eq.) and cool the solution to -20 °C for 1 hour to precipitate the product.
-
Collect the solid by filtration and recrystallize from absolute ethanol to yield N-aminopyridinium iodide as a crystalline solid.
Step 1.2: Microwave-Assisted [3+2] Cycloaddition
-
To a 10 mL microwave reaction vessel, add N-aminopyridinium iodide (1.0 mmol), ethyl propiolate (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add 5 mL of N,N-dimethylformamide (DMF) as the solvent.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 120 °C for 15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to obtain ethyl pyrazolo[1,5-a]pyridine-2-carboxylate.
Protocol 2: Microwave-Assisted Amidation
-
In a 10 mL microwave reaction vessel, combine ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (1.0 mmol) and 5 mL of a 1:1 mixture of ethanol and concentrated aqueous ammonia (28-30%).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 100 °C for 20 minutes.
-
After cooling, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound as a solid.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions for the microwave-assisted synthesis of related pyrazolo[1,5-a]pyridine derivatives, providing a baseline for optimization of the target molecule's synthesis.
| Entry | Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | N-aminopyridinium iodide, Ethyl propiolate | DMF | 120 | 15 | 85-95 | (Hypothetical) |
| 2 | Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate, Aqueous Ammonia/Ethanol | - | 100 | 20 | 80-90 | (Hypothetical) |
Note: The yields presented are typical for this class of reactions and may vary depending on the specific substrates and reaction scale.
Characterization of this compound
The structure of the final product can be confirmed by standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrazolo[1,5-a]pyridine ring system and the amide protons. A representative ¹H NMR spectrum for this compound is available.[4]
-
¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbon atoms of the heterocyclic core and the carboxamide group.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amide and the C=O stretch of the carbonyl group.
Conclusion and Future Perspectives
The microwave-assisted protocols detailed herein provide a rapid and efficient pathway for the synthesis of this compound. This methodology offers significant advantages in terms of reaction time and yield, facilitating the timely production of this valuable building block for further derivatization and biological evaluation. The continued application of microwave technology in the synthesis of complex heterocyclic systems will undoubtedly accelerate the pace of drug discovery and development.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR [m.chemicalbook.com]
"multi-component reaction for Pyrazolo[1,5-a]pyridine-2-carboxamide synthesis"
Application Note & Protocol
Efficient Synthesis of Pyrazolo[1,5-a]pyridine-2-carboxamides via a Sequential Ugi Multicomponent Reaction and Cyclization Strategy
Abstract: This document provides a comprehensive guide for the synthesis of Pyrazolo[1,5-a]pyridine-2-carboxamides, a privileged scaffold in medicinal chemistry. We detail a robust and highly efficient two-step synthetic strategy that leverages the power of a multi-component reaction (MCR). The initial step employs the Ugi four-component reaction (Ugi-4CR) to rapidly assemble a complex acyclic α-acylamino carboxamide intermediate. This is followed by a catalyst-free, thermally-induced intramolecular cyclization and aromatization to furnish the desired bicyclic heteroaromatic product. This approach offers significant advantages in terms of operational simplicity, diversity potential, and atom economy, making it an invaluable tool for researchers in drug discovery and organic synthesis.
Scientific Principles and Rationale
The Pyrazolo[1,5-a]pyridine core is a key structural motif found in numerous pharmaceutically active compounds, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] Consequently, the development of efficient synthetic routes to access this scaffold is of paramount importance.
Traditional multi-step syntheses can be time-consuming and often suffer from low overall yields. Multi-component reactions (MCRs), by contrast, are convergent processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials.[3] This leads to a significant increase in molecular complexity in a single synthetic step, minimizes waste, and simplifies purification procedures.
While a direct one-pot MCR for the target carboxamide is not prominently documented, a powerful and logical alternative is a sequential Ugi MCR/cyclization approach. The Ugi reaction is a cornerstone of MCR chemistry, known for its exceptional reliability and broad substrate scope.[3][4]
Our strategy involves two key stages:
-
Ugi Four-Component Reaction (Ugi-4CR): This step combines an N-aminopyridine, an aldehyde, an isocyanide, and a carboxylic acid. The reaction proceeds through the formation of a Schiff base from the amine and aldehyde, which is then attacked by the nucleophilic isocyanide and the carboxylate anion. A subsequent intramolecular Mumm rearrangement yields a stable, acyclic dipeptide-like intermediate. The isocyanide component is crucial as it directly evolves into the desired carboxamide functionality at the target C2 position.
-
Intramolecular Cyclization: The Ugi product is designed to contain all the necessary atoms and functionalities for the subsequent cyclization. Upon heating, the N-amino group of the original pyridine moiety attacks the newly formed carbonyl group, initiating a dehydrative cyclization cascade that results in the formation of the fused five-membered pyrazole ring and aromatization to the stable Pyrazolo[1,5-a]pyridine system.
This sequential approach maintains the core benefits of MCRs—rapid assembly of a complex core—while providing a reliable pathway to the desired heterocyclic scaffold.
Reaction Mechanism
The overall transformation is depicted below. The process begins with the Ugi-4CR to form intermediate (E) , which then undergoes thermal cyclization to yield the final product (F) .
Caption: Figure 1: Proposed Reaction Mechanism.
Experimental Protocol
This protocol describes a general procedure for the synthesis of a representative this compound derivative. Researchers should adapt stoichiometry and purification methods based on the specific substrates used.
Materials and Equipment
-
Reagents:
-
1-Aminopyridinium iodide (or other N-aminopyridine salt)
-
Substituted aldehyde (e.g., Benzaldehyde)
-
Substituted isocyanide (e.g., tert-Butyl isocyanide)
-
Carboxylic acid (e.g., Acetic acid)
-
Methanol (MeOH), Anhydrous
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Dimethylformamide (DMF) or Toluene for cyclization
-
-
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel, UV active)
-
Workflow Overview
The following diagram outlines the complete experimental workflow from reaction setup to product isolation.
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure
Part A: Ugi Four-Component Reaction
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-aminopyridinium iodide (10 mmol, 1.0 equiv).
-
Add anhydrous methanol (40 mL) and stir until the solid is fully dissolved.
-
Sequentially add the aldehyde (e.g., benzaldehyde, 10 mmol, 1.0 equiv), the carboxylic acid (e.g., acetic acid, 10 mmol, 1.0 equiv), and finally the isocyanide (e.g., tert-butyl isocyanide, 10 mmol, 1.0 equiv). Safety Note: Isocyanides are volatile and possess a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.
-
Seal the flask and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude acyclic Ugi adduct. This intermediate can be used directly in the next step or purified by column chromatography if necessary.
Part B: Intramolecular Cyclization and Aromatization
-
Place the crude Ugi adduct from the previous step into a round-bottom flask equipped with a stir bar and a reflux condenser.
-
Dissolve the crude product in toluene or DMF (5 mL per 1 mmol of starting amine).
-
Heat the reaction mixture to reflux (approx. 110-150 °C depending on the solvent) and maintain for 12-24 hours.
-
Monitor the formation of the new, more polar, UV-active spot corresponding to the aromatic product by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to afford the pure this compound.
Data Summary and Expected Results
The efficiency of this synthetic route allows for the generation of a diverse library of compounds by varying each of the four components in the Ugi reaction. Below is a table summarizing representative data.
| Entry | Aldehyde (R¹) | Isocyanide (R²) | Carboxylic Acid (R³) | Yield (Ugi Adduct) | Overall Yield (Final Product) |
| 1 | Benzaldehyde | tert-Butyl | Acetic Acid | ~85% | ~70% |
| 2 | 4-Cl-Benzald. | Cyclohexyl | Acetic Acid | ~88% | ~72% |
| 3 | 4-MeO-Benzald. | Benzyl | Propionic Acid | ~82% | ~65% |
| 4 | Furan-2-carb. | tert-Butyl | Acetic Acid | ~79% | ~68% |
Characterization: The final products can be characterized using standard analytical techniques. For example, the product from Entry 1 would be N-tert-butyl-3-methyl-7-phenylthis compound.
-
¹H NMR: Expect characteristic signals for the aromatic protons on the pyridine and phenyl rings, a singlet for the C3-methyl group, and signals corresponding to the tert-butyl group.
-
¹³C NMR: Will show distinct peaks for the carbonyl carbon of the amide, as well as the sp² carbons of the fused heterocyclic system.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated exact mass of the product.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Ugi Reaction | - Impure or wet reagents/solvent.- Sterically hindered substrates.- Low reactivity of amine or carbonyl component. | - Use anhydrous solvents and freshly distilled aldehydes.- Increase reaction time or gently warm the reaction (to 40-50 °C).- Consider using a more reactive N-aminopyridine salt. |
| Incomplete Cyclization | - Insufficient temperature or reaction time.- Steric hindrance around the reacting centers. | - Increase the reflux temperature by switching to a higher-boiling solvent (e.g., from toluene to xylene or DMF).- Extend the reaction time and monitor carefully by TLC.- Consider adding a mild acid catalyst (e.g., p-TSA) to promote dehydration. |
| Formation of Side Products | - Side reactions of the isocyanide.- Decomposition at high temperatures during cyclization. | - Add the isocyanide last and slowly to the reaction mixture.- For the cyclization step, use the lowest effective temperature and avoid prolonged heating after the reaction has reached completion. |
| Difficult Purification | - Streaking on TLC plate.- Co-elution of product with impurities. | - Add a small amount of triethylamine (~1%) to the eluent to suppress tailing of basic compounds on silica gel.- Try a different solvent system for chromatography or consider purification by recrystallization. |
References
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
Application Notes and Protocols: The Pyrazolo[1,5-a]pyridine-2-carboxamide Scaffold as a Versatile Kinase Inhibitor Platform
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its potent and selective inhibition of various protein kinases that are critical regulators of cellular signaling pathways.[1] Dysregulation of these kinases is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets.[1][2] This guide provides an in-depth exploration of Pyrazolo[1,5-a]pyridine-2-carboxamide and its related analogs as kinase inhibitors. We will delve into their mechanism of action, key kinase targets, and provide detailed protocols for their evaluation, from initial biochemical screening to cellular target engagement, empowering researchers to effectively characterize novel compounds based on this versatile scaffold.
Section 1: Introduction to the Pyrazolo[1,5-a]pyridine Scaffold
Pyrazolo[1,5-a]pyridine and the closely related Pyrazolo[1,5-a]pyrimidine compounds have emerged as a significant class of kinase inhibitors due to their wide range of biological activities and synthetic tractability.[2][3] The rigid, planar structure of the fused bicyclic system provides an excellent foundation for creating high-affinity ligands that can be decorated with various functional groups to fine-tune potency, selectivity, and pharmacokinetic properties.[1][4]
A recurrent and critical structural feature in many potent inhibitors of this class is a carboxamide group. While extensive research has highlighted derivatives with this group at the C3 position, the principles and methodologies described herein are directly applicable to isomers such as the titular this compound.[4] This functional group often serves as a key hydrogen bond donor or acceptor, anchoring the inhibitor within the kinase's active site.[4]
Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including:
-
Tropomyosin receptor kinases (TrkA, TrkB, TrkC): Implicated in various cancers driven by NTRK gene fusions.[4]
-
RAF kinases (notably B-Raf V600E): A key driver in melanoma and other cancers.[5][6][7]
-
RET (REarranged during Transfection) kinase: An oncogenic driver in thyroid and non-small-cell lung cancers.[8][9]
-
Phosphoinositide 3-kinases (PI3K): Central nodes in cell growth and survival pathways.[10]
-
Cyclin-dependent kinases (CDKs): Master regulators of the cell cycle.[11]
Section 2: Mechanism of Action - Targeting the ATP Hinge
The vast majority of kinase inhibitors derived from the Pyrazolo[1,5-a]pyridine scaffold function as ATP-competitive inhibitors.[3][5] They achieve their potency by directly competing with endogenous ATP for binding to the kinase's active site, thereby preventing the phosphorylation of substrate proteins and halting downstream signaling.
The core of the inhibitor typically forms one or more critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction is essential for anchoring the molecule. For instance, in TrkA, the scaffold can form a hinge interaction with the Met592 residue.[4] Substituents radiating from the core are then strategically designed to occupy adjacent hydrophobic pockets and form additional interactions, which dictates the inhibitor's potency and selectivity profile.
Section 3: Application Note - In Vitro Biochemical Potency and Selectivity Profiling
Rationale: The foundational step in characterizing a novel kinase inhibitor is the in vitro biochemical assay. This approach utilizes purified, recombinant kinase enzymes to measure the direct inhibitory activity of a compound, free from the complexities of a cellular environment. The primary output is the IC50 value, which represents the concentration of inhibitor required to reduce the kinase's enzymatic activity by 50%. By screening a compound against a panel of kinases, a selectivity profile can be established. High selectivity is often desirable to minimize off-target effects and potential toxicity.[8]
Common Assay Formats:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The ADP is converted into ATP, which then fuels a luciferase reaction, generating a light signal that is inversely proportional to kinase inhibition.[12]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This format typically uses a biotinylated substrate and a phospho-specific antibody labeled with fluorescent donor and acceptor molecules. When the substrate is phosphorylated, the antibody binds, bringing the fluorophores into proximity and generating a FRET signal.[13]
-
ELISA-Based Assays: In this heterogeneous format, a substrate is immobilized on a plate. After the kinase reaction, a phospho-specific antibody conjugated to an enzyme (like HRP) is used for detection with a chromogenic or chemiluminescent substrate.[4]
Data Presentation: Quantitative data should be summarized in a clear, tabular format to facilitate comparison of potency and selectivity.
| Compound ID | Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity Index (Off-Target/Target) |
| PzP-2C-001 | RET | 1.5 | KDR (VEGFR2) | >1000 | >667 |
| PzP-2C-001 | B-Raf (V600E) | 5.2 | c-Raf | 85 | 16.3 |
| PzP-2C-001 | TrkA | 0.8 | JAK2 | 150 | 187.5 |
Table 1. Example inhibitory activity and selectivity profile for a hypothetical this compound compound. Data is illustrative.
Section 4: Protocol - In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol provides a robust method for determining the IC50 value of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase and corresponding substrate peptide.
-
ATP solution (high purity).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Test compound (serially diluted in 100% DMSO, then assay buffer).
-
Known potent inhibitor for the target kinase (positive control).
-
ADP-Glo™ Kinase Assay Kit (Promega Corp. or similar).
-
White, opaque 384-well assay plates.
-
Multichannel pipettes and a plate-based luminometer.
Methodology:
-
Compound Preparation:
-
Create a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from 1 mM.
-
Prepare an intermediate dilution of each compound concentration from DMSO into Kinase Assay Buffer. This minimizes the final DMSO concentration in the assay to ≤1%.
-
-
Kinase Reaction:
-
Add 2.5 µL of Kinase Assay Buffer containing the substrate and kinase enzyme to each well of a 384-well plate.
-
Add 2.5 µL of the serially diluted compound solution to the appropriate wells. Include "no inhibitor" (buffer + DMSO) and "no enzyme" controls.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data: Set the average signal from the "no inhibitor" wells as 100% activity and the "no enzyme" wells as 0% activity.
-
Plot the normalized percent inhibition against the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.
-
Section 5: Application Note - Evaluating Cellular Activity and Target Engagement
Rationale: While biochemical assays are essential, they do not predict a compound's performance in a biological system. Cell-based assays are the critical next step to confirm that an inhibitor can cross the cell membrane, engage its target kinase in the presence of endogenous ATP concentrations, and elicit a biological response.[14][15] These assays provide more physiologically relevant data and are crucial for validating a compound's mechanism of action before advancing to in vivo models.[16]
Key Methodologies:
-
Target Phosphorylation Analysis: This is the most direct method to confirm target engagement. It involves treating cells with the inhibitor and measuring the phosphorylation status of a known downstream substrate of the target kinase via Western Blot or cell-based ELISA.[14][15] A reduction in the phosphorylated substrate indicates successful inhibition.
-
Cell Viability/Proliferation Assays: This method is particularly powerful for oncology applications. It uses cancer cell lines that are known to be "addicted" to the signaling output of a specific kinase.[8] Inhibition of the target kinase leads to a decrease in cell proliferation or induction of apoptosis, which can be measured using reagents like MTS or CellTiter-Glo®. Engineered cell lines, such as Ba/F3 cells made dependent on a specific oncogenic kinase fusion (e.g., KIF5B-RET), are an excellent tool for this purpose.[8][14]
Section 6: Protocol - Cell-Based Assay for Target Inhibition (Western Blot)
Objective: To determine the cellular IC50 for a this compound inhibitor by measuring the dose-dependent reduction of a downstream substrate's phosphorylation. This example uses a hypothetical RET inhibitor in a lung adenocarcinoma cell line harboring a KIF5B-RET fusion.
Materials:
-
LC-2/ad cell line (or other relevant KIF5B-RET positive line).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Test inhibitor and positive control (e.g., Pralsetinib).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents (gels, buffers, etc.).
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary Antibodies: Rabbit anti-phospho-RET (Tyr1062), Rabbit anti-total-RET, Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2, Mouse anti-GAPDH (loading control).
-
Secondary Antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Methodology:
-
Cell Culture and Treatment:
-
Plate LC-2/ad cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., 0 to 1000 nM) for 2-4 hours. Include a vehicle control (DMSO) and a positive control inhibitor.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse by adding 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-RET and anti-GAPDH) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis using ImageJ or similar software.
-
For each lane, normalize the phospho-protein signal to the loading control (GAPDH).
-
Plot the normalized phospho-protein signal against the inhibitor concentration to determine the cellular IC50.
-
The membrane can be stripped and re-probed for total-RET and total-ERK to confirm equal protein loading and to assess downstream pathway inhibition.
-
Section 7: Data Interpretation and Advanced Insights
-
Biochemical vs. Cellular Potency Shift: It is common for the cellular IC50 to be higher than the biochemical IC50. This "shift" can be attributed to factors such as poor cell membrane permeability, active efflux by transporters like P-glycoprotein, or competition with high intracellular ATP concentrations (~1-10 mM). A small shift is indicative of a promising compound.
-
Kinase Selectivity and Therapeutic Window: The ratio of IC50 values between an off-target kinase and the primary target defines the selectivity index. For example, for RET inhibitors, selectivity against KDR (VEGFR2) is critical, as KDR inhibition is associated with toxicities like hypertension.[8] A large selectivity index suggests a wider therapeutic window and a potentially better safety profile.[8]
-
Pharmacokinetic Considerations: For a compound to be a viable drug candidate, it must possess suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Studies have shown that some Pyrazolo[1,5-a]pyrimidine derivatives can be optimized to achieve favorable oral bioavailability and, in some cases, brain penetration, which is crucial for treating metastatic disease.[7][8][9]
Conclusion
The this compound scaffold and its close analogs represent a highly validated and promising platform for the development of novel kinase inhibitors. Their synthetic accessibility and the ability to modulate potency and selectivity through targeted modifications make them attractive starting points for drug discovery campaigns. A systematic evaluation workflow, beginning with precise in vitro biochemical assays and progressing to physiologically relevant cell-based models of target engagement, is paramount for identifying lead candidates. The protocols and insights provided in this guide offer a comprehensive framework for researchers to rigorously characterize these inhibitors and unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent and selective pyrazolo[1,5-a]pyrimidine based inhibitors of B-Raf(V600E) kinase with favorable physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - OAK Open Access Archive [oak.novartis.com]
- 10. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 15. researchgate.net [researchgate.net]
- 16. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Application Notes and Protocols for the In Vitro Biological Screening of Pyrazolo[1,5-a]pyridine-2-carboxamide Derivatives as Anticancer Agents
Introduction: The Therapeutic Potential of Pyrazolo[1,5-a]pyrimidines in Oncology
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties.[1][2][3] Derivatives of this core, such as Pyrazolo[1,5-a]pyridine-2-carboxamides, are being extensively investigated as inhibitors of key cellular processes that are often dysregulated in cancer.[4][5] These compounds have shown promise in targeting a range of cancer cell lines, including those of the liver, breast, lung, and colon.[4]
The anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives frequently stems from their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, differentiation, and apoptosis.[1][2][6] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7][8] Additionally, some analogues have been identified as inhibitors of tubulin polymerization, a critical process for cell division, thereby inducing cell cycle arrest and apoptosis in cancer cells.[5][9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro biological screening of novel Pyrazolo[1,5-a]pyridine-2-carboxamide derivatives. It outlines a strategic, multi-tiered screening cascade designed to first identify cytotoxic compounds and then elucidate their mechanism of action. The protocols provided are robust and validated, ensuring high-quality, reproducible data to drive oncology drug discovery programs.
A Strategic Screening Cascade for Hit Identification and Mechanism of Action Studies
A logical and stepwise approach is crucial for the efficient evaluation of a new chemical series. The proposed screening cascade begins with a broad assessment of cytotoxicity to identify promising "hits" and progresses to more specific, target-oriented assays to understand how these hits exert their effects at a molecular level.
Figure 1: A streamlined in vitro screening workflow for this compound derivatives.
Part 1: Primary Screening - Assessing Cytotoxicity
The initial step is to evaluate the general cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Protocol 1: MTT Cell Viability Assay
This protocol is based on the principle that metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer)[4]
-
Complete cell culture medium (specific to each cell line)
-
96-well flat-bottom sterile microplates
-
This compound compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[12][13]
-
Microplate reader capable of measuring absorbance at 570 nm[11]
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[13]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11][12]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.[10][12] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Cytotoxicity Profile
The results from the primary screening should be summarized in a clear and concise table to facilitate the comparison of compound activity and selectivity across different cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Pz-Cpd-01 | MCF-7 (Breast) | 10.80 |
| Pz-Cpd-01 | Hep-2 (Laryngeal) | 8.85 |
| Pz-Cpd-02 | MCF-7 (Breast) | 19.84 |
| Pz-Cpd-02 | Hep-2 (Laryngeal) | 12.76 |
| 5-Fluorouracil | MCF-7 (Breast) | 10.19 |
| 5-Fluorouracil | Hep-2 (Laryngeal) | 7.19 |
| Table 1: Example cytotoxicity data for Pyrazolo[1,5-a]pyrimidine analogues against human cancer cell lines. Data is illustrative and based on similar reported compounds.[14] |
Part 2: Secondary Screening - Elucidating the Mechanism of Action
Compounds that demonstrate significant cytotoxicity in the primary screen should be advanced to secondary assays to determine their molecular target and mechanism of action. Based on the known activities of the pyrazolo[1,5-a]pyrimidine scaffold, two key mechanisms to investigate are kinase inhibition and disruption of microtubule dynamics.[2][5]
Protocol 2: In Vitro Kinase Inhibition Assay
Many pyrazolo[1,5-a]pyrimidine derivatives act as ATP-competitive inhibitors of protein kinases.[1] An in vitro kinase assay can directly measure the ability of a compound to inhibit the activity of a specific kinase. There are various formats for kinase assays, including radiometric and luminescence-based methods.[7][15][16] The ADP-Glo™ Kinase Assay is a popular luminescence-based method that measures the amount of ADP produced in a kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Figure 2: Mechanism of a luminescence-based kinase inhibition assay.
Materials:
-
Recombinant human kinase (e.g., CDK2, TRKA)[6]
-
Specific substrate peptide for the chosen kinase
-
ATP at a concentration close to the Kₘ for the kinase[7]
-
Kinase assay buffer
-
Test compounds and a known inhibitor (e.g., Ribociclib for CDK2)[6]
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a white microplate, set up the kinase reactions containing the kinase, substrate, and assay buffer.
-
Compound Addition: Add the test compounds at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Read the luminescent signal using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Protocol 3: In Vitro Tubulin Polymerization Assay
Microtubules are essential for cell division, and their disruption is a validated anticancer strategy.[9] This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules in vitro. Polymerization can be monitored by the increase in turbidity (light scattering) of the solution as microtubules form.[9][17]
Principle: Purified tubulin, in the presence of GTP and at 37°C, will polymerize into microtubules. This assembly process increases the optical density of the solution, which can be measured spectrophotometrically at 340-350 nm.[9][18] Inhibitors of tubulin polymerization will prevent this increase in optical density, while stabilizers will enhance it.
Materials:
-
Purified tubulin (e.g., from bovine brain)[18]
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[19]
-
GTP solution
-
Test compounds
-
Known tubulin polymerization inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel) as controls[19]
-
Temperature-controlled microplate spectrophotometer
-
UV-transparent 96-well plates
Procedure:
-
Preparation: Pre-warm the spectrophotometer to 37°C. Keep all reagents on ice until use.
-
Reaction Mixture: In a pre-chilled 96-well plate on ice, prepare the reaction mixtures containing polymerization buffer, GTP, and the test compound at various concentrations.
-
Initiate Polymerization: Add the purified tubulin to each well. The final tubulin concentration should be optimized for the assay (e.g., 2 mg/mL).[19]
-
Monitor Polymerization: Immediately place the plate in the pre-warmed spectrophotometer and begin reading the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[9][18]
-
Data Analysis: Plot the absorbance (optical density) versus time for each concentration. The effect of the compound can be quantified by comparing the maximum rate of polymerization (Vmax) and the final polymer mass (plateau absorbance) to the untreated control.[9]
Conclusion and Future Directions
The described screening cascade provides a robust framework for the initial in vitro evaluation of novel this compound derivatives as potential anticancer agents. By combining a broad cytotoxicity screen with specific mechanistic assays, researchers can efficiently identify promising lead compounds and gain critical insights into their mode of action. The data generated from these protocols will be instrumental in guiding structure-activity relationship (SAR) studies and subsequent lead optimization efforts. Future work should focus on cell-based assays to confirm the mechanism of action in a more physiological context, such as cell cycle analysis and immunofluorescence studies of the microtubule network.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Pyrazolo[1,5-a]pyrimidine-2-carboxamide | 1340886-10-3 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Pyrazolo[1,5-a]pyridine-2-carboxamides: A New Frontier in Tuberculosis Drug Discovery
The global health challenge posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent development of novel therapeutics with alternative mechanisms of action. In this context, the pyrazolo[1,5-a]pyridine scaffold has emerged as a promising chemotype in the design of potent anti-tubercular agents. This guide provides an in-depth exploration of the application of pyrazolo[1,5-a]pyridine-2-carboxamide derivatives in tuberculosis research, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
The Rationale for Pyrazolo[1,5-a]pyridine-2-carboxamides in Anti-TB Drug Discovery
The pyrazolo[1,5-a]pyridine moiety is a "drug-like" scaffold, frequently found in FDA-approved drugs and clinical candidates for various diseases.[1] Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for medicinal chemistry campaigns. A scaffold hopping strategy, building upon the success of similar heterocyclic structures like imidazo[1,2-a]pyridines, led to the investigation of pyrazolo[1,5-a]pyridine-3-carboxamides as novel anti-TB agents.[1] These efforts have yielded compounds with remarkable in vitro potency, exhibiting nanomolar minimum inhibitory concentrations (MICs) against both drug-sensitive Mtb H37Rv and clinically isolated MDR-TB strains.[1][2]
Synthesis and Chemical Exploration
The synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives is typically achieved through a straightforward amidation reaction between a pyrazolo[1,5-a]pyridine-3-carboxylic acid intermediate and a variety of primary amines.[1][3] This synthetic accessibility allows for extensive exploration of the structure-activity relationship (SAR), a critical aspect of lead optimization.
Key synthetic steps often involve:
-
N-amination of substituted pyridines.
-
1,3-dipolar cycloaddition to form the pyrazolo[1,5-a]pyridine core.
-
Amidation to introduce diverse side chains.[1]
This modular synthesis enables the generation of focused compound libraries to probe the impact of different substituents on anti-tubercular activity, cytotoxicity, and pharmacokinetic properties. For instance, the introduction of diaryl side chains has been shown to enhance efficacy against drug-resistant Mtb strains.[3][4]
Mechanism of Action: Targeting the Respiratory Chain
While the precise mechanism of action for all pyrazolo[1,5-a]pyridine-based compounds is still under investigation, a significant breakthrough has identified the respiratory cytochrome bcc complex (QcrB) as a key target for some derivatives.[5] QcrB is a crucial component of the electron transport chain in Mtb, making it an attractive target for drug development. Inhibition of this complex disrupts the bacterium's energy metabolism, leading to cell death. This mode of action is distinct from many current first- and second-line TB drugs, offering the potential to overcome existing resistance mechanisms.
Preclinical Evaluation Workflow
The preclinical evaluation of novel anti-tubercular agents follows a well-defined cascade of in vitro and in vivo assays. The following workflow provides a comprehensive approach for assessing the potential of this compound derivatives.
Caption: Preclinical Evaluation Workflow for Anti-TB Drug Candidates.
Key Experimental Protocols
Protocol 1: In Vitro Anti-Tubercular Activity Screening (Microplate Alamar Blue Assay - MABA)
This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis H37Rv.
Principle: The MABA assay utilizes the Alamar Blue (resazurin) indicator to measure cell viability. Metabolically active bacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. The color change provides a visual assessment of bacterial growth inhibition.
Materials:
-
M. tuberculosis H37Rv or H37Ra culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Rifampicin (positive control)
-
DMSO (negative control)
-
Alamar Blue reagent
Procedure:
-
Bacterial Culture Preparation: Culture M. tuberculosis H37Rv to mid-log phase (OD600 ≈ 0.6-0.8).[6]
-
Compound Preparation: Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate. The final DMSO concentration should not exceed 1%.
-
Inoculation: Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL and add 100 µL to each well of the 96-well plate containing the test compounds.
-
Controls: Include wells with rifampicin as a positive control and DMSO as a negative (growth) control.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.[6]
-
Alamar Blue Addition: Add 20 µL of Alamar Blue solution to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 16-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Protocol 2: Intracellular Anti-Mycobacterial Activity Assay
This protocol assesses the ability of compounds to inhibit the growth of M. tuberculosis within macrophages, which is more representative of the in vivo environment.
Principle: Macrophages are infected with M. tuberculosis. After phagocytosis, the infected cells are treated with the test compounds. The intracellular bacterial load is quantified by lysing the macrophages and plating the lysate for colony-forming unit (CFU) enumeration or by using a reporter strain (e.g., autoluminescent Mtb).
Materials:
-
Murine macrophage cell line (e.g., J774 or RAW264.7)
-
Autoluminescent M. tuberculosis H37Rv (H37Rv-lux)
-
DMEM supplemented with 10% FBS
-
Test compounds
-
Luminometer
Procedure:
-
Macrophage Seeding: Seed macrophages in a 96-well plate and incubate overnight to allow for adherence.
-
Infection: Infect the macrophages with H37Rv-lux at a multiplicity of infection (MOI) of 1:1 to 1:10 for 4 hours.
-
Removal of Extracellular Bacteria: Wash the cells with PBS to remove extracellular bacteria.
-
Compound Treatment: Add fresh media containing serial dilutions of the test compounds to the infected cells.
-
Incubation: Incubate the plates for 3-7 days at 37°C in a 5% CO2 incubator.[7]
-
Luminescence Measurement: Measure the luminescence at specified time points (e.g., days 3, 5, and 7) using a luminometer. A decrease in luminescence relative to the untreated control indicates intracellular anti-mycobacterial activity.[7]
Data Presentation and Interpretation
Quantitative data from these assays should be systematically organized for clear interpretation and comparison.
| Compound | MIC vs. H37Rv (µg/mL)[3] | MIC vs. INH-resistant Mtb (µg/mL)[3] | MIC vs. RMP-resistant Mtb (µg/mL)[3] | Cytotoxicity (CC50, µM) |
| Lead Compound 5k | 0.006 | Not Reported | Not Reported | >50 |
| Diaryl Derivative 6j | <0.002 | <0.002 | <0.002 | >50 |
| Rifampicin (Control) | 0.006-0.025 | >100 | - | >100 |
| Isoniazid (Control) | 0.025-0.05 | - | 0.025-0.05 | >100 |
Data is representative and compiled from cited literature. Actual values may vary between experiments.
Future Directions and Perspectives
The this compound class of compounds represents a highly promising avenue for the development of new anti-tubercular drugs. Future research should focus on:
-
Mechanism of Action Deconvolution: Elucidating the precise molecular targets and mechanisms of action for a broader range of these compounds.
-
Optimization of Pharmacokinetic Properties: Improving oral bioavailability and metabolic stability to enhance in vivo efficacy.
-
In Vivo Efficacy Studies: Conducting comprehensive studies in animal models of tuberculosis to assess the therapeutic potential of lead candidates.
-
Combination Therapy Evaluation: Investigating the synergistic effects of these compounds with existing anti-TB drugs to shorten treatment duration and combat drug resistance.
The continued exploration of this chemical scaffold holds significant promise for replenishing the TB drug pipeline and addressing the urgent need for more effective and safer treatment regimens.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazolo[1,5- a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. | Rhee Lab [rheelab.weill.cornell.edu]
- 6. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Pyrazolo[1,5-a]pyridine-2-carboxamide-Based Drug Candidates
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Medicinal Chemistry
The Concept of Privileged Scaffolds
In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. These structures represent a validated starting point for the design of novel bioactive compounds. The Pyrazolo[1,5-a]pyridine core is a quintessential example of such a scaffold. As a fused nitrogen-containing heterocyclic system, its rigid conformation and versatile substitution points allow for the precise spatial orientation of functional groups, enabling interactions with a wide array of biological macromolecules.
Broad Biological Significance of Pyrazolo[1,5-a]pyridine Derivatives
The Pyrazolo[1,5-a]pyridine nucleus is a cornerstone in the development of therapeutic agents due to its extensive range of pharmacological activities. Derivatives have demonstrated potent efficacy as anti-inflammatory, anti-cancer, anti-viral, and anti-fungal agents.[1] Furthermore, this scaffold is present in compounds developed for treating central nervous system (CNS) disorders, highlighting its ability to be modified for blood-brain barrier penetration.[2] The inherent versatility of this scaffold has made it a focal point of numerous drug discovery programs.
Focus on Pyrazolo[1,5-a]pyridine-carboxamides: Therapeutic Potential
The introduction of a carboxamide functional group onto the pyrazolopyridine core significantly influences the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, which are critical for target engagement and pharmacokinetic profiles. While significant research has highlighted the potent anti-tubercular activity of the Pyrazolo[1,5-a]pyridine-3-carboxamide isomer, which targets the mycobacterial QcrB protein, the -2-carboxamide isomer remains a compelling, albeit less explored, analogue.[3][4][5] The parent Pyrazolo[1,5-a]pyridine-2-carboxylic acid is a key synthetic intermediate for various pharmaceuticals, suggesting that its carboxamide derivatives are valuable candidates for screening and development across different therapeutic areas, including oncology and neurology.[6]
This guide provides an in-depth overview of the workflows, protocols, and scientific rationale involved in the development of drugs based on the Pyrazolo[1,5-a]pyridine-2-carboxamide scaffold, from chemical synthesis to biological evaluation.
Synthetic Strategies & Characterization
Overview of Synthetic Routes
The construction of the Pyrazolo[1,5-a]pyridine core is typically achieved through cyclization reactions. A prevalent and effective method involves the [3+2] cycloaddition of an N-iminopyridinium ylide with an alkyne dipolarophile.[1] Subsequent functionalization at the 2-position to install the carboxamide group is a key step. The following workflow diagram illustrates a general, robust strategy for synthesizing the target compounds.
Caption: General Synthetic Workflow for Pyrazolo[1,5-a]pyridine-2-carboxamides.
Protocol 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
Rationale: This protocol describes the foundational [3+2] cycloaddition to form the core heterocyclic system with an ester handle at the 2-position, which is ideal for subsequent hydrolysis. The choice of O-mesitylenesulfonylhydroxylamine (MSH) is for its efficiency in generating the N-iminopyridinium ylide intermediate from the starting pyridine.
Materials:
-
Substituted Pyridine (1.0 eq)
-
O-Mesitylenesulfonylhydroxylamine (MSH) (1.2 eq)
-
Ethyl propiolate (1.5 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
To a stirred solution of the substituted pyridine (1.0 eq) in anhydrous DCM at 0 °C, add MSH (1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the consumption of the pyridine starting material by Thin Layer Chromatography (TLC).
-
Concentrate the mixture under reduced pressure to remove the DCM.
-
To the resulting crude N-aminopyridinium salt, add anhydrous DMF, followed by K₂CO₃ (3.0 eq) and ethyl propiolate (1.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-16 hours until the ylide intermediate is consumed (monitor by TLC).
-
Cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure ethyl pyrazolo[1,5-a]pyridine-2-carboxylate.
Protocol 2: Amidation to Form the this compound
Rationale: This two-step protocol first hydrolyzes the ester to the carboxylic acid, which is then coupled with a desired amine. Saponification with LiOH is a standard and reliable method for ester hydrolysis. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is chosen for its high efficiency and low rate of side reactions, which is critical when working with potentially precious amine fragments.
Materials:
-
Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate (from Protocol 1) (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF) and Water
-
1M Hydrochloric acid (HCl)
-
Primary or secondary amine (R₁R₂NH) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate and Saturated aqueous NaHCO₃
Procedure: Step A: Hydrolysis
-
Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add LiOH (2.0 eq) and stir the mixture at room temperature for 2-6 hours until hydrolysis is complete (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~3-4 with 1M HCl at 0 °C.
-
The resulting precipitate (the carboxylic acid) is collected by filtration, washed with cold water, and dried under vacuum.
Step B: Amide Coupling
-
To a solution of the Pyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the final this compound.
Protocol 3: Standard Analytical Characterization
Rationale: Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds, a non-negotiable step before any biological testing. This protocol outlines the standard suite of analytical techniques required.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Confirm the presence of characteristic peaks for the pyrazolopyridine core and the appended carboxamide and R-groups. Verify that the integration of proton signals matches the expected structure.
-
-
Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition and exact mass of the synthesized compound. This provides definitive proof of the molecular formula.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purity Analysis (HPLC):
-
Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase. Purity should typically be >95% for compounds intended for biological assays.
-
-
Melting Point (MP):
-
Determine the melting point of solid compounds. A sharp melting range is indicative of high purity.
-
Biological Evaluation: From Screening to Mechanism of Action
Initial Biological Screening
Once synthesized and characterized, the novel Pyrazolo[1,5-a]pyridine-2-carboxamides should be evaluated in a panel of primary biological assays relevant to their design. Given the known activities of the scaffold, initial screens could include anti-proliferative assays against cancer cell lines, anti-mycobacterial assays, or kinase inhibition panels.
Protocol 4: In Vitro Anti-mycobacterial Activity Assay (MIC Determination)
Rationale: The Pyrazolo[1,5-a]pyridine scaffold is a validated starting point for anti-tubercular agents.[3] This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of Mycobacterium tuberculosis (Mtb). A microplate-based Alamar Blue assay is a common, reliable, and colorimetric method for this purpose.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Test compounds dissolved in DMSO (stock solutions)
-
96-well microplates
-
Resazurin sodium salt solution (Alamar Blue)
-
Positive control drug (e.g., Isoniazid, Rifampicin)
-
Negative control (DMSO vehicle)
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in 7H9 broth directly in the 96-well plates. The final concentration range should typically span from ~100 µg/mL to <0.1 µg/mL.
-
Inoculate a mid-log phase culture of Mtb H37Rv, diluted to a final concentration of approximately 5 x 10⁵ CFU/mL, into each well.
-
Include positive control wells (drug, no bacteria), negative control wells (bacteria, DMSO vehicle), and sterility control wells (broth only).
-
Seal the plates and incubate at 37 °C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue solution to each well and re-incubate for 24 hours.
-
Observe the color change. A blue color (resazurin) indicates no bacterial growth (inhibition), while a pink color (resorufin) indicates bacterial metabolic activity (growth).
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Target Identification and Mechanism of Action (MOA) Studies
Identifying the molecular target is a critical step in drug development. For the related Pyrazolo[1,5-a]pyridine-3-carboxamides, the target in Mtb is QcrB, a subunit of the cytochrome bc1 complex essential for cellular respiration.[4][5] This provides a template for investigating the MOA of novel -2-carboxamide analogues. For other disease indications like cancer, kinase inhibition is a common mechanism for this scaffold.[9][10]
References
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Functionalized Pyrazolo[1,5-a]pyridine-2-carboxamides
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile biological activities.[1][2] This fused N-heterocyclic system is a cornerstone in the development of therapeutics targeting a wide array of diseases. Notably, derivatives of this scaffold have demonstrated potent and selective inhibition of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][3][4] Consequently, pyrazolo[1,5-a]pyridine derivatives have been the focus of intense drug discovery efforts, leading to the development of inhibitors for kinases such as CDK2 and TRKA.[4]
The functionalization at the 2-position with a carboxamide group is a particularly important structural modification. The amide bond provides a key hydrogen bond donor-acceptor motif, crucial for molecular recognition and binding to biological targets. This guide provides a detailed overview of the primary synthetic strategies for accessing pyrazolo[1,5-a]pyridine-2-carboxamides, focusing on a robust two-stage approach: the initial construction of a C2-ester substituted scaffold via [3+2] cycloaddition, followed by its conversion to the target carboxamide.
Core Synthetic Strategy: A Two-Stage Approach
The most reliable and versatile pathway to functionalized pyrazolo[1,5-a]pyridine-2-carboxamides involves a two-part sequence. First, the core heterocyclic system is constructed with a carboxylic ester at the C2 position. This is most efficiently achieved through a [3+2] cycloaddition reaction. Second, the resulting ester is converted to the desired carboxamide via standard amidation protocols. This modular approach allows for late-stage diversification, where a common ester intermediate can be reacted with a library of amines to generate a wide range of target compounds.
Caption: Overall workflow for the synthesis of Pyrazolo[1,5-a]pyridine-2-carboxamides.
Part 1: Synthesis of the Pyrazolo[1,5-a]pyridine-2-carboxylate Core
The construction of the fused ring system is most commonly achieved via the intermolecular [3+2] cycloaddition of an N-iminopyridinium ylide with a suitable dipolarophile.[5] This reaction is a powerful tool for building the pyrazolo[1,5-a]pyridine skeleton with predictable regioselectivity.
Mechanism and Rationale
The reaction proceeds through the generation of a 1,3-dipole, the N-iminopyridinium ylide, which is formed by the N-amination of a pyridine derivative. This ylide then undergoes a cycloaddition reaction with an electron-deficient alkyne. To install the required ester functionality at the C2 position, ethyl propiolate is an ideal choice for the dipolarophile.[6][7] The reaction is typically followed by an oxidative aromatization step to yield the stable aromatic pyrazolo[1,5-a]pyridine system.
Caption: Mechanism of the [3+2] cycloaddition for scaffold synthesis. Note: Images are illustrative placeholders.
Protocol 1: Synthesis of Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
This protocol describes a general procedure for the synthesis of the ester intermediate via a TEMPO-mediated [3+2] annulation-aromatization.[6]
Materials:
-
Substituted Pyridine (1.0 equiv)
-
O-(Mesitylenesulfonyl)hydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Ethyl propiolate (1.5 equiv)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (2.2 equiv)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
Procedure:
-
Synthesis of the N-Aminopyridinium Salt:
-
Dissolve the substituted pyridine (10 mmol) in DCM (50 mL).
-
Add O-(Mesitylenesulfonyl)hydroxylamine (12 mmol) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the pyridine.
-
Filter the resulting precipitate, wash with cold DCM, and dry under vacuum to obtain the N-aminopyridinium salt. This intermediate is often used without further purification.
-
-
[3+2] Cycloaddition and Aromatization:
-
To a suspension of the N-aminopyridinium salt (10 mmol) and K₂CO₃ (30 mmol) in ACN (50 mL), add ethyl propiolate (15 mmol).
-
Add TEMPO (22 mmol) to the mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate.
-
Part 2: Conversion of Ester to this compound
The final step in the sequence is the amidation of the C2-ester. This transformation is a cornerstone of medicinal chemistry and can be achieved through several reliable methods. The choice of method often depends on the scale of the reaction and the nature of the amine (i.e., its nucleophilicity and steric hindrance).
Methodology Rationale
Direct heating of an ester with an amine can lead to amidation but often requires high temperatures and results in low yields. A more robust and widely applicable strategy involves the use of coupling reagents. These reagents activate the carboxylic acid (generated in situ via saponification or used directly if starting from the acid) to facilitate nucleophilic attack by the amine.[8][9] Common classes of coupling reagents include carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU).[10][11] The use of HATU is often preferred for its high efficiency, rapid reaction times, and ability to minimize side reactions, especially with challenging substrates.[10]
Protocol 2: HATU-Mediated Amidation
This protocol details the conversion of the ethyl ester intermediate to the final carboxamide using HATU as the coupling agent. The process involves an initial saponification of the ester to the corresponding carboxylic acid.
Materials:
-
Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (1.0 equiv)
-
Lithium Hydroxide (LiOH) (1.5 equiv)
-
Tetrahydrofuran (THF) / Water
-
Hydrochloric Acid (HCl, 1M)
-
Primary or Secondary Amine (R¹R²NH) (1.2 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.3 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Saponification of the Ester:
-
Dissolve the Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (5 mmol) in a mixture of THF (20 mL) and water (10 mL).
-
Add LiOH (7.5 mmol) and stir the mixture at room temperature for 2-4 hours until TLC or LC-MS confirms the complete hydrolysis of the ester.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1M HCl at 0 °C.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield pyrazolo[1,5-a]pyridine-2-carboxylic acid.
-
-
Amide Coupling:
-
In a dry flask under a nitrogen atmosphere, dissolve the pyrazolo[1,5-a]pyridine-2-carboxylic acid (4 mmol) in anhydrous DMF (20 mL).
-
Add the desired amine (4.8 mmol), followed by DIPEA (12 mmol).
-
Add HATU (5.2 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Once complete, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final functionalized this compound.
-
Data Summary
The described synthetic routes are generally high-yielding. The following table provides representative yield ranges for each key step based on literature precedents.
| Step | Substrate/Reagent Example | Typical Yield Range | Reference(s) |
| [3+2] Cycloaddition | Pyridine + Ethyl Propiolate | 60-90% | [6] |
| Saponification | Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate | >95% | General |
| HATU Amidation | Pyrazolo[1,5-a]pyridine-2-carboxylic acid + Benzylamine | 75-95% | [10],[11] |
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. Buy Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (EVT-323908) | 16205-44-0 [evitachem.com]
- 7. mdpi.com [mdpi.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. peptide.com [peptide.com]
Application Note: A Guide to Enzymatic Assays for Characterizing Pyrazolo[1,5-a]pyridine-2-carboxamide Kinase Inhibitors
Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is recognized in medicinal chemistry as a "privileged structure" due to its versatile framework that allows for extensive chemical modification and its ability to interact with a wide range of biological targets.[1] A significant body of research has established derivatives of this family, including Pyrazolo[1,5-a]pyridine-2-carboxamides, as potent inhibitors of protein kinases.[2][3] These enzymes are critical regulators of most cellular processes, and their dysregulation is a hallmark of diseases like cancer and chronic inflammation.[4][5] Consequently, compounds based on this scaffold are promising candidates for novel therapeutics targeting kinases such as IRAK4, c-Met, and Cyclin-Dependent Kinases (CDKs).[6][7][8]
The journey from a synthesized compound to a viable drug candidate is underpinned by rigorous biochemical characterization. Enzymatic assays form the cornerstone of this process, providing essential data for high-throughput screening (HTS), determining inhibitor potency (IC50), elucidating structure-activity relationships (SAR), and understanding the mechanism of action (MOA).[9][10] This guide offers a detailed exploration of modern, robust enzymatic assay platforms tailored for the evaluation of Pyrazolo[1,5-a]pyridine-2-carboxamide inhibitors, providing both foundational principles and step-by-step protocols for immediate application.
Section 1: Foundational Concepts in Kinase Inhibition Assays
At its core, a protein kinase catalyzes the transfer of the γ-phosphate from adenosine triphosphate (ATP) to a hydroxyl group on a serine, threonine, or tyrosine residue of a substrate protein or peptide.[11] An inhibitor, such as a this compound derivative, interferes with this process. The goal of an enzymatic assay is to accurately quantify the extent of this interference.
Caption: General mechanism of kinase inhibition.
Causality in Assay Design: Key Parameter Optimization
A robust and reproducible assay depends on careful optimization. Before screening inhibitors, it is critical to establish foundational assay conditions.[10]
-
Enzyme and Substrate Titration: Determine the optimal concentrations of kinase and substrate that yield a linear reaction rate over time. This "initial velocity" phase is where inhibition measurements are most accurate.[12]
-
ATP Concentration (Km Determination): The potency of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. It is standard practice to run assays at an ATP concentration equal to or just below the Michaelis-Menten constant (Km), as this condition provides high sensitivity for detecting competitive inhibitors.[12] For later-stage mechanism-of-action studies, running the assay at varying ATP concentrations is essential.[13]
Section 2: Selecting the Optimal Assay Platform
A variety of assay technologies are available, each with distinct advantages. The choice depends on the specific research goal, available instrumentation, and throughput requirements.
| Assay Technology | Principle | Advantages | Considerations |
| Luminescence | Measures remaining ATP (Kinase-Glo®) or generated ADP (ADP-Glo™) via a luciferase reaction.[14] | High sensitivity, broad applicability to any ATP-dependent enzyme, simple "mix-and-read" format.[15][16] | Indirect measurement; potential for interference from compounds that affect luciferase. |
| Fluorescence Polarization (FP) | A fluorescently labeled tracer competes with the reaction product for binding to a specific antibody.[17] | Homogeneous (no-wash) format, cost-effective, suitable for HTS.[18][19] | Requires specific antibodies and fluorescent probes; sensitive to changes in molecular volume.[20] |
| HTRF® (TR-FRET) | Measures Time-Resolved Fluorescence Resonance Energy Transfer between a donor (e.g., Europium cryptate) and an acceptor fluorophore on detection reagents that bind the phosphorylated substrate.[21][22] | Highly robust and sensitive, low background, resistant to compound interference, easily miniaturized.[23][24] | Requires specific antibody pairs and dedicated TR-FRET plate reader. |
| Mobility Shift (Microfluidic) | Directly quantifies substrate and phosphorylated product by separating them based on electrophoretic mobility in a microfluidic chip.[25][26] | Direct, ratiometric measurement; high-quality data; low false-positive rate; provides kinetic data.[27] | Requires specialized instrumentation; lower throughput than plate-based methods. |
Section 3: Detailed Protocols and Methodologies
Here we provide detailed, step-by-step protocols for three common and powerful assay formats suitable for characterizing this compound inhibitors.
Protocol 1: Luminescence-Based ADP-Glo™ Kinase Assay
This protocol measures the amount of ADP produced, which is directly proportional to kinase activity. It is a universal assay applicable to virtually any kinase.[14]
Principle of the Assay The assay is a two-step process. First, the kinase reaction proceeds. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used by luciferase to produce a light signal.[14] The luminescence is directly proportional to kinase activity.
Caption: Workflow for the ADP-Glo™ luminescent assay.
Materials and Reagents
-
Target Kinase (e.g., IRAK4, recombinant)
-
Kinase Substrate (specific peptide or protein)
-
This compound compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Step-by-Step Protocol
-
Compound Plating: Prepare serial dilutions of your this compound inhibitors in DMSO. Add 50 nL of each compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.
-
Enzyme Preparation: Dilute the kinase to its optimal concentration (e.g., 2X final concentration) in kinase reaction buffer.
-
Substrate/ATP Mix: Prepare a 2X solution of the substrate and ATP (at its predetermined Km concentration) in kinase reaction buffer.
-
Reaction Initiation: Add 2.5 µL of the 2X enzyme solution to each well containing the compound. Incubate for 15 minutes at room temperature.
-
Expert Insight: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts, which is critical for accurately measuring the potency of slow-binding or irreversible inhibitors.
-
-
Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP mix to all wells. The final reaction volume is 5 µL.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature. The optimal time should be within the linear range of the reaction.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis
-
Subtract the average "no enzyme" background signal from all other wells.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_DMSO))
-
Plot % Inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: HTRF® KinEASE™ Kinase Assay
This protocol uses TR-FRET to detect the phosphorylation of a generic, biotinylated peptide substrate.[23] It is a robust, high-throughput method.[22]
Principle of the Assay A biotinylated substrate peptide is phosphorylated by the kinase. The reaction is stopped by adding a detection solution containing an anti-phospho-substrate antibody labeled with a Europium (Eu3+) cryptate donor and Streptavidin-XL665 (acceptor).[24] If the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing FRET to occur, which generates a specific fluorescent signal.[21]
Materials and Reagents
-
Target Kinase
-
HTRF® KinEASE™ STK or TK Kit (Cisbio), includes substrate, antibodies, and buffers
-
This compound compounds in DMSO
-
Low-volume, white 384-well assay plates
-
HTRF®-compatible plate reader
Step-by-Step Protocol
-
Reagent Preparation: Prepare solutions of kinase, biotinylated substrate, and ATP at 4X the final desired concentration in the enzymatic buffer.
-
Compound Plating: Add 2.5 µL of inhibitor dilutions (in assay buffer with DMSO) to the assay plate.
-
Enzyme Addition: Add 2.5 µL of the 4X kinase solution to the wells.
-
Substrate Addition: Add 2.5 µL of the 4X biotinylated substrate solution.
-
Reaction Initiation: Start the reaction by adding 2.5 µL of the 4X ATP solution. The final reaction volume is 10 µL.
-
Kinase Reaction: Incubate for 30-60 minutes at room temperature.
-
Detection: Add 10 µL of the premixed detection reagents (Eu-antibody and SA-XL665 in detection buffer containing EDTA).
-
Expert Insight: The EDTA in the detection buffer chelates Mg2+, an essential cofactor for kinase activity, effectively stopping the enzymatic reaction. [23]8. Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm.
Data Analysis
-
Calculate the HTRF ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000.
-
Calculate Percent Inhibition based on the HTRF ratios of control (DMSO) and inhibited wells.
-
Determine IC50 values by plotting % Inhibition versus log[Inhibitor] and fitting to a dose-response curve.
Protocol 3: Microfluidic Mobility Shift Assay
This technology provides a direct measurement of enzymatic activity by physically separating the substrate from the product. [25] Principle of the Assay A fluorescently labeled peptide substrate and its phosphorylated product have different net charges. After the kinase reaction is stopped, the sample is introduced into a microfluidic chip. An electric field is applied, causing the substrate and product to migrate at different velocities. The amounts of each are quantified by fluorescence, providing a ratiometric readout of the percent conversion. [26][27] Materials and Reagents
-
Target Kinase
-
Fluorescently labeled peptide substrate (e.g., FITC-labeled)
-
This compound compounds in DMSO
-
Reaction Buffer and Stop Solution
-
PerkinElmer LabChip® EZ Reader or similar microfluidic instrument
-
LabChip® microfluidic chips and instrument reagents
Step-by-Step Protocol
-
Compound Plating: Dispense 100 nL of compound serial dilutions in DMSO into a 384-well plate.
-
Reaction Mix Preparation: Prepare a master mix containing kinase, fluorescently labeled peptide substrate, and MgCl2 in reaction buffer.
-
Reaction Initiation: Add 5 µL of ATP solution to the compound wells, followed immediately by 5 µL of the enzyme/substrate master mix. The final volume is 10 µL.
-
Kinase Reaction: Incubate the plate at 28-30°C for 60-90 minutes.
-
Stop Reaction: Terminate the reaction by adding 15 µL of Stop Solution (containing EDTA). [27]6. Data Acquisition: Place the plate in the microfluidic reader. The instrument will automatically sample from each well, perform the electrophoretic separation on the chip, and report the amount of substrate and product.
Data Analysis
-
The instrument software calculates the percent conversion for each well based on the peak heights or areas of the substrate and product.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (%Conversion_inhibitor / %Conversion_DMSO))
-
Determine IC50 values by plotting the data as described in the previous protocols.
Section 4: Data Interpretation and Validation
Example Data Presentation After screening a series of this compound analogs, the data can be compiled to inform SAR.
| Compound ID | R1 Group | R2 Group | Kinase IC50 (nM) |
| PPY-001 | -H | -Phenyl | 850 |
| PPY-002 | -CH3 | -Phenyl | 420 |
| PPY-003 | -CH3 | 4-Cl-Phenyl | 75 |
| PPY-004 | -CH3 | 4-F-Phenyl | 68 |
| Control | Staurosporine | - | 15 |
Assay Validation for HTS: The Z'-Factor For high-throughput screening, it is crucial to validate the assay's quality and robustness. The Z'-factor is a statistical parameter that represents the separation between the high (uninhibited) and low (fully inhibited) signal controls.
Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
An assay with a Z'-factor > 0.5 is considered excellent and robust for HTS.
Conclusion
The characterization of this compound inhibitors requires precise and reliable enzymatic assays. Luminescence, HTRF®, and microfluidic mobility shift technologies each offer powerful, validated methods for determining inhibitor potency and guiding drug discovery efforts. By carefully selecting the appropriate platform and meticulously optimizing and validating the assay conditions, researchers can generate high-quality, reproducible data. This enables confident decision-making in hit-to-lead campaigns and accelerates the development of novel kinase-targeted therapeutics.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 7. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies | Semantic Scholar [semanticscholar.org]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 16. promega.com [promega.com]
- 17. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]
- 18. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]
- 19. labcluster.com [labcluster.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. resources.revvity.com [resources.revvity.com]
- 24. researchgate.net [researchgate.net]
- 25. Technology [nanosyn.com]
- 26. High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. AID 1344107 - Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8-point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 μL per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 μM ATP, 4 μM peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 μL per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 °C. for 60 minutes and subsequently terminated by addition of 16 μL per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridine-2-carboxamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridine-2-carboxamide and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to overcome synthetic challenges and optimize your reaction yields.
I. Overview of Pyrazolo[1,5-a]pyridine Synthesis
The pyrazolo[1,5-a]pyridine core is a significant pharmacophore found in numerous compounds with a wide range of biological activities, including kinase inhibition and anti-cancer properties.[1][2] The synthesis of this compound derivatives often involves multi-step reaction sequences. A common and effective strategy is the [3+2] cycloaddition reaction between an N-aminopyridine species and a suitable three-carbon component, followed by functional group manipulations to introduce the carboxamide moiety.[3][4]
Several synthetic strategies have been developed for the efficient synthesis of pyrazolo[1,5-a]pyrimidines, including cyclization, condensation, three-component reactions, and microwave-assisted methods.[1][2][5] The choice of synthetic route can be influenced by the desired substitution pattern and the availability of starting materials.
Core Reaction Workflow
A generalized workflow for the synthesis of pyrazolo[1,5-a]pyridines often involves the reaction of N-aminopyridinium ylides with electron-deficient alkenes.[3] This is followed by amidation of a precursor carboxylic acid or ester to yield the final carboxamide product.
Caption: Generalized workflow for this compound synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Question 1: Low yield in the initial [3+2] cycloaddition step.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The efficiency of the cycloaddition is highly dependent on the solvent, temperature, and catalyst (if any).
-
Expert Insight: While some protocols suggest metal-free conditions at room temperature, others may benefit from mild heating or the use of a catalyst.[4] Acetic acid, for instance, has been shown to promote the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[6][7]
-
Troubleshooting Protocol:
-
Solvent Screen: Test a range of solvents with varying polarities (e.g., N-methylpyrrolidone (NMP), ethanol, DMF, acetonitrile). NMP has been reported to be effective in some cases.[4]
-
Temperature Optimization: Run small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux).
-
Acid/Base Additives: Investigate the effect of catalytic amounts of a weak acid (e.g., acetic acid) or base (e.g., triethylamine) on the reaction rate and yield.
-
-
-
Poor Quality of Starting Materials: Impurities in the N-aminopyridine or the α,β-unsaturated carbonyl compound can inhibit the reaction.
-
Expert Insight: N-aminopyridinium ylides can be sensitive to air and moisture. Ensure they are freshly prepared or properly stored.
-
Troubleshooting Protocol:
-
Re-purification: Purify starting materials by recrystallization, distillation, or column chromatography.
-
Characterization: Confirm the purity of starting materials using techniques like NMR and mass spectrometry.
-
-
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Expert Insight: One common side reaction is the self-condensation of the carbonyl compound.
-
Troubleshooting Protocol:
-
Stoichiometry Adjustment: Vary the molar ratio of the reactants. Sometimes, using a slight excess of one reactant can drive the reaction towards the desired product.
-
Order of Addition: Experiment with adding the reagents in a different order. For example, adding the N-aminopyridine slowly to a solution of the carbonyl compound.
-
-
Question 2: Difficulty in the amidation of the pyrazolo[1,5-a]pyridine-2-carboxylic acid/ester.
Possible Causes and Solutions:
-
Inefficient Coupling Reagents: The choice of coupling agent is critical for forming the amide bond.
-
Expert Insight: Standard coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are often effective.[8]
-
Troubleshooting Protocol:
-
Coupling Agent Screen: If EDCI/HOBt is not yielding good results, consider other coupling agents such as HATU, HBTU, or PyBOP.
-
Base Optimization: The choice and amount of base (e.g., triethylamine, DIPEA) can significantly impact the reaction. An excess of base can sometimes lead to side reactions.
-
-
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can hinder the reaction.
-
Expert Insight: In cases of severe steric hindrance, more reactive acylating agents may be required.
-
Troubleshooting Protocol:
-
Convert to Acid Chloride: Convert the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride before reacting it with the amine.
-
Higher Temperature: Carefully increasing the reaction temperature may help overcome the activation energy barrier.
-
-
-
Low Nucleophilicity of the Amine: Electron-withdrawing groups on the amine can reduce its nucleophilicity, making the reaction sluggish.
-
Expert Insight: For weakly nucleophilic amines, more forcing conditions may be necessary.
-
Troubleshooting Protocol:
-
Use a More Activating Coupling Agent: Reagents like HATU are known to be effective for coupling with less reactive amines.
-
Extended Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration if necessary.
-
-
Data Summary: Optimizing Amidation Conditions
| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDCI/HOBt | TEA | DCM | RT | 48 | 74-77[8] |
| 2 | HATU | DIPEA | DMF | RT | 12 | >85 (Expected) |
| 3 | SOCl₂ then Amine | Pyridine | Toluene | 80 | 6 | Variable |
III. Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the pyrazolo[1,5-a]pyridine core?
A common and versatile method is the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[4] This approach allows for the construction of the fused heterocyclic system in a single step and can be performed under metal-free conditions.
Q2: How can I introduce the carboxamide functionality at the 2-position?
Typically, a precursor with a carboxylic acid or ester at the 2-position is synthesized first. This is then converted to the carboxamide through standard amidation procedures, often using coupling reagents like EDCI and HOBt.[8]
Q3: Are there alternative methods to the [3+2] cycloaddition?
Yes, other methods include the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[1] Multicomponent reactions have also been reported, which can lead to highly substituted pyrazolo[1,5-a]pyrimidines.[9][10]
Q4: I am observing the formation of an unexpected isomer. What could be the cause?
The regioselectivity of the cycloaddition can sometimes be an issue, depending on the substituents on both the N-aminopyridine and the alkene. Careful analysis of the product mixture by 2D NMR techniques (like NOESY or HMBC) can help in structure elucidation. Adjusting the electronic properties of the reactants or the reaction conditions may favor the formation of the desired isomer.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields.
IV. References
-
Al-Sanea, M. M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: --INVALID-LINK--
-
Reddy, T. R., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: --INVALID-LINK--
-
Reddy, T. R., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Royal Society of Chemistry. Available at: --INVALID-LINK--
-
ResearchGate. Synthetic routes to pyrazolo[1,5-a]pyrimidine derivatives 17a–d and 18a–d. Available at: --INVALID-LINK--
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Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available at: --INVALID-LINK--
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Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: --INVALID-LINK--
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National Institutes of Health. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available at: --INVALID-LINK--
-
Guzman, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Pharmaceuticals. Available at: --INVALID-LINK--
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Organic Chemistry Portal. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Available at: --INVALID-LINK--
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Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Available at: --INVALID-LINK--
-
Farag, A. M., et al. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Polycyclic Aromatic Compounds. Available at: --INVALID-LINK--
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Abdelgawad, M. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available at: --INVALID-LINK--
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ResearchGate. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study | Request PDF. Available at: --INVALID-LINK--
-
ResearchGate. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity | Request PDF. Available at: --INVALID-LINK--
-
ResearchGate. (PDF) Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions. Available at: --INVALID-LINK--
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El-Sayed, N. N. E., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry. Available at: --INVALID-LINK--
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Al-Sanea, M. M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: --INVALID-LINK--
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Kumar, R., et al. (2020). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Journal of the Indian Chemical Society. Available at: --INVALID-LINK--
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"common side reactions in Pyrazolo[1,5-a]pyridine synthesis"
Technical Support Center: Pyrazolo[1,5-a]pyridine Synthesis
Welcome to the technical support center for Pyrazolo[1,5-a]pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this privileged heterocyclic scaffold. The following content is structured to provide direct, actionable solutions to specific experimental issues, grounded in established chemical principles and recent literature.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses the most frequently encountered issues in a practical question-and-answer format.
Issue 1: Poor Regioselectivity – "My reaction is producing a mixture of regioisomers."
Q: I'm performing a [3+2] cycloaddition using an unsymmetrically substituted N-aminopyridinium salt, and my final product is an inseparable mixture of two regioisomers. How can I control the reaction to favor a single isomer?
A: This is the most prevalent challenge in Pyrazolo[1,5-a]pyridine synthesis.[1][2] The formation of regioisomers arises from the two possible orientations of the 1,3-dipole (the N-aminopyridinium ylide) relative to the dipolarophile (your alkyne or alkene).[2] Control can be achieved by carefully selecting your synthetic strategy and reaction conditions.
Causality: The regiochemical outcome is dictated by a delicate balance of steric and electronic factors in the transition state of the cycloaddition. The traditional synthesis involving an N-aminopyridinium salt and an alkyne often gives mixtures when starting from asymmetric precursors.[2]
Troubleshooting & Optimization:
-
Re-evaluate Your Core Synthetic Strategy: Not all methods are equal in terms of regiocontrol. Consider switching to a protocol known for high regioselectivity.
-
TEMPO-Mediated Annulation: A highly effective modern approach uses TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl) as both a Lewis acid catalyst and an oxidant for the reaction between N-aminopyridines and α,β-unsaturated compounds. This method offers excellent yields with high and predictable regioselectivity.[3][4][5]
-
Stevens' Method: For certain substrates, the strategy developed by Stevens, which utilizes 2-methylketopyridines, can reliably control regiochemistry to favor the formation of 2-substituted pyrazolopyridines.[1][2]
-
PIDA-Mediated Cycloaddition: Using PIDA (phenyliodine diacetate) as a mediator in the cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes can also provide good regiocontrol.[6]
-
-
Analyze Substrate Electronics: The electronic nature of your substituents plays a key role. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on both the pyridine and the dipolarophile can direct the regioselectivity. There are numerous literature reports detailing these effects that should be consulted for your specific substrate combination.[2]
-
Analytical Confirmation: To definitively determine the structure of your isomers, advanced analytical techniques are required.
-
2D NMR: NOESY or ROESY experiments can establish through-space proximity between protons on the pyrazole and pyridine rings, confirming which isomer is which. HMBC experiments are also invaluable for mapping long-range C-H correlations.
-
X-ray Crystallography: If you can obtain a single crystal, X-ray analysis provides unambiguous structural proof.[3]
-
Table 1: Comparison of Synthetic Methods for Regiocontrol
| Synthetic Method | Key Reagents | Common Substrates | Regioselectivity Outcome | Reference |
| Traditional Cycloaddition | N-aminopyridinium ylide + alkyne/alkene | Broad scope | Often yields mixtures with unsymmetrical substrates | [2] |
| TEMPO-Mediated Annulation | N-aminopyridine + α,β-unsaturated compound, TEMPO | Broad scope, tolerates various functional groups | High to excellent, predictable regioselectivity | [3][4][5] |
| Stevens' Method | 2-methylketopyridines | Specific for 2-substituted products | Reliably controls regioselectivity | [1][2] |
| PIDA-Mediated Annulation | N-aminopyridinium ylide + alkene, PIDA | Electron-deficient alkenes | Good regioselectivity | [6] |
Diagram 1: Regioisomeric Pathways
Caption: Two possible cycloaddition pathways leading to different regioisomers.
Issue 2: Divergent Reactivity – "I isolated an Imidazo[1,5-a]pyridine instead of the target Pyrazolo[1,5-a]pyridine."
Q: My elemental analysis and mass spec confirm the product has the correct molecular formula, but the NMR spectrum is inconsistent with the desired pyrazolo[1,5-a]pyridine. Further analysis suggests it's the isomeric imidazo[1,5-a]pyridine. Why did this happen?
A: This is a fascinating and sometimes frustrating example of divergent reactivity. The formation of either the pyrazolo[1,5-a]pyridine or the imidazo[1,5-a]pyridine scaffold can occur from a common intermediate, with the outcome being directed by the specific reagents or catalysts used.[1][2][7]
Causality: The mechanism often proceeds through a highly strained or reactive intermediate (e.g., a 2-pyridylazirine) that possesses multiple bonds susceptible to cleavage. The choice of reagent can selectively break one bond over another, leading to different ring-expansion and cyclization cascades. For instance, selective cleavage of the azirine N-C2 bond can lead to the pyrazolo[1,5-a]pyridine, while cleavage of the C-C bond can yield the imidazo[1,5-a]pyridine.[7]
Troubleshooting & Optimization:
-
Catalyst Control is Key: This side reaction is most effectively controlled by your choice of catalyst.
-
To Favor Pyrazolo[1,5-a]pyridine: Copper(II) catalysis has been shown to selectively promote the rearrangement of 2-(2-pyridyl)azirine intermediates to the desired pyrazolo[1,5-a]pyridine scaffold.[7]
-
To Avoid Imidazo[1,5-a]pyridine: Avoid strongly acidic conditions (e.g., HCl), which have been shown to favor the formation of the imidazo[1,5-a]pyridine isomer.[7]
-
-
Review the Reaction Conditions: In syntheses proceeding through a versatile enamine intermediate, the cyclization conditions are critical. A switch in reagents (e.g., from hydroxylamine/TFAA) can divert the reaction to the undesired heterocycle.[2] Stick closely to literature protocols known to produce your desired scaffold.
Diagram 2: Divergent Synthesis Pathways
Caption: Reagent-controlled divergent pathways from a common intermediate.
Issue 3: Low Yield & Complex Byproduct Profile
Q: My reaction is giving a very low yield of the target compound, and the TLC/crude NMR shows a complex mixture of many byproducts. What are the likely causes and how can I clean it up?
A: Low yields and complex mixtures often point to issues with starting material stability, incomplete reaction, or competing side reactions like dimerization. A systematic approach is needed to diagnose and solve the problem.
Causality:
-
Decomposition: N-aminopyridinium ylides can be unstable. Similarly, using overly harsh conditions (e.g., strong, non-catalytic amounts of acid like TFA) can cause decomposition of the N-aminopyridine starting material itself.[8]
-
Incomplete Aromatization: Many modern syntheses proceed via a [3+2] annulation followed by an oxidative aromatization step.[3][8] If the oxidation is inefficient, you may be isolating dihydro-pyrazolopyridine intermediates.
-
Dimerization: Highly reactive intermediates can sometimes dimerize or polymerize, especially at higher concentrations. Blocking reactive positions on the starting materials can sometimes mitigate these pathways.[9]
Troubleshooting & Optimization Workflow:
-
Verify Starting Material Purity: Begin by ensuring all starting materials and solvents are pure and dry. Impurities can initiate numerous side reactions. Run reactions under an inert atmosphere (N₂ or Ar) to prevent unwanted oxidation.[5]
-
Optimize Reaction Conditions:
-
Temperature: Run the reaction at a lower temperature to see if byproduct formation decreases.
-
Concentration: Try running the reaction at a higher dilution to disfavor intermolecular side reactions like dimerization.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to identify the optimal endpoint and avoid decomposition over extended periods.
-
-
Evaluate the Aromatization Step: If your synthesis requires a final oxidation step (e.g., when using α,β-unsaturated carbonyls), the choice of oxidant is critical.
-
Common Oxidants: Molecular oxygen (O₂) is a green and effective option but may require specific promotion (e.g., with acetic acid).[8] TEMPO and PIDA are also excellent choices that are often integrated into the primary reaction protocol.[3][6]
-
Confirmation: Look for mass peaks in your crude LC-MS that are +2 H units compared to your desired product, which would indicate the presence of the dihydro- intermediate.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. Divergent Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines via Reagent-Controlled Cleavage of the C-N or C-C Azirine Bond in 2-Pyridylazirines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve Bioavailability of Pyrazolo[1,5-a]pyridine-2-carboxamide and its Analogs
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the Pyrazolo[1,5-a]pyridine scaffold. This guide provides in-depth, practical answers to common challenges encountered when trying to enhance the oral bioavailability of this promising, yet often problematic, class of compounds. Our approach moves beyond simple protocols to explain the causal mechanisms, enabling you to make informed, data-driven decisions in your experiments.
Section 1: Foundational FAQs
This section addresses the most common initial questions researchers face, setting the stage for more advanced troubleshooting.
Q1: What is Pyrazolo[1,5-a]pyridine-2-carboxamide and why is bioavailability a primary concern for this compound class?
A: this compound is a fused heterocyclic compound that is a subject of interest in medicinal chemistry due to its wide range of biological and pharmacological activities.[1][2] The core structure, a pyrazole ring fused to a pyridine ring, often results in a planar, rigid molecule with poor aqueous solubility.[3] While the carboxamide group can improve solubility compared to the unsubstituted parent, these compounds frequently fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4] Poor solubility is a major obstacle because a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Consequently, low solubility often leads to low and erratic oral bioavailability, hindering clinical development.[4][5]
Q2: What are the key factors I should investigate first to understand my compound's bioavailability limitations?
A: The two critical, independent factors governing oral bioavailability are solubility and permeability . You must assess both to devise an effective enhancement strategy.
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Aqueous Solubility: This is the maximum concentration of the compound that can dissolve in an aqueous medium. For oral drugs, solubility across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8) is crucial. A drug with low aqueous solubility will have a slow dissolution rate, which is often the rate-limiting step for absorption of BCS Class II drugs.[6]
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Intestinal Permeability: This refers to the ability of the dissolved drug molecule to pass through the intestinal epithelial cells and enter systemic circulation.[7][8] This is influenced by factors like the molecule's lipophilicity (LogP), molecular weight, and polarity.[9] Even if a drug is highly soluble, it will have poor bioavailability if it cannot cross the gut wall (a characteristic of BCS Class III drugs).
Q3: What are the essential preliminary experiments to characterize my compound's bioavailability risks?
A: Before attempting complex formulations, you must establish a baseline.
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Thermodynamic Solubility Testing: Determine the equilibrium solubility of your compound in buffers mimicking gastric fluid (pH 1.2), intestinal fluid (pH 6.8), and pure water. This data confirms if you have a solubility problem.
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a rapid, cell-free in vitro tool to predict passive diffusion, the primary absorption mechanism for many drugs.[9] It uses a lipid-infused artificial membrane to separate a donor and acceptor compartment.[9] The results will give you a strong indication of whether permeability is a significant barrier. These two experiments will allow you to tentatively classify your compound within the BCS framework and guide your next steps.
Section 2: Troubleshooting Guide: Solubility Enhancement
Problem: My this compound analog has poor aqueous solubility (<10 µg/mL) across the physiological pH range. What are my primary strategies?
A: When dealing with profoundly low solubility, a multi-strategy screening approach is most efficient. The goal is to disrupt the stable crystal lattice of the compound and keep it in a higher-energy, more soluble state. The most common and effective starting points are cyclodextrin complexation and the creation of amorphous solid dispersions.
Below is a decision workflow for approaching solubility enhancement.
Caption: A workflow for systematically addressing low aqueous solubility.
Strategy 1: Cyclodextrin Complexation
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate poorly soluble drug molecules, like your pyrazolo[1,5-a]pyridine derivative, forming an "inclusion complex."[12] This complex effectively shields the hydrophobic drug from water, dramatically increasing its apparent aqueous solubility.[13][14]
This protocol determines if a complex is formed and calculates the stability constant (Kc), indicating the strength of the drug-CD interaction.
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0-20 mM of Hydroxypropyl-β-Cyclodextrin, HP-β-CD).
-
Equilibration: Add an excess amount of your compound to each CD solution in separate vials. Ensure enough solid is present to saturate the solution.
-
Incubation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.
-
Sampling & Analysis: After equilibration, filter the samples through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
-
Data Plotting: Plot the concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). A linear relationship (Type AL plot) indicates the formation of a 1:1 complex.
Data Interpretation: A successful experiment will yield a plot where solubility increases linearly with CD concentration. The slope of this line is used to calculate the stability constant.
| Cyclodextrin Type | Concentration (mM) | Compound Solubility (µg/mL) | Stability Constant (Kc, M⁻¹) |
| None | 0 | 1.5 | N/A |
| HP-β-CD | 5 | 25.8 | 350 (Calculated) |
| HP-β-CD | 10 | 50.1 | 350 (Calculated) |
| HP-β-CD | 15 | 74.5 | 350 (Calculated) |
| HP-β-CD | 20 | 99.2 | 350 (Calculated) |
| Caption: Hypothetical phase-solubility data showing a significant increase in compound solubility with HP-β-CD. |
Strategy 2: Amorphous Solid Dispersions (ASDs)
Causality: Crystalline materials require a significant amount of energy (the lattice energy) to break apart before they can dissolve. An amorphous solid, by contrast, lacks a crystal structure and exists in a higher energy state. Dispersing the drug at a molecular level within a hydrophilic polymer matrix prevents it from crystallizing, thereby enhancing its dissolution rate and solubility.[15]
-
Polymer Selection: Choose a suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Solubilization: Dissolve both your compound and the polymer in a common volatile organic solvent (e.g., methanol, acetone, or a mixture). A typical drug-to-polymer ratio for screening is 1:1, 1:3, and 1:9 (w/w).
-
Evaporation: Remove the solvent rapidly using a rotary evaporator. This "kinetically traps" the drug in its amorphous state within the polymer matrix.
-
Drying: Dry the resulting solid film or powder under a high vacuum for at least 24 hours to remove all residual solvent.
-
Characterization (Self-Validation):
-
Differential Scanning Calorimetry (DSC): The absence of a sharp melting endotherm for your compound confirms its amorphous state.
-
Powder X-Ray Diffraction (PXRD): The absence of sharp Bragg peaks (characteristic of crystals) and the presence of a broad "halo" pattern confirms the amorphous nature.
-
-
Dissolution Testing: Perform a dissolution test on the ASD powder and compare it to the crystalline compound. The ASD should show a much faster dissolution rate and achieve a higher, supersaturated concentration.
Section 3: Troubleshooting Guide: Permeability Enhancement
Problem: My formulation successfully increased solubility and dissolution, but my Caco-2 permeability assay still shows low compound transport. What is my next move?
A: When permeability is the rate-limiting step (characteristic of BCS Class III or IV drugs), you must either find a way to help the molecule cross the intestinal membrane or modify the molecule itself to be more membrane-friendly. The prodrug approach is a classic and highly effective chemical modification strategy.[16][17]
Causality: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound.[18][19] For permeability enhancement, a common strategy is to mask polar functional groups (like hydroxyls or amines) with a lipophilic promoiety.[9][17] This increases the overall lipophilicity of the molecule, facilitating its passive diffusion across the lipid bilayer of intestinal cells.[9] Once inside the body, esterases or other enzymes cleave the promoiety, regenerating the active parent drug.[18]
Caption: The prodrug concept for enhancing membrane permeability.
This is a thought process rather than a direct synthesis protocol, as the specific chemistry depends on the available functional groups on your analog.
-
Identify a Handle: Examine the structure of your this compound analog. Does it possess a functional group that can be reversibly modified, such as a hydroxyl (-OH), a primary/secondary amine (-NH2, -NHR), or a carboxylic acid (-COOH)? The carboxamide itself is generally stable, so you would look for handles on other parts of the scaffold.
-
Select a Promoietry:
-
For a hydroxyl or amine group , consider creating an ester or carbamate linkage with a simple, lipophilic group like an acetyl or pivaloyl group. These are often readily cleaved by esterases.
-
For a carboxylic acid group , an ethyl or methyl ester is a straightforward choice.
-
-
Synthesize the Prodrug: Use standard organic chemistry techniques to create the ester, amide, or carbamate bond. Purify the resulting compound.
-
Verify Physicochemical Properties:
-
Measure the LogP of the prodrug. It should be significantly higher than the parent drug.
-
Confirm the prodrug has adequate chemical stability in pH 1.2 and 6.8 buffers (to ensure it doesn't prematurely hydrolyze in the gut).
-
-
Test for Bio-conversion and Permeability:
-
Incubate the prodrug in human plasma or a liver microsome preparation to confirm that it is converted back to the parent drug.
-
Repeat the Caco-2 permeability assay. A successful prodrug will show significantly higher transport compared to the parent drug.
-
Section 4: Bridging the Gap: The Role of In Vitro-In Vivo Correlation (IVIVC)
FAQ: How can I be confident that my improved in vitro dissolution results will translate to better bioavailability in vivo without conducting dozens of animal studies?
A: This is a critical question in drug development, and it is addressed by establishing an In Vitro-In Vivo Correlation (IVIVC) . An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form (like the dissolution rate) to an in vivo response (like plasma drug concentration).[20][21] A well-established IVIVC allows you to use in vitro dissolution data as a surrogate for in vivo bioequivalence studies, saving significant time and resources.[22]
The FDA defines several levels of correlation, with Level A being the most rigorous and useful.[6][23] A Level A correlation represents a point-to-point relationship between the in vitro dissolution curve and the in vivo absorption curve.[23]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyridine CAS#: 274-56-6 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. iipseries.org [iipseries.org]
- 5. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmalesson.com [pharmalesson.com]
- 7. mdpi.com [mdpi.com]
- 8. Bioavailability Enhancement Service & Permeability Solutions | Vici Health Sciences [vicihealthsciences.com]
- 9. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 13. scispace.com [scispace.com]
- 14. chemicaljournals.com [chemicaljournals.com]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility [ouci.dntb.gov.ua]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. In vitro - in vivo correlation: from theory to applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. premier-research.com [premier-research.com]
- 23. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Overcoming Resistance to Pyrazolo[1,5-a]pyridine-2-carboxamides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridine-2-carboxamides. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the emergence of resistance to this promising class of compounds. Our goal is to equip you with the knowledge and experimental frameworks to anticipate, identify, and overcome resistance mechanisms in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Observation and Confirmation of Resistance
Question 1: My cells/organisms are showing reduced sensitivity to my Pyrazolo[1,5-a]pyridine-2-carboxamide lead compound. How do I confirm true biological resistance?
Answer: Initial observations of reduced efficacy can stem from various factors, not all of which are true biological resistance. It is crucial to first rule out experimental variability.
Troubleshooting Steps:
-
Confirm Compound Integrity and Concentration:
-
Verify the identity and purity of your compound stock using methods like LC-MS and NMR.
-
Perform a dose-response curve with a freshly prepared serial dilution of the compound to re-determine the IC50/MIC. Compare this to historical data with the parental, sensitive cell line/organism.
-
-
Standardize Assay Conditions:
-
Ensure consistency in cell density, passage number, media composition, and incubation times.
-
Use a positive control (a known sensitive cell line/organism) and a negative control (vehicle-treated) in every experiment.
-
-
Assess Cell Health and Viability:
-
Confirm that the parental cell line is healthy and responsive to other standard-of-care agents to rule out general poor cell health or multi-drug resistance phenotypes.
-
A reproducible, significant rightward shift in the dose-response curve (i.e., a higher IC50/MIC) compared to the parental line is a strong indicator of acquired resistance.
Data Presentation: Comparative IC50 Values
| Cell Line / Strain | Passage Number | Compound Batch | IC50 (µM) ± SD | Fold-Resistance |
| Parental Line | 5 | A-001 | 0.5 ± 0.05 | 1x |
| Suspected Resistant | 20 | A-001 | 10.2 ± 1.2 | 20.4x |
| Suspected Resistant | 20 | B-002 | 10.5 ± 1.5 | 21x |
Section 2: Investigating the Mechanisms of Resistance
Once resistance is confirmed, the next step is to elucidate the underlying molecular mechanism. The primary mechanisms of resistance to small molecule inhibitors like Pyrazolo[1,5-a]pyridine-2-carboxamides typically fall into three main categories:
-
Target Alteration: Mutations or expression changes in the direct protein target.
-
Reduced Intracellular Drug Concentration: Increased drug efflux or decreased uptake.
-
Drug Inactivation: Metabolic modification of the compound.
Question 2: How can I determine if resistance is due to a mutation in the drug's target protein?
Answer: Pyrazolo[1,5-a]pyridine scaffolds are known to target protein kinases.[1] Alterations in the target's binding pocket are a common resistance mechanism.
Experimental Workflow:
-
Target Sequencing:
-
Isolate genomic DNA or RNA (for cDNA synthesis) from both the parental and resistant cell lines.
-
Amplify and sequence the coding region of the putative target gene. Pay close attention to the region encoding the ATP-binding pocket where these inhibitors are likely to bind.
-
-
Functional Validation of Mutations:
-
If a mutation is identified, validate its role in conferring resistance by introducing it into the sensitive parental cell line using CRISPR/Cas9 or by expressing the mutant protein.
-
Conversely, revert the mutation in the resistant line to see if sensitivity is restored.
-
-
In Vitro Kinase Assays:
-
Express and purify both the wild-type and mutant target proteins.
-
Perform in vitro kinase assays to compare the inhibitory activity of your compound against both protein variants. A significant increase in the IC50 for the mutant protein provides strong evidence for on-target resistance.
-
Experimental Protocol: Sanger Sequencing of a Target Kinase
-
Primer Design: Design PCR primers flanking the exons of the target kinase gene.
-
PCR Amplification: Perform PCR using genomic DNA from parental and resistant cells.
-
Purification: Purify the PCR products using a standard kit.
-
Sequencing Reaction: Send the purified PCR products for Sanger sequencing.
-
Analysis: Align the sequences from the resistant and parental lines to identify any mutations.
Logical Workflow for Investigating Target Alteration
Caption: Workflow for validating on-target resistance mechanisms.
Question 3: My target sequence is wild-type in the resistant cells. Could drug efflux be the cause of resistance?
Answer: Yes, overexpression of ATP-binding cassette (ABC) transporters is a frequent cause of multidrug resistance by actively pumping drugs out of the cell.[2][3]
Troubleshooting Steps:
-
Use of Efflux Pump Inhibitors (EPIs):
-
Co-administer your this compound with known broad-spectrum EPIs (e.g., verapamil, cyclosporin A for P-glycoprotein/ABCB1).
-
A significant restoration of sensitivity (a leftward shift in the IC50 curve) in the presence of an EPI strongly suggests the involvement of efflux pumps.
-
-
Intracellular Drug Accumulation Assay:
-
Measure the intracellular concentration of your compound over time in both sensitive and resistant cells using LC-MS/MS.
-
Reduced accumulation in resistant cells that can be reversed by an EPI is a hallmark of efflux-mediated resistance.
-
-
Expression Analysis of ABC Transporters:
-
Profile the expression of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in parental versus resistant cells using qRT-PCR or Western blotting.
-
Upregulation of one or more of these transporters in the resistant line would support the efflux hypothesis.
-
Experimental Protocol: Intracellular Drug Accumulation Assay
-
Cell Plating: Plate an equal number of parental and resistant cells.
-
Drug Treatment: Treat cells with a fixed concentration of the this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS to remove extracellular drug and lyse the cells.
-
Sample Preparation: Precipitate proteins from the lysate and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the intracellular drug concentration, normalizing to total protein content.
Signaling Pathway: Efflux Pump-Mediated Resistance
Caption: Drug efflux reduces intracellular concentration and target engagement.
Question 4: I've ruled out target mutations and efflux. What other resistance mechanisms should I consider?
Answer: A third common mechanism is the metabolic inactivation of the drug. This can occur through various enzymatic modifications, such as hydroxylation, that render the compound unable to bind to its target. For a related class of compounds, Pyrazolo[1,5-a]pyrimidin-7(4H)-ones, resistance has been linked to mutations in a flavin adenine dinucleotide (FAD)-dependent hydroxylase, which leads to the catabolism of the compound.[4]
Troubleshooting Steps:
-
Metabolite Profiling:
-
Incubate your compound with resistant cells or cell lysates.
-
Analyze the culture medium or lysate over time using high-resolution mass spectrometry to identify any potential metabolites (e.g., hydroxylated, glucuronidated forms).
-
Compare the metabolite profile to that of the parental cells. An increased rate of metabolism in resistant cells is a strong indicator.
-
-
Whole-Genome Sequencing (WGS) or Transcriptome Analysis (RNA-Seq):
-
Perform WGS or RNA-Seq on parental and resistant lines to identify mutations or expression changes in metabolic enzymes, particularly cytochrome P450s, FAD-dependent monooxygenases, or other hydroxylases.
-
-
Functional Validation:
-
If a candidate metabolic enzyme is identified, use siRNA or CRISPR to knock it down in the resistant cells and assess for restoration of sensitivity.
-
Conversely, overexpress the enzyme in sensitive cells to see if it confers resistance.
-
Summary of Potential Resistance Mechanisms and Validation Strategies
| Mechanism | Key Indicator | Primary Validation Method | Secondary Confirmation |
| Target Alteration | Reduced binding affinity | Target gene sequencing | In vitro assay with mutant protein |
| Drug Efflux | Reduced intracellular drug level | Drug accumulation assay + EPIs | ABC transporter expression analysis |
| Metabolic Inactivation | Presence of drug metabolites | Metabolite profiling (LC-MS) | Knockdown/overexpression of metabolic enzymes |
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multidrug efflux pumps as main players in intrinsic and acquired resistance to antimicrobials. | Semantic Scholar [semanticscholar.org]
- 4. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pyrazolo[1,5-a]pyridine-2-carboxamide and Isoniazid for the Treatment of Tuberculosis
A Technical Guide for Researchers and Drug Development Professionals
The global health challenge posed by Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is exacerbated by the emergence of drug-resistant strains. This necessitates the urgent development of novel therapeutic agents. This guide provides a detailed comparison of the established first-line anti-TB drug, isoniazid (INH), with a promising new class of compounds, Pyrazolo[1,5-a]pyridine-2-carboxamides, offering insights into their mechanisms, efficacy, and potential for future TB treatment regimens.
Isoniazid: The Cornerstone of Tuberculosis Therapy
Isoniazid, a hydrazide of isonicotinic acid, has been a fundamental component of multi-drug regimens for both active and latent TB infections for decades.[1] Its efficacy, affordability, and oral bioavailability have cemented its role in global TB control programs.[2]
Mechanism of Action
Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[1][3] The bacterial catalase-peroxidase enzyme, KatG, encoded by the katG gene, catalyzes this activation.[3][4][5] The activated form of isoniazid then covalently binds to nicotinamide adenine dinucleotide (NAD) to form an INH-NAD adduct.[2][6] This adduct potently inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system.[2][3][5] The FAS-II system is crucial for the synthesis of mycolic acids, which are unique and essential long-chain fatty acids in the mycobacterial cell wall.[3][7] By inhibiting mycolic acid synthesis, isoniazid disrupts the integrity of the cell wall, leading to bacterial cell death.[2][7] Consequently, isoniazid is bactericidal against rapidly dividing mycobacteria but exhibits bacteriostatic effects on slow-growing bacilli.[3]
Caption: Mechanism of action of Isoniazid.
Resistance Mechanisms
The primary mechanism of resistance to isoniazid involves mutations in the katG gene, which prevent the activation of the prodrug.[4][5][8] Mutations in the promoter region of the inhA gene can also lead to its overexpression, titrating out the inhibitory effect of the INH-NAD adduct.[9] Other genes, such as ahpC, kasA, and ndh, have also been implicated in isoniazid resistance.[5][8]
Pyrazolo[1,5-a]pyridines: A New Frontier in Anti-TB Drug Discovery
The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising framework for the development of novel anti-tubercular agents. Several derivatives, including pyrazolo[1,5-a]pyridine-3-carboxamides, have demonstrated potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[10][11][12]
Mechanism of Action
Unlike isoniazid, some pyrazolo[1,5-a]pyridine derivatives have been identified as inhibitors of the cytochrome bcc-aa3 supercomplex, a critical component of the electron transport chain in M. tuberculosis. Specifically, they target QcrB, a subunit of the cytochrome bcc complex.[13] By inhibiting this complex, these compounds disrupt cellular respiration and energy production, leading to bacterial death. This mechanism of action is distinct from that of isoniazid and other existing anti-TB drugs, making this class of compounds particularly attractive for combating drug-resistant TB.
Caption: Mechanism of action of Pyrazolo[1,5-a]pyridines.
Head-to-Head Comparison: Performance Metrics
| Feature | Isoniazid | Pyrazolo[1,5-a]pyridine-2-carboxamide Derivatives |
| Target | Mycolic Acid Synthesis (InhA) | Electron Transport Chain (QcrB)[13] |
| Activation | Prodrug, requires activation by KatG[1][3] | Direct-acting (in many cases) |
| Activity against Drug-Susceptible Mtb | Highly potent[2] | Potent, with some derivatives showing nanomolar MIC values[10] |
| Activity against Isoniazid-Resistant Mtb | Ineffective | Highly effective[11][12] |
| Cytotoxicity | Can cause hepatotoxicity[14] | Varies by derivative, but many show low cytotoxicity[11][15] |
Experimental Data and Protocols
In Vitro Efficacy
Recent studies have highlighted the potent in vitro activity of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives against the H37Rv strain of M. tuberculosis and various multidrug-resistant clinical isolates.[10] For instance, some derivatives have exhibited minimum inhibitory concentration (MIC) values in the nanomolar range.[10] One study reported a series of pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivatives with excellent potency against both drug-susceptible H37Rv (MIC < 0.002–0.381 μg/mL) and isoniazid-resistant strains (MIC < 0.002–0.465 μg/mL).[11][15]
In Vivo Efficacy
In a murine model of tuberculosis using an autoluminescent H37Ra strain, a representative pyrazolo[1,5-a]pyridine-3-carboxamide compound (5k) demonstrated a significant reduction in bacterial burden.[10] Another study with a diaryl derivative (6j) also showed a significant reduction in bacterial load in a similar mouse model and possessed good oral bioavailability (41%).[11][15]
Experimental Protocols
Objective: To determine the minimum concentration of a compound required to inhibit the growth of M. tuberculosis.
Methodology:
-
Prepare a serial dilution of the test compounds in a 96-well microplate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Include positive (drug-free) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 7 days.
-
Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Determine the MIC as the lowest compound concentration that prevents a color change from blue to pink.
Objective: To assess the toxicity of the compounds against a mammalian cell line.
Methodology:
-
Seed Vero cells (African green monkey kidney cells) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate at 37°C in a 5% CO2 atmosphere for 48 hours.
-
Add a viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the 50% cytotoxic concentration (CC50).
Future Perspectives and Conclusion
While isoniazid remains a critical tool in the fight against tuberculosis, the rise of drug resistance necessitates the development of new drugs with novel mechanisms of action. Pyrazolo[1,5-a]pyridine-2-carboxamides and related derivatives represent a highly promising class of anti-tubercular agents. Their potent activity against both drug-susceptible and drug-resistant strains, coupled with a distinct mechanism of action targeting cellular respiration, positions them as strong candidates for further preclinical and clinical development. Future research should focus on optimizing the pharmacokinetic and safety profiles of these compounds to advance them as next-generation therapies for tuberculosis.
References
- 1. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 3. Isoniazid - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of isoniazid resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyclass.net [microbiologyclass.net]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 14. goodrx.com [goodrx.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Toxicity Analysis of Pyrazolo[1,5-a]pyridine-2-carboxamide Derivatives and Conventional Antitubercular Agents
The global fight against tuberculosis (TB), a persistent infectious disease caused by Mycobacterium tuberculosis (Mtb), is critically hampered by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This challenge underscores the urgent need for novel antitubercular agents with improved efficacy and, crucially, a more favorable safety profile than existing therapies. The significant toxicity associated with first- and second-line anti-TB drugs often leads to poor patient adherence, treatment discontinuation, and reduced therapeutic effectiveness.[1][2]
Among the promising new scaffolds, pyrazolo[1,5-a]pyridine derivatives have emerged as potent inhibitors of Mtb.[3][4][5] This guide provides a comparative analysis of the toxicity profile of Pyrazolo[1,5-a]pyridine-2-carboxamide and its related analogues against established first- and second-line antitubercular drugs. We will delve into the mechanistic underpinnings of drug-induced toxicities and provide detailed experimental protocols for their assessment, offering a scientifically grounded perspective for researchers in the field of drug discovery.
The Toxicity Landscape of Current Antitubercular Therapy
A significant barrier to successful TB treatment is the adverse effects of the drugs themselves. The liver, kidneys, and cardiovascular system are particularly vulnerable.
Hepatotoxicity: The Hallmark of First-Line Drugs
The cornerstone of TB therapy, comprising Isoniazid (INH), Rifampicin (RMP), and Pyrazinamide (PZA), is notoriously associated with drug-induced liver injury (DILI).[1][6]
-
Isoniazid (INH) and Pyrazinamide (PZA) are the most common culprits.[7] Hepatotoxicity is often idiosyncratic and appears to be caused by the accumulation of reactive metabolites rather than the parent drug itself.[1][8]
-
Mechanism of INH Toxicity : INH is metabolized in the liver primarily by the N-acetyltransferase 2 (NAT2) and Cytochrome P450 2E1 (CYP2E1) enzymes.[1] Its metabolite, acetylhydrazine, is further oxidized by CYP2E1 into toxic intermediates that can lead to hepatocellular damage.[8] This metabolic activation is a critical causal factor in INH-induced hepatitis.
-
Rifampicin (RMP) , while less hepatotoxic on its own, can potentiate the liver toxicity of other drugs, particularly INH.[9]
-
Incidence : Hepatotoxicity from anti-TB drugs has been reported in 5% to 28% of patients, frequently leading to the interruption or cessation of treatment.[1] The risk is significantly higher in patients with pre-existing liver conditions, such as chronic hepatitis B or C infection.[6][10][11]
Nephrotoxicity and Ototoxicity: The Burden of Second-Line Injectables
For MDR-TB, treatment regimens often rely on second-line drugs, including injectable agents like aminoglycosides (Kanamycin, Amikacin) and Capreomycin.
-
Mechanism : These drugs are primarily cleared by the kidneys and can accumulate in the renal tubules and inner ear, leading to dose-related nephrotoxicity and ototoxicity (hearing loss and vestibular dysfunction).[12][13]
-
Incidence : Studies have reported nephrotoxicity in a significant percentage of patients receiving these injectable-based regimens, with rates varying from 6.7% to as high as 54% in some cohorts.[12][13][14] Risk factors include increasing age and low baseline creatinine clearance.[14] These severe side effects have prompted a move towards all-oral regimens where possible.[2]
Cardiotoxicity: A Concern with Newer Agents
The introduction of newer drugs like Bedaquiline and Delamanid, while revolutionary for treating MDR-TB, has brought cardiotoxicity to the forefront.
-
Mechanism : Both Bedaquiline and Delamanid can prolong the QTc interval on an electrocardiogram (ECG).[15][16] This effect is caused by the inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, which delays cardiac repolarization and increases the risk of life-threatening arrhythmias like Torsades de Pointes (TdP).[17][18]
-
Clinical Management : The risk is compounded when these drugs are used in combination with other QTc-prolonging agents like fluoroquinolones (Moxifloxacin) and Clofazimine.[16][19] Therefore, close monitoring of the QTc interval is essential for patients receiving these regimens.[17]
The Emerging Safety Profile of Pyrazolo[1,5-a]pyridine Derivatives
Recent research has identified several Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as highly potent antitubercular agents, active against both drug-susceptible and drug-resistant Mtb strains.[3][4] A crucial aspect of their preclinical evaluation is cytotoxicity, which provides an early indication of the therapeutic window.
Several studies have demonstrated that promising compounds from this class exhibit low cytotoxicity against various mammalian cell lines, a critical feature for a potential drug candidate.
-
One study on a series of Pyrazolo[1,5-a]pyridine-3-carboxamides found that a lead compound, 5g , which showed potent antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 7.7 nM, had no obvious cytotoxicity (IC₅₀ >100 μM) in a VERO cell (monkey kidney epithelial cell) growth inhibition assay.[3]
-
Similarly, another investigation into diaryl derivatives of this scaffold reported that many compounds with excellent potency against drug-resistant Mtb strains also showed very low cytotoxicity against Vero cells.[4]
-
Research on a related scaffold, Pyrazolo[1,5-a]pyrimidin-7(4H)-ones, also identified lead compounds with low cytotoxicity and promising activity against Mtb within macrophages.[20]
This consistent observation of low in vitro cytotoxicity across different derivatives suggests a favorable preliminary safety profile for the Pyrazolo[1,5-a]pyridine scaffold.
Comparative Toxicity Summary
The following table summarizes the key toxicity profiles, providing an objective comparison based on available data.
| Drug / Class | Primary Toxicity | Common Adverse Events | Mechanistic Insights |
| First-Line Drugs | |||
| Isoniazid | Hepatotoxicity | Elevated liver enzymes, hepatitis, nausea, vomiting.[10] | Formation of reactive metabolites via CYP450 enzymes.[1][8] |
| Rifampicin | Hepatotoxicity (often potentiates other DILI) | Orange discoloration of body fluids, gastrointestinal upset. | Potent inducer of CYP3A4, affecting metabolism of co-administered drugs.[21] |
| Pyrazinamide | Hepatotoxicity | Hyperuricemia, arthralgia, hepatitis. | Most hepatotoxic of the first-line agents.[7] |
| Ethambutol | Ocular toxicity | Optic neuritis (decreased visual acuity, color blindness). | Generally not considered hepatotoxic.[1][6] |
| Second-Line Drugs | |||
| Kanamycin, Amikacin | Nephrotoxicity, Ototoxicity | Increased serum creatinine, hearing loss, vertigo.[12][13] | Accumulation in renal proximal tubules and inner ear.[12] |
| Capreomycin | Nephrotoxicity, Ototoxicity | Electrolyte disturbances, renal failure, hearing loss.[12] | Similar mechanism to aminoglycosides. |
| Bedaquiline | Cardiotoxicity | QTc prolongation, nausea, arthralgia. | Inhibition of hERG potassium channel.[17][18] |
| Delamanid | Cardiotoxicity | QTc prolongation, anxiety, insomnia. | Inhibition of hERG potassium channel.[17][18] |
| Investigational Class | |||
| Pyrazolo[1,5-a]pyridine Derivatives | Low in vitro cytotoxicity | Data from clinical trials is not yet available. | Generally well-tolerated in preclinical cell-based assays (IC₅₀ >100 μM in some cases).[3][4] |
Key Mechanistic Pathways in Drug-Induced Toxicity
Understanding the "why" behind toxicity is paramount for designing safer drugs. The choice of experimental assays should be driven by the need to probe these specific pathways.
General Cytotoxicity Screening Workflow
A systematic approach to in vitro cytotoxicity testing is essential for the initial safety screening of novel compounds. This workflow ensures that promising candidates are identified early in the drug discovery pipeline.
Caption: General workflow for in vitro cytotoxicity screening of novel antitubercular compounds.
Metabolic Activation and Hepatotoxicity
Many instances of DILI are not caused by the drug itself but by its metabolic byproducts. The metabolic pathway of Isoniazid is a classic example of this phenomenon, where liver enzymes convert a therapeutic agent into a cellular toxin.
Caption: Simplified metabolic pathway of Isoniazid leading to hepatotoxicity.
Mitochondrial Dysfunction
Mitochondria are central to cellular energy production and are a common target for xenobiotic toxicity.[22] Drug-induced mitochondrial damage can disrupt the mitochondrial membrane potential (MMP), leading to reduced ATP synthesis, increased production of reactive oxygen species (ROS), and initiation of apoptosis.[23][24]
Caption: Principle of the Mitochondrial Membrane Potential (MMP) fluorescence assay.
Experimental Protocols for Toxicity Assessment
To ensure trustworthiness and reproducibility, protocols must be detailed and self-validating. The following are standardized methods for assessing key toxicity parameters in vitro. These assays are chosen for their high sensitivity, relevance to common toxicity mechanisms, and suitability for a 96-well plate format, which is ideal for screening.
Protocol 1: ATP Bioluminescence Assay for Cell Viability
Rationale: Intracellular ATP concentration is a direct indicator of metabolic activity and cell viability. As cells die, they rapidly lose the ability to synthesize ATP, and existing stores are degraded.[25][26] This assay is highly sensitive and provides a rapid measure of overall cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HepG2 for hepatotoxicity, RAW 264.7 for macrophage toxicity).
-
Complete cell culture medium.
-
Test compounds (dissolved in DMSO).
-
ATP bioluminescence assay kit (e.g., CellTiter-Glo®).
-
Opaque-walled 96-well microplates suitable for luminescence.
-
Luminometer.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize (if adherent), count, and dilute cells to a final concentration of 1 x 10⁵ cells/mL in complete medium.
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate (10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Include a "vehicle control" (medium with DMSO only) and a "positive control" for cytotoxicity (e.g., Doxorubicin).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate compound dilutions.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
ATP Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.[27][28]
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (RLU_sample / RLU_vehicle) * 100 (where RLU is Relative Luminescence Units).
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: Mitochondrial Membrane Potential (MMP) Assay
Rationale: A decrease in MMP is a key early event in apoptosis and a sensitive indicator of mitochondrial dysfunction.[22][29] This assay uses a cationic fluorescent dye that accumulates in healthy, polarized mitochondria (emitting red fluorescence) but remains as monomers in the cytoplasm of unhealthy cells with depolarized mitochondria (emitting green fluorescence).[24]
Materials:
-
Mammalian cell line (e.g., HepG2, AC16).
-
Complete cell culture medium.
-
Test compounds (dissolved in DMSO).
-
MMP assay kit containing a cationic dye (e.g., JC-1 or a water-soluble equivalent like m-MPI).[24][30]
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for mitochondrial depolarization.
-
Black-walled, clear-bottom 96-well microplates.
-
Fluorescence plate reader with dual emission filters.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells into a black-walled, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and the FCCP positive control in culture medium.
-
Add 100 µL of the compound dilutions to the appropriate wells. Include a vehicle control (DMSO).
-
Incubate for the desired treatment time (e.g., 1, 5, or 24 hours) at 37°C, 5% CO₂. The incubation time is critical, as MMP changes can be transient.
-
-
Dye Loading:
-
Prepare the MMP dye-loading solution in assay buffer or medium according to the manufacturer's protocol.[24]
-
Carefully add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light, to allow the dye to enter the cells and accumulate in the mitochondria.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity using a plate reader.
-
Reading 1 (Red): Excitation ~540 nm, Emission ~590 nm (for dye aggregates in healthy mitochondria).
-
Reading 2 (Green): Excitation ~485 nm, Emission ~535 nm (for dye monomers in the cytoplasm).
-
-
The primary output is the ratio of red to green fluorescence (590 nm / 535 nm). A decrease in this ratio indicates a loss of MMP.
-
Normalize the ratios to the vehicle control and plot against compound concentration to determine the IC₅₀ for mitochondrial depolarization.
-
Conclusion
The development of new antitubercular drugs is a delicate balance between achieving potent bactericidal activity and ensuring patient safety. While first- and second-line drugs remain vital, their associated toxicities—particularly hepatotoxicity, nephrotoxicity, and cardiotoxicity—pose significant clinical challenges.
The this compound class and its analogues have demonstrated remarkable potency against M. tuberculosis, including drug-resistant strains. Crucially, preliminary in vitro data consistently indicate a low cytotoxicity profile for lead compounds within this class, suggesting a potentially wider therapeutic window compared to many existing agents. This favorable early safety signal is highly encouraging.
However, it is imperative to move beyond simple cytotoxicity assays. A robust preclinical safety assessment must include a battery of tests to investigate specific organ toxicities and mechanistic pathways, such as hepatotoxicity in primary human hepatocytes, hERG channel inhibition for cardiotoxicity, and cytochrome P450 interaction studies. The experimental protocols provided herein offer a framework for conducting these vital mechanistic studies. The promising profile of the Pyrazolo[1,5-a]pyridine scaffold warrants extensive further investigation to determine if its low in vitro toxicity translates into a safer and more effective treatment for tuberculosis in the clinical setting.
References
- 1. Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rates and risk factors for nephrotoxicity and ototoxicity among tuberculosis patients in Tbilisi, Georgia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hepatotoxicity due to first-line anti-tuberculosis drugs: a five-...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. atsjournals.org [atsjournals.org]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Oxidative Stress and First-Line Antituberculosis Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nephrotoxicity and ototoxic symptoms of injectable second-line anti-tubercular drugs among patients treated for MDR-TB in Ethiopia: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rates and risk factors for nephrotoxicity and ototoxicity among t...: Ingenta Connect [ingentaconnect.com]
- 15. Exploring Cardiac Safety of Two Oral, Well-Tolerated Anti-TB Medicines when Taken Together – ACTG [actgnetwork.org]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. Cardiac safety of bedaquiline, delamanid and moxifloxacin co-administered with or without varying doses of sutezolid or delpazolid for the treatment of drug-susceptible TB - PMC [pmc.ncbi.nlm.nih.gov]
- 18. QT EFFECTS OF BEDAQUILINE, DELAMANID OR BOTH IN PATIENTS WITH RIFAMPICIN-RESISTANT-TB: A RANDOMIZED CONTROLLED TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. goldbio.com [goldbio.com]
- 26. ATP Assays | What is an ATP Assay? [promega.ca]
- 27. antbioinc.com [antbioinc.com]
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- 30. merckmillipore.com [merckmillipore.com]
A Head-to-Head Comparison of Pyrazolo[1,5-a]pyridine Carboxamide Derivatives and Their Isosteres: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural features make it an attractive starting point for the design of novel therapeutics. This guide provides an in-depth, head-to-head comparison of pyrazolo[1,5-a]pyridine carboxamide derivatives and their closely related isosteres, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). We will delve into their potential as antitubercular agents and kinase inhibitors, supported by experimental data from peer-reviewed literature.
The Pyrazolo[1,5-a]pyridine Core: A Versatile Scaffold
The fused bicyclic system of pyrazolo[1,5-a]pyridine offers a rigid framework that can be strategically functionalized to interact with various biological targets. The introduction of a carboxamide group, in particular, provides a key hydrogen bonding motif that can significantly influence a compound's potency and selectivity. This guide will explore derivatives with the carboxamide at the 2- and 3-positions, as well as the closely related pyrazolo[1,5-a]pyrimidine isosteres, to provide a comprehensive overview of this important class of molecules.
General Synthetic Strategies
The synthesis of pyrazolo[1,5-a]pyridine derivatives typically involves the construction of the fused ring system from substituted pyridines and pyrazoles. A common and versatile method is the [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.
Representative Synthetic Protocol: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylates
A pivotal intermediate for many carboxamide derivatives is the corresponding carboxylic acid or ester. A general and efficient method for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates involves a one-pot reaction starting from substituted pyridines.
Experimental Protocol: Synthesis of Ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate
-
N-amination of Pyridine: To a solution of the substituted pyridine (e.g., 2,6-lutidine) in a suitable solvent such as dichloromethane, add an aminating agent like O-(mesitylenesulfonyl)hydroxylamine (MSH) at 0 °C.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting pyridine is consumed.
-
Cycloaddition: To the resulting N-aminopyridinium salt solution, ethyl propiolate is added, followed by a base such as potassium carbonate.
-
Reaction Progression: The mixture is stirred at room temperature, and the progress of the cycloaddition is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.[1]
This ester can then be hydrolyzed to the corresponding carboxylic acid, which serves as the direct precursor for the synthesis of various carboxamide derivatives via standard amide coupling reactions (e.g., using HATU or EDC as coupling agents).
Head-to-Head Comparison of Biological Activities
The true potential of a chemical scaffold is realized through the systematic evaluation of its derivatives against biological targets. Here, we present a comparative analysis of pyrazolo[1,5-a]pyridine carboxamides and their isosteres in two key therapeutic areas: antitubercular and anticancer.
Antitubercular Activity: A Focus on Pyrazolo[1,5-a]pyridine-3-carboxamides
Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of novel therapeutics. The pyrazolo[1,5-a]pyridine-3-carboxamide scaffold has emerged as a promising source of potent antitubercular agents.[1][2] A study by Wang et al. (2015) describes the design, synthesis, and evaluation of a series of these derivatives against Mycobacterium tuberculosis (Mtb).[1]
Table 1: Comparative Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives
| Compound | R | MIC (μM) against Mtb H37Rv |
| 5a | 4-Fluorobenzyl | > 5 |
| 5f | 4-(Trifluoromethoxy)benzyl | 0.012 |
| 5g | 4-(4-Chlorophenoxy)benzyl | 0.025 |
| 5k | 4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)methyl | 0.006 |
| 5t | 4-(4-(4-Chlorophenyl)piperazin-1-yl)benzyl | 0.024 |
| Rifampicin | - | 0.03 |
| Isoniazid | - | 0.36 |
Data extracted from Wang et al., ACS Med. Chem. Lett. 2015, 6, 7, 814–818.[1]
Structure-Activity Relationship (SAR) Insights:
The data in Table 1 reveals critical SAR trends for the antitubercular activity of this series. The nature of the substituent on the carboxamide nitrogen is paramount for potency. A simple benzyl group (as in 5a) is not sufficient for significant activity. However, the introduction of lipophilic and electronically diverse groups on the benzyl ring leads to a dramatic increase in potency.
Notably, compound 5k , which incorporates a piperidinyl moiety with a trifluoromethoxyphenyl group, exhibited the most potent activity, with a MIC value of 0.006 μM, surpassing the standard-of-care drugs rifampicin and isoniazid.[1] This suggests that extending the molecule into a more lipophilic region of the target's binding pocket is beneficial for activity. Further studies on diaryl derivatives of this scaffold have also shown excellent potency against drug-resistant Mtb strains.[2]
Kinase Inhibitory Activity: Exploring Pyrazolo[1,5-a]pyrimidine Isosteres for Anticancer Applications
The pyrazolo[1,5-a]pyrimidine scaffold, an isostere of pyrazolo[1,5-a]pyridine, has been extensively explored for its potential as kinase inhibitors in cancer therapy.[3][4] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.
A recent study by Attia et al. (2024) reported the design and synthesis of a series of 2-(anilinyl)pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), both of which are implicated in cancer progression.[3]
Table 2: Comparative Kinase Inhibitory Activity of 2-(Anilinyl)pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | R | CDK2 IC₅₀ (μM) | TRKA IC₅₀ (μM) |
| 6d | 4-Chlorophenyl | 0.55 | 0.57 |
| 6k | Phenyl | 0.96 | 1.12 |
| 6m | 4-Methoxyphenyl | 0.87 | 1.05 |
| 6o | 3-Chlorophenyl | 0.76 | 1.59 |
| 6p | 3-Bromophenyl | 0.67 | 1.34 |
| 6s | 4-(Dimethylamino)phenyl | 0.45 | 0.23 |
| 6t | 4-(Trifluoromethyl)phenyl | 0.09 | 0.45 |
| Ribociclib | - | 0.07 | - |
| Larotrectinib | - | - | 0.07 |
Data extracted from Attia et al., Molecules 2024, 29(1), 243.[3]
SAR Insights:
The substitution pattern on the 7-aryl ring significantly influences the dual inhibitory activity. The presence of a 4-chlorophenyl group in 6d confers balanced and potent inhibition of both kinases. Interestingly, the introduction of a 4-(dimethylamino)phenyl group in 6s leads to a preference for TRKA inhibition, while the 4-(trifluoromethyl)phenyl substituent in 6t results in highly potent CDK2 inhibition, with an IC₅₀ of 0.09 μM, comparable to the approved drug ribociclib.[3] This highlights the tunability of the scaffold for achieving selective or dual-targeting kinase inhibitors.
The phosphoinositide 3-kinase (PI3K) pathway is another critical signaling cascade often dysregulated in cancer and inflammatory diseases. A study by Stypik et al. (2022) described a series of 5-benzimidazole-pyrazolo[1,5-a]pyrimidine derivatives with a carboxamide at the 2-position as potent and selective PI3Kδ inhibitors.
Table 3: Comparative PI3Kδ Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine-2-carboxamide Derivatives
| Compound | R (Amine at C2-carboxamide) | PI3Kδ IC₅₀ (nM) |
| 40 | N-methylpiperazine | 18 |
| 41 | 4-Hydroxypiperidine | 32 |
| 42 | Morpholine | 45 |
| 48 | 4-Piperidinecarboxamide | 25 |
Data extracted from Stypik et al., Pharmaceuticals 2022, 15(8), 927.
SAR Insights:
This study provides valuable insight into the SAR of the C2-carboxamide moiety. The nature of the amine attached to the carbonyl group plays a crucial role in determining the inhibitory potency against PI3Kδ. A piperazine ring, as in compound 40 (CPL302415), was found to be optimal, resulting in an IC₅₀ of 18 nM. The high potency and selectivity of this compound underscore the potential of the pyrazolo[1,5-a]pyrimidine-2-carboxamide scaffold for developing targeted therapies.
Mechanistic Insights: The PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in many cancers. The pyrazolo[1,5-a]pyrimidine-2-carboxamide derivatives identified as PI3Kδ inhibitors act by blocking the phosphorylation of PIP2 to PIP3, thereby preventing the downstream activation of Akt and its subsequent effects on cell survival and proliferation.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of Pyrazolo[1,5-a]pyrimidine-2-carboxamide derivatives.
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyridine carboxamide scaffold and its isosteres represent a highly versatile and promising platform for the discovery of novel therapeutics. The extensive research into the 3-carboxamide derivatives has yielded potent antitubercular agents with novel mechanisms of action. Furthermore, the exploration of the pyrazolo[1,5-a]pyrimidine isosteres has led to the identification of highly potent and selective kinase inhibitors with significant anticancer potential.
While the direct head-to-head comparison of a wide range of pyrazolo[1,5-a]pyridine-2-carboxamide derivatives is still an emerging area, the initial findings on PI3Kδ inhibitors are highly encouraging. Future research should focus on expanding the library of 2-carboxamide derivatives and evaluating them against a broader range of biological targets. The insights gained from the well-established SAR of the 3-carboxamides and the pyrimidine isosteres will undoubtedly guide the rational design of the next generation of pyrazolo[1,5-a]pyridine-based drugs. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in infectious diseases and oncology.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Pyrazolo[1,5-a]pyridine-2-carboxamide Derivatives
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold and the Imperative of Selectivity
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic system in medicinal chemistry, forming the foundation of numerous bioactive compounds.[1][2] Its rigid, planar structure and synthetic tractability allow for extensive functionalization, making it an attractive scaffold for designing targeted therapies.[1][2] The addition of a carboxamide moiety, particularly at the 2- or 3-position, often plays a crucial role in establishing key interactions with biological targets, enhancing potency and influencing the pharmacological profile.[3][4]
Derivatives of this scaffold have shown significant promise as inhibitors of various protein kinases, anti-tubercular agents, and anti-inflammatory compounds.[4][5][6] However, as with any therapeutic candidate, achieving target selectivity is paramount. Non-specific inhibition of related proteins can lead to off-target effects, toxicity, and diminished therapeutic efficacy.[7] Therefore, comprehensive cross-reactivity studies are not merely a regulatory hurdle but a fundamental aspect of rational drug design, guiding the optimization of lead compounds towards safer and more effective medicines.
This guide provides an in-depth comparison of the cross-reactivity profiles of various Pyrazolo[1,5-a]pyridine-2-carboxamide and related analogues. We will delve into the structural determinants of selectivity, present comparative experimental data, and outline robust methodologies for assessing off-target interactions.
Comparative Analysis of Target Selectivity: Kinases and Beyond
The primary therapeutic utility of many pyrazolo[1,5-a]pyridine derivatives lies in their ability to inhibit protein kinases, enzymes that play a central role in cellular signaling pathways and are frequently dysregulated in diseases like cancer.[8][9] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge for achieving selectivity.
Kinase Selectivity Profiles
Structure-activity relationship (SAR) studies have been instrumental in elucidating how substitutions on the pyrazolo[1,5-a]pyridine ring dictate kinase selectivity.[3][8] For instance, a novel series of pyrazolo[1,5-a]pyridines were identified as potent inhibitors of PI3 kinase, with specific derivatives demonstrating remarkable selectivity for the p110α isoform over other Class Ia PI3 kinases.[5]
Table 1: Comparative Kinase Inhibition Profile of Representative Pyrazolo[1,5-a]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Notes on Selectivity | Reference |
| Compound 5x | p110α (PI3K) | 0.9 | Highly selective over other Class Ia PI3 kinases. | [5] |
| Compound 28 | TrkA, TrkB, TrkC | 0.17, 0.07, 0.07 | Potent pan-Trk inhibitor. Macrocyclic structure enhances binding affinity. | [3] |
| Compound (S)-44 | MAPKAP-K2 | < 100 | Superior selectivity over CDK2. | [9] |
| Milciclib Analogue | CDK2/TRKA | Dual Inhibitor | Designed as a dual inhibitor, demonstrating intentional cross-reactivity. | [7] |
As illustrated in Table 1, subtle modifications to the scaffold can dramatically shift the selectivity profile. The macrocyclic structure of Compound 28, for example, confers potent pan-Trk inhibition, while other derivatives have been optimized for high selectivity towards a single kinase isoform, such as Compound 5x for p110α.[3][5] Some research has even focused on designing dual inhibitors, like analogues of Milciclib, to target multiple nodes in a disease pathway.[7]
Cross-Reactivity with Other Enzyme Families
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold (a related isostere) has been demonstrated in its application as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes.[6] This highlights the potential for pyrazolo[1,5-a]pyridine derivatives to interact with targets outside the kinome.
Table 2: COX Enzyme Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |
| Compound 12 | - | 1.11 | High | [6] |
| Compound 11 | - | 1.4 | 8.97 | [6] |
These findings underscore the importance of screening promising pyrazolo[1,5-a]pyridine carboxamides against a broad panel of targets, including those from different enzyme families, to proactively identify potential off-target liabilities.
Structural Determinants of Selectivity
The pattern of substitutions on the pyrazolo[1,5-a]pyridine ring is a key determinant of target selectivity.[8] SAR studies have revealed that:
-
The Carboxamide Moiety: The presence and positioning of the carboxamide group are critical for activity against many targets, including Trk kinases and the mycobacterial QcrB.[3][4]
-
Substitutions at the 5-position: Modifications at this position, such as the introduction of a 2,5-difluorophenyl-substituted pyrrolidine, can significantly enhance Trk inhibitory activity.[3]
-
Hybridization with other scaffolds: Hybridizing the pyrazolo[1,5-a]pyrimidine core with a pyridine moiety has been shown to yield potent anti-inflammatory agents.[6]
The following diagram illustrates the relationship between structural modifications and target selectivity.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Pyrazolo[1,5-a]pyrimidine Analogs Versus Standard-of-Care in Oncology
This guide provides a detailed comparison of the in vivo efficacy of emerging Pyrazolo[1,5-a]pyrimidine-based compounds against established standard-of-care drugs in preclinical cancer models. Designed for researchers, clinicians, and drug development professionals, this document synthesizes data from multiple studies to offer an objective analysis of therapeutic potential, outlines the causality behind experimental designs, and provides detailed, replicable protocols.
Introduction: The Rise of a Privileged Scaffold in Oncology
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] Derivatives of this structure have been extensively investigated as potent inhibitors of protein kinases, which are critical regulators of cellular signaling that are frequently dysregulated in cancer.[2][3] This guide focuses on a representative compound from this class, BAY 87-2243, a potent inhibitor of mitochondrial complex I, and compares its in vivo anti-tumor activity against standard chemotherapeutic agents in relevant xenograft models.
Chapter 1: The Investigational Agent: BAY 87-2243
BAY 87-2243 emerged from a high-throughput screen for small molecules that inhibit the activity of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in tumor progression and therapeutic resistance.[4]
Mechanism of Action: Targeting Tumor Metabolism
Unlike traditional cytotoxic agents, BAY 87-2243 exerts its anti-tumor effects by targeting cellular metabolism. Under hypoxic (low oxygen) conditions, common in solid tumors, cancer cells rely on HIF-1 to adapt and survive. BAY 87-2243 was found to potently inhibit the accumulation of HIF-1α protein under hypoxia.[4][5]
Further investigation revealed that this effect is achieved through the inhibition of mitochondrial complex I, a critical component of the electron transport chain.[4][5][6] This inhibition reduces oxygen consumption, leading to a reoxygenation of the tumor microenvironment and a subsequent decrease in HIF-1α stabilization.[7] This unique mechanism offers a therapeutic strategy that is independent of direct DNA damage or specific signaling pathway mutations, making it a candidate for a broad range of solid tumors.
Caption: Mechanism of HIF-1α regulation and inhibition by BAY 87-2243.
Chapter 2: Standard-of-Care Comparators
For this guide, we will focus on preclinical models of Non-Small Cell Lung Cancer (NSCLC) and Melanoma, where BAY 87-2243 has been evaluated.
-
Cisplatin (Standard for NSCLC): A platinum-based chemotherapeutic agent that has been a cornerstone of cancer treatment for decades.
-
Mechanism of Action: Cisplatin forms covalent adducts with DNA, creating intra- and inter-strand crosslinks. This damage disrupts DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells. Its broad cytotoxicity is a key reason for its efficacy across various tumor types, but also for its significant side-effect profile.
-
-
Vemurafenib (Standard for BRAF V600E-mutant Melanoma): A targeted therapy agent.
-
Mechanism of Action: Vemurafenib is a potent inhibitor of the BRAF serine-threonine kinase, specifically the V600E-mutated form that is a driver mutation in approximately 50% of melanomas. By blocking this hyperactive kinase, it shuts down the MAPK/ERK signaling pathway, leading to a halt in cell proliferation and induction of apoptosis.
-
Chapter 3: Comparative In Vivo Efficacy Analysis
The most robust method for evaluating preclinical efficacy is the use of in vivo xenograft models, where human tumor cells are implanted into immunodeficient mice.[8][9][10] This allows for the assessment of a drug's performance in a complex biological system.[8]
Data Summary: Cross-Study Comparison
The following tables summarize key efficacy and tolerability data from separate in vivo studies involving BAY 87-2243 and standard-of-care agents in comparable xenograft models.
Table 1: Efficacy in Non-Small Cell Lung Cancer (H460) Xenograft Model
| Compound | Dosage & Administration | Tumor Growth Inhibition (TGI) | Body Weight Change | Pharmacodynamic Marker | Source |
| BAY 87-2243 | 9 mg/kg, oral, daily | Significant reduction in tumor weight | No signs of toxicity or weight loss | Suppression of HIF-1α protein and target genes in tumor | [5] |
| Cisplatin | 5 mg/kg, intraperitoneal, weekly | ~50-70% (Typical historical data) | ~5-10% transient weight loss | DNA damage markers (γH2AX) | (Representative) |
Table 2: Efficacy in BRAF-Mutant Melanoma Xenograft Models
| Compound | Dosage & Administration | Tumor Growth Inhibition (TGI) | Body Weight Change | Key Finding | Source |
| BAY 87-2243 | 9 mg/kg, oral, daily | Significant reduction in tumor size and weight | No effect on body weight | Effective as a single agent in multiple melanoma models | [6] |
| Vemurafenib | 25-50 mg/kg, oral, daily | High initial response (Typical historical data) | Generally well-tolerated | Prone to acquired resistance | (Representative) |
| BAY 87-2243 + Vemurafenib | Combination Dosing | Augmented anti-tumor effect vs. single agents | Well-tolerated | Suggests a synergistic mechanism by targeting metabolic dependency | [6] |
Expert Interpretation of Efficacy Data
The preclinical data demonstrates that BAY 87-2243 has potent single-agent anti-tumor activity in both lung cancer and melanoma models.[5][6] Notably, its efficacy is achieved without the overt toxicity (e.g., body weight loss) often associated with standard cytotoxic agents like cisplatin.[5][6] This suggests a potentially wider therapeutic window.
The most compelling finding comes from the melanoma combination study.[6] Vemurafenib, while initially effective, often leads to resistance. The study suggests that inhibiting BRAF with vemurafenib increases the tumor's dependency on oxidative phosphorylation (OXPHOS), making it more vulnerable to the mitochondrial complex I inhibition by BAY 87-2243.[6] This provides a strong rationale for a combination therapy that could overcome or delay acquired resistance to targeted agents.
Chapter 4: In Vivo Experimental Design & Protocols
The validity of in vivo efficacy data is entirely dependent on a well-designed and meticulously executed experimental protocol. Cell line-derived xenograft (CDX) models are a cornerstone of preclinical oncology research due to their reproducibility and scalability, making them ideal for initial efficacy screening.[8][11]
Protocol: Subcutaneous Xenograft Efficacy Study
This protocol outlines the standard workflow for assessing the efficacy of an investigational compound like BAY 87-2243.
Causality Behind Choices:
-
Immunodeficient Mice: Nude or SCID mice are used because they lack a functional adaptive immune system, preventing the rejection of human tumor cells.[9][10]
-
Subcutaneous Implantation: Implanting cells on the flank is technically straightforward, allows for precise and non-invasive tumor volume measurement using calipers, and is standard for initial efficacy testing.[9][10]
-
Tumor Volume Threshold: Treatment is initiated once tumors reach a specific volume (e.g., 100-150 mm³) to ensure tumors are established and vascularized, providing a more clinically relevant testing scenario.
-
Randomization: Animals are randomized into treatment groups to prevent bias and ensure an even distribution of tumor sizes at the start of the study.
Step-by-Step Methodology:
-
Cell Culture & Preparation:
-
Culture H460 (NSCLC) or A375 (melanoma) cells in the recommended medium (e.g., RPMI-1640 + 10% FBS) under standard conditions (37°C, 5% CO₂).
-
Harvest cells during the exponential growth phase using trypsin.
-
Wash cells twice with sterile, serum-free medium or PBS.
-
Resuspend cells to a final concentration of 50 million cells/mL in a 1:1 mixture of PBS and Matrigel. Matrigel provides an extracellular matrix scaffold that supports initial tumor take and growth.
-
-
Tumor Implantation:
-
Anesthetize 6-8 week old female athymic nude mice.
-
Inject 0.1 mL of the cell suspension (containing 5 million cells) subcutaneously into the right flank of each mouse.
-
-
Monitoring and Group Assignment:
-
Monitor animals daily for health and palpable tumor formation.
-
Begin measuring tumor volume 2-3 times per week using digital calipers once tumors are measurable. Calculate volume using the formula: (Length x Width²)/2.
-
When the average tumor volume reaches ~100 mm³, randomize mice into treatment cohorts (e.g., Vehicle Control, BAY 87-2243, Standard Drug).
-
-
Drug Administration:
-
Prepare drug formulations daily. For BAY 87-2243, this may involve suspension in a vehicle like 0.5% methylcellulose.
-
Administer the drug according to the planned schedule (e.g., daily oral gavage for BAY 87-2243).
-
Record the body weight of each animal 2-3 times per week as a primary measure of systemic toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³).
-
Measure and record the final tumor weight.
-
Process a portion of the tumor for pharmacodynamic analysis (e.g., Western blot or RT-PCR for HIF-1α target genes) to confirm on-target drug activity.[7]
-
Caption: Standard workflow for an in vivo xenograft efficacy study.
Conclusion and Future Directions
The preclinical in vivo data strongly supports the continued investigation of Pyrazolo[1,5-a]pyrimidine derivatives, exemplified by BAY 87-2243, as novel anti-cancer agents. The compound demonstrates significant single-agent efficacy and a favorable safety profile compared to traditional chemotherapy.[5][6]
The key takeaway for drug development professionals is the potential for synergistic combinations. The ability of BAY 87-2243 to overcome metabolic adaptations induced by targeted therapies like vemurafenib highlights a promising strategy to combat drug resistance.[6] Future research should focus on:
-
Expanding to Patient-Derived Xenograft (PDX) Models: PDX models better preserve the heterogeneity and architecture of human tumors, offering a more predictive assessment of clinical efficacy.[8]
-
Identifying Predictive Biomarkers: Investigating which tumor types are most dependent on mitochondrial respiration could help identify patient populations most likely to respond to this therapeutic class.
-
Exploring Further Combinations: Combining mitochondrial complex I inhibitors with other standard-of-care agents, including immunotherapy and radiotherapy, is a logical next step.[12]
Based on the available evidence, the Pyrazolo[1,5-a]pyrimidine scaffold represents a viable and promising platform for developing next-generation oncology therapeutics that exploit the metabolic vulnerabilities of cancer.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. dovepress.com [dovepress.com]
- 5. BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. xenograft.org [xenograft.org]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. BAY 87–2243, a novel inhibitor of hypoxia-induced gene activation, improves local tumor control after fractionated irradiation in a schedule-dependent manner in head and neck human xenografts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Evaluating Pyrazolo[1,5-a]pyridine-2-carboxamide Against Approved Kinase Inhibitors
Introduction: The Rationale for Benchmarking Novel Kinase Inhibitors
The human kinome, comprising over 500 protein kinases, represents one of the most critical classes of drug targets in the 21st century, particularly in oncology.[1][2][3] The approval of Imatinib in 2001 ushered in an era of targeted therapy, and since then, dozens of small-molecule kinase inhibitors have entered clinical use.[2][4] However, challenges such as acquired resistance, off-target toxicity, and incomplete pathway inhibition persist, driving the continuous search for novel chemical scaffolds.[5][6][7]
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its ability to act as an ATP-competitive inhibitor for a range of kinases.[6][7] Various derivatives have shown potent activity against targets including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[8][9][10] This guide focuses on a specific, novel derivative, Pyrazolo[1,5-a]pyridine-2-carboxamide (termed "PPC-2C" for this guide) , and provides a comprehensive framework for its preclinical benchmarking against clinically approved kinase inhibitors.
The objective of this guide is not merely to present data but to illuminate the strategic thinking behind a rigorous comparative evaluation. We will explain the causality behind experimental choices, from initial biochemical assays to complex cell-based models, ensuring that each step provides a validated layer of understanding. This process is essential for positioning a novel compound within the existing therapeutic landscape and identifying its unique potential. For this guide, we will proceed with the hypothesis that initial screens have identified PPC-2C as a potent inhibitor of CDKs, a family of kinases central to cell cycle regulation and a common feature of cancer.[9]
Section 1: The Comparator Panel: Establishing a Meaningful Baseline
The selection of an appropriate panel of approved inhibitors is critical for a meaningful benchmark. The panel should not be arbitrary; it must be designed to answer specific questions about the candidate compound's potency, selectivity, and potential mechanism of action.
Causality of Selection:
-
To measure on-target potency against a specific subfamily: We need a highly selective inhibitor for the same target.
-
To understand activity against the broader target family: We need an inhibitor with a wider spectrum against related kinases.
-
To contextualize overall kinome selectivity: We need a promiscuous, multi-kinase inhibitor to serve as a baseline for off-target effects.[5]
Based on this rationale, we have selected the following FDA-approved inhibitors for our comparator panel:
| Comparator Drug | Primary Target(s) | Rationale for Inclusion |
| Palbociclib | CDK4, CDK6 | The "Selective" Benchmark: To compare PPC-2C's potency against the specific CDK4/6 axis, a key target in HR+ breast cancer. |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | The "Pan-CDK" Benchmark: To evaluate if PPC-2C has broader activity across the CDK family, which could imply different therapeutic applications or toxicity profiles. |
| Sorafenib | VEGFR, PDGFR, RAF kinases | The "Promiscuity" Benchmark: To provide a reference for off-target activity. Comparing PPC-2C's kinome scan results to Sorafenib helps quantify its relative selectivity.[11] |
Section 2: The Benchmarking Workflow: A Multi-Tiered Evaluation Strategy
A robust benchmarking strategy proceeds from simple, direct measures of biochemical activity to more complex, physiologically relevant cellular models. This tiered approach ensures that resources are used efficiently and that data from each stage informs the next.
Caption: A multi-tiered workflow for benchmarking novel kinase inhibitors.
Section 3: Experimental Methodologies & Protocols
Scientific integrity demands reproducible and self-validating protocols. The following methods include necessary controls and are based on established industry standards.
Protocol 3.1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
Rationale: The first step is to determine if PPC-2C directly inhibits the enzymatic activity of our target kinases in a clean, purified system.[4] The ADP-Glo™ assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.[12][13][14] We use an ATP concentration at or near the Km for each kinase to ensure physiologically relevant competitive inhibition data.[15]
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute PPC-2C and comparator drugs (Palbociclib, Dinaciclib, Sorafenib) in 100% DMSO to create a 10-point, 3-fold dilution series, starting at 1 mM. The final assay concentration will be 100-fold lower.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of kinase/substrate solution (e.g., CDK4/CyclinD1 and Rb protein) in reaction buffer.
-
Initiate Reaction: Add 2.5 µL of a solution containing the test compound and ATP. The final volume is 5 µL. Controls include "no inhibitor" (DMSO only) for 100% activity and "no enzyme" for 0% activity.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Convert ADP to ATP & Detect: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.
-
Read Luminescence: Measure the signal using a plate-based luminometer.
-
Data Analysis: Convert luminescence to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Protocol 3.2: Kinome Selectivity Profiling
Rationale: A potent inhibitor is of little value if it has extensive off-target effects that could lead to toxicity.[5][16] Kinase selectivity profiling is essential to understand the broader interaction profile of PPC-2C across the human kinome.[4] Commercial services offer standardized radiometric assays (e.g., HotSpot™) against large panels of kinases, which provide a "gold standard" for direct measurement of phosphorylation.[11][17]
Step-by-Step Protocol:
-
Compound Submission: Provide PPC-2C at a stock concentration of 10 mM in DMSO to a commercial vendor (e.g., Reaction Biology, Promega).
-
Screening Concentration: Request a primary screen at a single high concentration (e.g., 1 µM) against a broad kinome panel (e.g., >300 kinases). This is a cost-effective way to identify potential off-targets.
-
Data Analysis: The vendor will provide data as percent inhibition at the tested concentration. Any kinase inhibited by >80% is flagged as a potential "hit."
-
Follow-up IC50 Determination: For any identified off-target hits, perform follow-up 10-dose IC50 assays as described in Protocol 3.1 to confirm and quantify the inhibitory potency.
-
Selectivity Score Calculation: To quantify selectivity, a metric like the Gini coefficient can be calculated from the profiling data, providing a single value that represents the distribution of inhibitory activity across the kinome.
Protocol 3.3: Cell-Based Proliferation Assay
Rationale: Moving from a biochemical to a cellular context is a critical step.[18] A cell-based assay determines if the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a functional downstream effect—in this case, halting cell proliferation.[19] The Ba/F3 cell proliferation assay is a well-established system where cell survival is made dependent on the activity of a specific oncogenic kinase.[20]
Step-by-Step Protocol:
-
Cell Line Selection: Use a cancer cell line known to be dependent on the target kinase. For our CDK4/6 hypothesis, the MCF-7 human breast cancer cell line is an appropriate choice.
-
Cell Plating: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a 10-point serial dilution of PPC-2C and comparator drugs for 72 hours.
-
Measure Viability: After incubation, add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity and cell number.
-
Read Luminescence: Incubate as per the manufacturer's instructions and read the luminescent signal.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against drug concentration to determine the GI50 (concentration for 50% growth inhibition).
Section 4: Data Presentation and Comparative Analysis
All quantitative data must be summarized in clear, comparative tables. This allows for at-a-glance evaluation of PPC-2C's performance relative to the established benchmarks.
Table 1: Comparative Biochemical Potency (IC50, nM)
| Compound | CDK4/CycD1 | CDK6/CycD1 | CDK2/CycA | CDK9/CycT1 | VEGFR2 |
| PPC-2C (Hypothetical) | 15 | 25 | 150 | 450 | >10,000 |
| Palbociclib | 11 | 16 | >5,000 | >5,000 | >10,000 |
| Dinaciclib | 105 | 110 | 1 | 4 | >10,000 |
| Sorafenib | 4,500 | 5,000 | 6,800 | 7,900 | 90 |
Table 2: Comparative Cellular Activity and Selectivity
| Compound | MCF-7 GI50 (nM) | Kinome Hits (>80% Inh. @ 1µM) | Selectivity Score (Gini) |
| PPC-2C (Hypothetical) | 120 | 4 | 0.85 |
| Palbociclib | 95 | 2 | 0.92 |
| Dinaciclib | 15 | 18 | 0.65 |
| Sorafenib | 2,500 | 45 | 0.41 |
Interpretation:
-
The hypothetical data suggest PPC-2C is a potent inhibitor of CDK4/6, comparable to Palbociclib, but with moderate activity against CDK2 and CDK9, making it less selective than Palbociclib but more selective than Dinaciclib.
-
Its high GI50 in MCF-7 cells demonstrates good cellular potency.
-
The selectivity score (a higher Gini coefficient indicates greater selectivity) positions PPC-2C as a highly selective compound, far superior to the promiscuous inhibitor Sorafenib.
Section 5: Visualizing the Mechanism of Action
Diagrams are essential for communicating complex biological relationships. Here, we visualize the signaling pathway targeted by our compounds.
Caption: The CDK4/6-Rb pathway controlling the G1-S cell cycle checkpoint.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-tiered strategy for benchmarking the novel kinase inhibitor candidate, this compound, against a panel of clinically relevant drugs. By systematically progressing from biochemical potency and selectivity to cellular activity, a comprehensive profile of the compound can be established.
Based on our hypothetical data, PPC-2C emerges as a potent and highly selective CDK inhibitor with a profile distinct from existing drugs. Its moderate activity against other CDKs might offer advantages in overcoming certain resistance mechanisms while maintaining a favorable selectivity window.
The next logical steps, as outlined in our workflow, would be to confirm the on-target mechanism via Western blot analysis of phosphorylated Rb, followed by evaluation in more complex 3D spheroid models and, ultimately, in vivo xenograft studies to assess its therapeutic potential. This structured benchmarking process is paramount for making informed, data-driven decisions in the long and arduous journey of drug development.
References
- 1. [Webinar] Comparative Cancer Cell Panel Profiling of Recently Approved Kinase Inhibitors - Oncolines B.V. [oncolines.com]
- 2. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. inits.at [inits.at]
- 19. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 20. reactionbiology.com [reactionbiology.com]
The Pyrazolo[1,5-a]pyridine Scaffold: A Comparative Guide to its Validation as a Privileged Kinase Inhibitor Framework
This guide provides an in-depth technical comparison of therapeutic agents derived from the Pyrazolo[1,5-a]pyridine and the closely related, bioisosteric Pyrazolo[1,5-a]pyrimidine scaffold. Rather than focusing on a single, hypothetical therapeutic target for the core molecule, we will dissect its real-world application as a "privileged scaffold" in medicinal chemistry. Specifically, we will focus on its successful validation in the targeting of protein kinases, a critical class of enzymes in oncology. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the strategic advantages and experimental validation of this versatile chemical framework.
The Rise of a Privileged Scaffold in Kinase Inhibition
The Pyrazolo[1,5-a]pyridine and its pyrimidine analog have emerged as cornerstone structures in modern drug discovery, particularly in the highly competitive field of oncology.[1][2] These fused heterocyclic systems are considered "privileged" because their rigid, planar structure is adept at fitting into the ATP-binding pocket of protein kinases.[1][3] As bioisosteres of the natural ATP purine ring, they serve as excellent "hinge-binders," forming critical hydrogen bonds with the kinase's hinge region, which is essential for potent and selective inhibition.[1]
The true power of this scaffold lies in its synthetic tractability. The core can be readily functionalized at multiple positions, allowing medicinal chemists to fine-tune a compound's properties to achieve high potency against a desired kinase target while minimizing off-target effects that can lead to toxicity.[3][4] This guide will use Tropomyosin Receptor Kinase (Trk) inhibitors as a primary case study to compare and validate the performance of Pyrazolo[1,5-a]pyrimidine-based drugs against other therapeutic alternatives.
Therapeutic Target Focus: Tropomyosin Receptor Kinases (Trks)
Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function.[5][6] In oncology, their significance stems from chromosomal rearrangements that lead to the fusion of NTRK genes (NTRK1, NTRK2, NTRK3) with other genes. These fusion events result in the expression of chimeric Trk fusion proteins that are constitutively active, driving cell proliferation and tumor growth across a wide range of solid tumors, a phenomenon known as "oncogene addiction."
This direct causal link makes Trk fusion proteins highly attractive therapeutic targets. Inhibiting these rogue kinases can lead to dramatic and often rapid tumor regression in patients whose cancers harbor these specific genetic alterations.
Below is a simplified representation of the Trk signaling pathway and the point of intervention for inhibitors.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Reproducibility of Biological Data for Pyrazolo[1,5-a]pyridine-2-carboxamide and its Analogs
In the landscape of modern drug discovery, the Pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, with derivatives demonstrating significant therapeutic potential, particularly in oncology and infectious diseases. The Pyrazolo[1,5-a]pyridine-2-carboxamide core, and its close isostere pyrazolo[1,5-a]pyrimidine, are central to a new generation of targeted agents, including potent kinase inhibitors and novel antitubercular candidates.[1][2][3][4] However, the journey from a promising hit in a high-throughput screen to a clinically viable drug candidate is fraught with challenges, paramount among them being the reproducibility of biological data.
This guide provides an in-depth analysis of the factors influencing the reproducibility of biological data for this important class of compounds. Rather than a rigid set of instructions, this document serves as a strategic framework for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices and offer robust, self-validating protocols to ensure that the data you generate is reliable, comparable, and ultimately, translatable.
The Reproducibility Crisis: A Costly Stumbling Block in Drug Discovery
For a chemical series like this compound, where subtle structural modifications can lead to dramatic shifts in biological activity, ensuring data reproducibility is not just a matter of good scientific practice; it is the bedrock upon which a successful drug discovery program is built.
Core Factors Influencing Data Reproducibility
The generation of reproducible biological data is a multifaceted challenge. Key factors that can significantly impact the reliability of your results include:
-
Complexity of Biological Systems: Even minor variations in experimental conditions, such as cell line passage number, serum lot, or incubation time, can lead to different outcomes.[5]
-
Reagent Quality and Integrity: The source, purity, and handling of reagents, including the test compounds themselves, are critical. Inconsistent compound batches or improperly stored biologicals can introduce significant variability.
-
Experimental Design and Execution: Poorly designed experiments, lack of appropriate controls, and subconscious investigator bias can all contribute to irreproducible results.
-
Data Analysis and Interpretation: The statistical methods used to analyze data and the criteria for defining a "hit" must be rigorously defined and consistently applied.
The following sections will provide detailed protocols and comparisons designed to mitigate these risks when evaluating this compound derivatives.
Comparative Analysis of Key Biological Assays
The Pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds have shown prominent activity in two key therapeutic areas: kinase inhibition for oncology and antimycobacterial activity. The following sections will detail robust protocols for assessing these activities, with a focus on ensuring data reproducibility.
Kinase Inhibition Assays: A Focus on Reproducibility
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold are potent inhibitors of several protein kinases, including Tropomyosin receptor kinases (TrkA, TrkB, TrkC) and Cyclin-Dependent Kinases (CDKs), which are critical targets in oncology.[1][4][6][7][8] Ensuring the reproducibility of kinase inhibition data is crucial for establishing accurate structure-activity relationships (SAR).
Alternative Scaffolds for Comparison:
To provide a framework for comparison, consider established kinase inhibitors with different core structures that target the same kinases. For example, when evaluating a novel Pyrazolo[1,5-a]pyrimidine-based TrkA inhibitor, it is useful to benchmark its performance against a known inhibitor like Larotrectinib , which also contains a pyrazolo[1,5-a]pyrimidine core, or other inhibitors with distinct scaffolds.[1]
Table 1: Critical Parameters for Reproducible Kinase Inhibition Assays
| Parameter | Recommendation for High Reproducibility | Rationale |
| Enzyme Source and Quality | Use a highly purified, well-characterized recombinant enzyme from a reputable commercial vendor. Note the lot number for all experiments. | Enzyme activity can vary significantly between batches and sources, directly impacting IC50 values. |
| Substrate Concentration | Maintain the substrate concentration at or below the Km value. | For ATP-competitive inhibitors, a high ATP concentration will lead to an underestimation of the compound's potency (higher IC50).[9] |
| Assay Buffer Conditions | Standardize buffer components, pH, and ionic strength. Ensure consistency in the concentration of divalent cations (e.g., Mg2+). | Buffer conditions can influence both enzyme activity and compound behavior. |
| Compound Handling | Prepare fresh compound dilutions from a well-characterized DMSO stock for each experiment. Note the final DMSO concentration in the assay. | Compound precipitation or degradation can lead to inaccurate potency measurements. |
| Controls | Include no-enzyme, no-substrate, and positive control inhibitor wells on every plate. | Controls are essential for data normalization and for monitoring assay performance over time. |
| Data Analysis | Use a consistent data analysis workflow, including background correction and curve fitting with a standardized model (e.g., four-parameter logistic regression). | Inconsistent data analysis can introduce significant variability in reported IC50 values. |
Experimental Protocol: A Robust In Vitro Kinase Assay
This protocol describes a universal, fluorescence-based in vitro kinase assay adaptable for high-throughput screening.[10]
-
Reagent Preparation:
-
Prepare a 2X kinase solution in assay buffer.
-
Prepare a 2X substrate/ATP solution in assay buffer.
-
Prepare serial dilutions of the this compound test compound and a reference inhibitor in 100% DMSO, followed by a dilution in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the compound solution to the appropriate wells.
-
Add 5 µL of the 2X kinase solution to all wells except the no-enzyme control.
-
Incubate for a defined pre-incubation period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at a controlled temperature.
-
Stop the reaction and detect the signal according to the specific assay platform's instructions (e.g., by adding a detection reagent for a fluorescence-based readout).[11]
-
-
Data Analysis:
-
Subtract the background signal (no-enzyme control).
-
Normalize the data to the positive (vehicle control) and negative (high concentration of control inhibitor) controls.
-
Generate dose-response curves and calculate IC50 values using a suitable software package.
-
Diagram 1: Workflow for Reproducible Kinase Profiling
Caption: A three-phase workflow for ensuring robust and reproducible kinase assay data.
Cell-Based Antiproliferative Assays: Assessing Anticancer Activity
The antiproliferative activity of this compound derivatives is a key indicator of their potential as cancer therapeutics. Cell-based assays are notoriously susceptible to variability, making strict adherence to standardized protocols essential.[12][13]
Alternative Scaffolds for Comparison:
When assessing the antiproliferative effects of a new this compound, it is crucial to include standard-of-care agents for the specific cancer cell line being tested. For example, if testing against a lung cancer cell line, a known EGFR inhibitor like Gefitinib or a standard chemotherapeutic like Cisplatin would be appropriate comparators.
Table 2: Critical Parameters for Reproducible Cell-Based Assays
| Parameter | Recommendation for High Reproducibility | Rationale |
| Cell Line Authentication | Use authenticated, low-passage cell lines from a reputable cell bank (e.g., ATCC). | Cell line misidentification and cross-contamination are major sources of irreproducible data. |
| Cell Culture Conditions | Maintain consistent culture conditions, including media, serum lot, temperature, and CO2 levels.[5] | Variations in culture conditions can alter cellular physiology and drug sensitivity. |
| Cell Seeding Density | Optimize and standardize the cell seeding density for each cell line to ensure exponential growth during the assay.[13] | Cell density can significantly impact drug response. |
| Compound Treatment | Use a consistent compound incubation time and ensure the final vehicle (e.g., DMSO) concentration is constant and non-toxic across all wells. | The duration of drug exposure is a critical determinant of its effect. |
| Assay Readout | Choose a validated assay readout (e.g., MTT, CellTiter-Glo) and ensure the measurement is taken within the linear range of the assay.[14][15] | Different viability assays measure different cellular parameters; consistency is key. |
| Data Normalization | Normalize data to vehicle-treated (100% viability) and no-cell or high-concentration toxin-treated (0% viability) controls. | Proper normalization is essential for comparing results across experiments. |
Experimental Protocol: A Reproducible Cell Viability (MTT) Assay
-
Cell Seeding:
-
Harvest and count healthy, exponentially growing cells.
-
Seed the cells into a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound and control compounds.
-
Remove the old media from the cells and add fresh media containing the compounds.
-
Incubate for a standardized period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized detergent).
-
Read the absorbance at the appropriate wavelength (typically ~570 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle control.
-
Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
-
Diagram 2: Key Decision Points in a Cell-Based Assay Workflow
Caption: A flowchart highlighting critical quality control checkpoints for reproducible cell-based assays.
Antitubercular Activity Assays: Measuring Minimum Inhibitory Concentration (MIC)
Pyrazolo[1,5-a]pyridine-3-carboxamides have been identified as a new class of potent antitubercular agents, effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb).[2][16][17][18][19] Determining the Minimum Inhibitory Concentration (MIC) is the standard method for assessing the in vitro potency of these compounds.
Alternative Compounds for Comparison:
When evaluating novel antitubercular agents, it is essential to include first-line drugs like Isoniazid (INH) and Rifampicin (RIF) , as well as newer agents like Bedaquiline , as comparators. This provides a benchmark for potency and helps to contextualize the activity against drug-resistant strains.
Table 3: Critical Parameters for Reproducible MIC Assays
| Parameter | Recommendation for High Reproducibility | Rationale |
| Bacterial Strain | Use well-characterized reference strains (e.g., H37Rv) and clinical isolates with known resistance profiles. | The genetic background of the Mtb strain can significantly affect its susceptibility to different drugs. |
| Inoculum Preparation | Standardize the preparation of the bacterial inoculum to a specific McFarland standard to ensure a consistent starting cell density. | The density of the bacterial inoculum is a critical variable that can dramatically alter the apparent MIC. |
| Growth Medium | Use a consistent batch of Middlebrook 7H9 or 7H10 medium with the same supplements (e.g., OADC).[20][21] | Variations in media composition can affect both bacterial growth and compound activity. |
| Assay Format | Utilize a standardized broth microdilution or agar dilution method with a consistent final volume and plate layout.[20][22] | The choice of assay format and adherence to the protocol are key for inter-lab reproducibility. |
| Incubation Conditions | Maintain a consistent incubation time and temperature (e.g., 14-21 days at 37°C). | Mtb is a slow-growing organism, and the incubation time must be sufficient for growth in the control wells. |
| MIC Determination | Define the MIC as the lowest drug concentration that inhibits visible bacterial growth by a set percentage (e.g., >99%) compared to the drug-free control.[21] | A clear and consistently applied endpoint is crucial for avoiding subjective interpretation. |
Experimental Protocol: A Reproducible Broth Microdilution MIC Assay
-
Preparation:
-
Prepare serial dilutions of the this compound and control drugs in a 96-well plate using appropriate growth medium.
-
Prepare an Mtb inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard. Dilute the inoculum to the final desired concentration.
-
-
Inoculation:
-
Inoculate each well of the 96-well plate with the prepared Mtb suspension.
-
Include drug-free wells as growth controls and un-inoculated wells as sterility controls.
-
-
Incubation:
-
Seal the plates to prevent evaporation and incubate at 37°C for 14-21 days.
-
-
Reading the MIC:
-
After the incubation period, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the wells).
-
The MIC is recorded as the lowest concentration of the drug that shows no visible growth.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of new therapeutics. However, the value of these discoveries is entirely dependent on the quality and reproducibility of the biological data that supports them. By adopting a mindset of rigorous experimental design, meticulous execution, and transparent reporting, researchers can build a solid foundation of reliable data. This commitment to scientific integrity is not only essential for the success of individual research projects but also for the collective advancement of the drug discovery field. The protocols and principles outlined in this guide provide a framework for achieving this goal, ensuring that the therapeutic potential of this important chemical class can be fully and reliably explored.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 13. biocompare.com [biocompare.com]
- 14. jrmds.in [jrmds.in]
- 15. antbioinc.com [antbioinc.com]
- 16. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Pyrazolo[1,5-a]pyridine-2-carboxamide
As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like Pyrazolo[1,5-a]pyridine-2-carboxamide. However, rigorous scientific practice demands an equally rigorous approach to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.[1]
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and its associated waste streams. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to integrate seamlessly into your laboratory's Chemical Hygiene Plan (CHP).
Hazard Identification: The Foundation of Safe Disposal
Before any handling or disposal, a thorough understanding of the compound's specific hazards is paramount. The primary source for this information is always the manufacturer-provided Safety Data Sheet (SDS). While an SDS for the exact carboxamide derivative may vary between suppliers, data from the parent compound, Pyrazolo[1,5-a]pyridine, and related structures provide a strong basis for a conservative safety assessment.
Based on available data, Pyrazolo[1,5-a]pyridine derivatives should be handled as hazardous substances. Key potential hazards include:
-
Skin Corrosion/Irritation (Category 2) [2]
-
Serious Eye Damage/Eye Irritation (Category 2) [2]
-
Specific target organ toxicity — single exposure (Category 3) , potentially causing respiratory irritation.[2][3]
-
Acute Oral Toxicity , with related compounds being classified as harmful if swallowed.[4]
Furthermore, pyridine-based compounds are often toxic to aquatic organisms and may cause long-term adverse effects in the environment. Therefore, all waste containing this compound must be treated as hazardous.[5]
Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)
| Hazard Category | Description | Recommended PPE |
| Contact Hazard | Causes skin and serious eye irritation.[4] | Chemical-resistant gloves (e.g., Butyl rubber, Viton®), safety glasses with side-shields or chemical splash goggles, and a standard laboratory coat. |
| Inhalation Hazard | May cause respiratory irritation.[4] | All handling and waste generation should occur in a well-ventilated area, preferably within a certified chemical fume hood. |
| Ingestion Hazard | Harmful if swallowed.[4] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6] |
| Environmental Hazard | Expected to be toxic to aquatic life. | Do not allow the material to enter drains or the environment.[3][7] |
Step-by-Step Disposal Protocol
The disposal of this compound waste must be systematic and compliant with federal, state, and local regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][8]
Step 1: Waste Characterization and Segregation
-
Classification: All waste streams containing this compound must be classified as hazardous chemical waste.[5] This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, contaminated paper towels).
-
Spill cleanup materials.
-
-
Segregation: This is a critical step to prevent dangerous chemical reactions.
Step 2: Waste Containment
-
Container Selection: Use a designated hazardous waste container that is chemically compatible, in good condition, and has a secure, leak-proof lid.[1][5] To avoid potential reactions, do not use metal containers for acidic or basic solutions.[8][9]
-
Filling: Fill containers to no more than 90% capacity to allow for expansion and prevent spills.[8]
-
Closure: Keep the waste container closed at all times except when adding waste.[9] This minimizes the release of vapors and prevents spills.
Step 3: Labeling
-
Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[10]
-
Required Information: The label must clearly and legibly include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other constituents. Avoid abbreviations or formulas.
-
The associated hazards (e.g., "Toxic," "Irritant").[5]
-
The accumulation start date (the date the first waste was added).
-
The name of the principal investigator and laboratory location.
-
Step 4: On-Site Storage (Satellite Accumulation)
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[1][9][11]
-
Conditions: The SAA should be a secure, well-ventilated area away from heat, sparks, or open flames.[10] Secondary containment should be used to capture any potential leaks.[8]
-
Inspections: The SAA must be inspected weekly for leaks and to ensure proper labeling and container integrity.[1][9]
Step 5: Final Disposal
-
Professional Removal: The final step is to arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Prohibited Actions: Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash. [1][2][3] This is a direct violation of EPA regulations and poses a serious environmental threat.
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE (see Table 1), absorb the spill with a non-combustible, inert material such as vermiculite, sand, or commercial sorbent pads.[5]
-
Carefully collect the absorbed material and contaminated debris into a sealable container.
-
Label the container as hazardous waste, detailing the spilled chemical and the absorbent material.
-
Decontaminate the spill area and report the incident to your supervisor.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert others and prevent entry.
-
Contact your institution's EHS department or emergency response team immediately.[5] Do not attempt to clean up a large spill without specialized training and equipment.
-
Regulatory and Compliance Framework
All laboratory activities, including waste disposal, are governed by a strict regulatory framework.
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP).[12][13] The CHP is a written program that must include standard operating procedures for safe handling, storage, and disposal of hazardous chemicals.[13][14] Your laboratory's specific disposal procedures should be documented in your CHP.
-
EPA Resource Conservation and Recovery Act (RCRA): The EPA establishes the regulations for managing hazardous waste from generation to final disposal.[1][8] Compliance with RCRA, including proper identification, labeling, and storage, is mandatory.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management of this compound waste in a laboratory setting.
Caption: Decision workflow for compliant hazardous waste disposal.
By adhering to this structured approach, you ensure that the disposal of this compound is conducted with the highest regard for safety, scientific integrity, and environmental stewardship.
References
- 1. danielshealth.com [danielshealth.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. aaronchem.com [aaronchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. capotchem.cn [capotchem.cn]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. epa.gov [epa.gov]
- 12. osha.gov [osha.gov]
- 13. osha.gov [osha.gov]
- 14. compliancy-group.com [compliancy-group.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
